molecular formula C7H3BrFNO4 B1292040 5-Bromo-2-fluoro-3-nitrobenzoic acid CAS No. 1153279-80-1

5-Bromo-2-fluoro-3-nitrobenzoic acid

Cat. No.: B1292040
CAS No.: 1153279-80-1
M. Wt: 264 g/mol
InChI Key: SXOKSXISBYNNQM-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-nitrobenzoic acid is a multifunctional aromatic compound highly valued in scientific research for constructing complex molecular architectures. Its distinct structure, incorporating halogen and nitro substituents, makes it a pivotal intermediate in medicinal chemistry for the development of fluorinated and brominated aromatic target compounds . The presence of bromo and fluoro substituents at adjacent positions on the benzene ring enables selective sequential transformations, allowing researchers to employ sophisticated cross-coupling strategies, such as Suzuki or Heck reactions, to build biaryl structures central to many active pharmaceutical ingredients . Furthermore, the carboxylic acid functional group provides a handle for amide bond formation or esterification, facilitating its incorporation into larger molecules or the modulation of physicochemical properties. This compound is instrumental in the preparation of dyes and specialty organic compounds where its nitro and halogen groups serve as precursors for further synthetic modification .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOKSXISBYNNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626275
Record name 5-Bromo-2-fluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153279-80-1
Record name 5-Bromo-2-fluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-nitrobenzoic Acid for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the chemical properties, synthesis, and application of 5-Bromo-2-fluoro-3-nitrobenzoic acid (CAS No. 1153279-80-1). This highly functionalized aromatic scaffold is a key building block in modern drug discovery and fine chemical synthesis, offering multiple points for molecular elaboration.

Core Molecular Attributes and Physicochemical Properties

This compound is a polysubstituted benzene ring activated for diverse chemical transformations. The unique arrangement of its functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—imparts a distinct reactivity profile, making it a valuable intermediate for constructing complex molecular architectures.

The chemical structure of this compound is presented below.

Caption: Chemical Structure of this compound.

The physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1153279-80-1[1][2]
Molecular Formula C₇H₃BrFNO₄[3]
Molecular Weight 264.01 g/mol [3]
Appearance White to light yellow to light orange powder or crystal[4]
Melting Point 166.0 - 170.0 °C[4]
Purity Typically >97.0%[4]

Synthesis and Purification Protocol

The most logical and efficient synthesis of this compound involves the regioselective nitration of the commercially available precursor, 5-bromo-2-fluorobenzoic acid. The electron-withdrawing nature of the carboxylic acid and the fluorine atom directs the incoming nitro group primarily to the C3 position. This approach is analogous to established procedures for the nitration of similar fluorinated benzoic acids.[5][6]

SynthesisWorkflow SM 5-Bromo-2-fluorobenzoic Acid (Starting Material) Reaction Electrophilic Aromatic Substitution (Nitration) - Temp: 0-5 °C SM->Reaction Reagents Fuming HNO₃ Concentrated H₂SO₄ (Oleum) (Nitrating Agent) Reagents->Reaction Workup Aqueous Workup - Quench on ice - Filtration Reaction->Workup Purification Recrystallization - e.g., Ethanol/Water Workup->Purification Product This compound (Final Product) Purification->Product Reactivity cluster_FG Reactive Sites cluster_Reactions Synthetic Transformations Start This compound Bromo Bromo (C5) - Cross-Coupling (Suzuki, etc.) - Lithiation Start->Bromo Nitro Nitro (C3) - Reduction to Amine - Nucleophilic Aromatic Substitution Start->Nitro Acid Carboxylic Acid (C1) - Amidation - Esterification Start->Acid Fluoro Fluoro (C2) - Modulates electronics - Potential SNAr Start->Fluoro Coupling Biaryl Synthesis Bromo->Coupling Pd-catalyzed AmineFormation Aniline Derivative Synthesis Nitro->AmineFormation Reduction (e.g., Fe/HCl, H₂/Pd) AmideFormation Amide Library Synthesis Acid->AmideFormation Coupling Agents

Sources

An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-nitrobenzoic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

5-Bromo-2-fluoro-3-nitrobenzoic acid, identified by its CAS number 1153279-80-1, is a highly functionalized aromatic compound of significant interest in the field of medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring a carboxylic acid, a nitro group, a bromine atom, and a fluorine atom—renders it a versatile scaffold for the construction of complex molecular architectures. The presence of multiple, orthogonally reactive functional groups allows for selective chemical transformations, making it a valuable intermediate in the synthesis of pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis based on established chemical precedent, its expected reactivity, and its potential applications in modern drug development.

Physicochemical and Safety Data Summary

The key properties and safety information for this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 1153279-80-1
Molecular Formula C₇H₃BrFNO₄
Molecular Weight 264.01 g/mol [1]
Appearance Off-white to light yellow solid/crystalline powder[2]
Melting Point 166.0 - 170.0 °CN/A
Purity Typically ≥97% or ≥98%[1]
Storage Sealed in a dry environment at room temperature
Predicted pKa 1.93 ± 0.20[2]
Predicted Boiling Point 376.9 ± 42.0 °C[2]
Predicted Density 1.967 ± 0.06 g/cm³[2]
Safety InformationDetailsReference(s)
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Codes P261, P305+P351+P338

Proposed Synthetic Pathway and Detailed Protocols

Synthetic_Pathway cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Electrophilic Nitration 2-fluorobenzoic_acid 2-Fluorobenzoic Acid 5-bromo-2-fluorobenzoic_acid 5-Bromo-2-fluorobenzoic Acid 2-fluorobenzoic_acid->5-bromo-2-fluorobenzoic_acid  NBS or KBr/NaClO₃  H₂SO₄ (catalyst) 5-bromo-2-fluorobenzoic_acid_2 5-Bromo-2-fluorobenzoic Acid target_compound This compound 5-bromo-2-fluorobenzoic_acid_2->target_compound  HNO₃ / H₂SO₄ (conc.)  Controlled Temp.

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 5-Bromo-2-fluorobenzoic Acid (Intermediate)

Causality and Rationale: The synthesis of the intermediate, 5-bromo-2-fluorobenzoic acid, is achieved via electrophilic aromatic substitution. The starting material, 2-fluorobenzoic acid, possesses two directing groups: the fluorine atom and the carboxylic acid group. The fluorine is an ortho-, para-director, while the carboxylic acid is a meta-director. The position para to the strongly activating fluorine atom (and meta to the deactivating carboxylic acid) is the most electronically favorable site for bromination, leading to the desired 5-bromo isomer. A protocol adapted from a patented method for analogous compounds provides a reliable procedure[3][4].

Experimental Protocol:

  • Reaction Setup: In a 1000 mL, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge 2-fluorobenzoic acid (e.g., 50.0 g) and concentrated sulfuric acid (e.g., 150 mL). Stir the mixture at room temperature until all the solid dissolves.

  • Bromination: Cool the reaction mixture to 0-5 °C using an ice bath. Prepare a solution of N-bromosuccinimide (NBS) (e.g., 1.1 equivalents) in concentrated sulfuric acid (e.g., 100 mL) and add it dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (e.g., 1000 g) with vigorous stirring. The crude product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7). The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 5-bromo-2-fluorobenzoic acid as a white solid[4]. Dry the product under vacuum at 60-65 °C[3].

Part 2: Nitration to this compound (Final Product)

Causality and Rationale: The second step involves the nitration of the 5-bromo-2-fluorobenzoic acid intermediate. In this polysubstituted system, the directing effects must be carefully considered. The fluorine atom (ortho-, para-director) and the bromine atom (ortho-, para-director) will activate the positions ortho and para to them. The carboxylic acid (meta-director) will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions meta to it. The position C3 is ortho to the fluorine, ortho to the bromine, and meta to the carboxylic acid. The strong activation from the ortho-fluorine substituent, combined with the meta-direction from the carboxyl group, strongly favors nitration at the C3 position. This protocol is based on a closely analogous nitration of 5-bromo-2-chlorobenzoic acid[5].

Experimental Protocol:

  • Reaction Setup: In a 500 mL, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 5-bromo-2-fluorobenzoic acid (e.g., 20.0 g).

  • Acidification: Cool the flask in an ice bath to 0 °C and slowly add concentrated sulfuric acid (e.g., 80 mL) while stirring.

  • Nitration: Prepare the nitrating mixture by cautiously adding concentrated nitric acid (e.g., 1.2 equivalents) to concentrated sulfuric acid (e.g., 40 mL) in a separate flask, keeping it cool. Add this mixed acid dropwise to the reaction flask over 1 hour, maintaining the internal temperature between 0 and 10 °C[5].

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the completion of the reaction. For less reactive substrates, gentle heating (e.g., to 40-50 °C) might be necessary, as is sometimes done in similar syntheses[5].

  • Work-up and Isolation: Once the reaction is complete, carefully pour the mixture onto a large volume of crushed ice (e.g., 800 g) with vigorous stirring. A yellow or off-white solid should precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold deionized water to remove residual acid. Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization.

Experimental_Workflow cluster_step1 Part 1: Bromination cluster_step2 Part 2: Nitration s1_start Dissolve 2-Fluorobenzoic Acid in conc. H₂SO₄ s1_cool Cool to 0-5 °C s1_start->s1_cool s1_add Add NBS Solution Dropwise (<10 °C) s1_cool->s1_add s1_react Stir at RT (16-24h) Monitor by HPLC/TLC s1_add->s1_react s1_quench Pour onto Ice s1_react->s1_quench s1_filter Filter & Wash with H₂O s1_quench->s1_filter s1_purify Recrystallize & Dry s1_filter->s1_purify s1_product Intermediate: 5-Bromo-2-fluorobenzoic Acid s1_purify->s1_product s2_start Add Intermediate to conc. H₂SO₄ at 0 °C s2_add Add Mixed Acid (HNO₃/H₂SO₄) Dropwise (<10 °C) s2_start->s2_add s2_react Stir at RT (2-4h) Monitor by HPLC/TLC s2_add->s2_react s2_quench Pour onto Ice s2_react->s2_quench s2_filter Filter & Wash with H₂O s2_quench->s2_filter s2_dry Dry Under Vacuum s2_filter->s2_dry s2_product Final Product: This compound s2_dry->s2_product

Caption: Step-by-step workflow for the proposed synthesis.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.

  • Carboxylic Acid Group: This group is a handle for standard transformations. It can be readily converted into esters, amides (via activation to an acid chloride or using coupling reagents like HATU or EDC), or reduced to a primary alcohol. This is often the first point of modification in a synthetic sequence.

  • Nitro Group: The nitro group is a powerful electron-withdrawing group, deactivating the ring to further electrophilic substitution. Its primary synthetic utility is as a precursor to an aniline (amino group) via reduction (e.g., using SnCl₂, H₂/Pd-C, or iron in acetic acid). This unmasks a nucleophilic site and a directing group for subsequent reactions.

  • Bromine Atom: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse aryl, alkyl, or amino substituents.

  • Fluorine Atom: The C-F bond is generally the most robust on the ring and is typically unreactive under the conditions used to modify the other groups. However, its strong electron-withdrawing nature influences the reactivity of the entire ring. In specific cases, it can be a site for nucleophilic aromatic substitution (SₙAr), particularly when activated by the adjacent nitro group, although this is less common than transformations at the bromo position.

Reactivity_Hub cluster_reactions center This compound COOH NO₂ Br F amide Amide Formation (Coupling Reagents) center:cooh->amide ester Esterification (Alcohol, Acid cat.) center:cooh->ester reduction_cooh Reduction to Alcohol (e.g., BH₃) center:cooh->reduction_cooh reduction_no2 Reduction to Aniline (e.g., SnCl₂, H₂/Pd) center:no2->reduction_no2 suzuki Suzuki Coupling (Boronic Acids) center:br->suzuki sonogashira Sonogashira Coupling (Alkynes) center:br->sonogashira buchwald Buchwald-Hartwig (Amines) center:br->buchwald snar SₙAr (Under Forcing Conditions) center:f->snar

Caption: Key reaction sites on this compound.

This multi-handle reactivity makes the molecule an ideal starting material for building fragment libraries or for the convergent synthesis of complex drug targets. For instance, structurally related 2-halogen-5-bromobenzoic acids are crucial intermediates in the synthesis of SGLT-2 inhibitors like Dapagliflozin and Empagliflozin, which are blockbuster drugs for type 2 diabetes[4][6].

Characterization and Spectral Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra are not publicly available, the expected features can be predicted based on the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be simple, showing two aromatic protons. Due to the substitution pattern, these protons would appear as doublets in the downfield region (likely > 8.0 ppm). The proton at C6 would be coupled to the fluorine at C2, and the proton at C4 would be coupled to the fluorine at C2, resulting in complex splitting patterns (doublet of doublets). The carboxylic acid proton would appear as a broad singlet, typically at a very high chemical shift (>10 ppm), which would be exchangeable with D₂O.

    • ¹³C NMR: The spectrum should show seven distinct carbon signals. The carboxylic acid carbonyl carbon would be found around 165-170 ppm. The aromatic carbons would appear between ~110-160 ppm. The carbons directly attached to the electronegative F, Br, and NO₂ groups (C2, C5, C3) would have their chemical shifts significantly influenced. Carbon-fluorine coupling (¹J_CF, ²J_CF, etc.) would be observable, providing valuable structural information[7].

    • ¹⁹F NMR: A single resonance would be observed, with its chemical shift and coupling to the adjacent aromatic protons confirming the fluorine's position.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), characteristic asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹), and various C-Br, C-F, and aromatic C-H and C=C stretches in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and/or [M-H]⁻ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

References

  • BenchChem. (2025). Literature review of substituted nitrobenzoic acids.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Thieme. (n.d.). 13C NMR Spectroscopy.
  • Ottokemi. (n.d.). 5-Bromo-2-fluorobenzoic acid, 97%. Retrieved from [Link]

  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved from [Link]

Sources

5-Bromo-2-fluoro-3-nitrobenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-nitrobenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Foreword

The pursuit of novel therapeutic agents and advanced materials is intrinsically linked to the chemist's ability to design and construct complex molecular architectures. At the heart of this endeavor lies the strategic use of highly functionalized building blocks—scaffolds that offer a rich tapestry of reactive sites for molecular elaboration. This compound is a quintessential example of such a reagent. Its carefully orchestrated arrangement of a carboxylic acid, a nitro group, and two distinct halogen atoms on a benzene ring presents a unique and powerful tool for synthetic innovation. This guide is intended for the practicing researcher and drug development professional, offering a deep dive into the core molecular structure, reactivity, and strategic applications of this versatile compound. It is structured not as a rigid protocol, but as a scientific narrative, designed to elucidate the causality behind its utility and to empower its effective application in the laboratory.

Molecular Structure and Physicochemical Profile

A molecule's utility is a direct consequence of its three-dimensional structure and the electronic properties derived from it. The specific substitution pattern of this compound gives rise to a distinct set of characteristics that are fundamental to its role in synthesis.

Core Identity and Properties

A consolidated summary of the compound's key identifiers and physical properties is provided below. It is worth noting that different suppliers may list different CAS numbers; the one provided here is frequently cited.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1153279-80-1[1][2][3][4]
Molecular Formula C₇H₃BrFNO₄[1][3]
Molecular Weight 264.01 g/mol [5]
Appearance Off-white to yellow crystalline solid[5]
The Electronic and Steric Landscape

The chemical personality of this compound is dominated by the interplay of its functional groups. The fluorine, nitro, and carboxylic acid moieties are all strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring. This has profound implications for its reactivity, rendering it susceptible to nucleophilic attack while deactivating it towards classical electrophilic aromatic substitution.

The bromine atom, while also electron-withdrawing through induction, introduces significant steric bulk and serves as a key synthetic handle for cross-coupling reactions. The fluorine atom, positioned ortho to the carboxylic acid, can influence the acidity of the carboxyl group and also acts as a potential leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

Synthesis and Reactivity: A Chemist's Perspective

Understanding the synthesis of a building block provides insight into its potential impurities and cost, while a thorough grasp of its reactivity is paramount for its successful deployment in a synthetic campaign.

A Plausible Synthetic Trajectory

The synthesis of polysubstituted benzenes requires careful strategic planning to control regioselectivity. A logical and common approach to a molecule like this compound would involve the sequential introduction of the functional groups onto a simpler, commercially available starting material. One such plausible route begins with 5-bromo-2-fluorobenzoic acid.

G A 5-Bromo-2-fluorobenzoic acid B Nitration A->B HNO3 / H2SO4 C This compound B->C Regioselective Addition

Caption: Proposed synthetic workflow for this compound.

Causality of the Experimental Choice: The directing effects of the substituents on the starting material, 5-bromo-2-fluorobenzoic acid[6][7], govern the position of the incoming nitro group. The carboxylic acid is a meta-director, while the fluorine and bromine atoms are ortho-, para-directors. The position ortho to the fluorine and meta to the bromine and carboxylic acid is sterically accessible and electronically activated for nitration, leading to the desired product.

Illustrative Experimental Protocol: Nitration

Disclaimer: This protocol is illustrative and must be adapted and optimized with strict adherence to all laboratory safety protocols and regulations. A thorough risk assessment should be conducted prior to any experimental work.

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is charged with concentrated sulfuric acid and cooled to 0 °C in an ice-salt bath.

  • Substrate Addition: 5-Bromo-2-fluorobenzoic acid is added portion-wise to the stirred, cold sulfuric acid, ensuring the internal temperature is maintained below 5 °C.

  • Nitrating Agent: A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is prepared and charged into the dropping funnel.

  • Controlled Nitration: The nitrating mixture is added dropwise to the reaction flask over 30-60 minutes, with vigorous stirring, while ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: The reaction is allowed to stir at a controlled temperature (e.g., 0-5 °C) for 1-3 hours. Progress is monitored by a suitable technique such as TLC or LC-MS.

  • Quenching and Isolation: Upon completion, the reaction mixture is carefully poured onto a stirred mixture of crushed ice and water. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is washed thoroughly with cold water until the filtrate is neutral. The product is then dried under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

The Reactivity Map: A Hub for Derivatization

The true value of this molecule lies in the differential reactivity of its functional groups, which can be addressed with high selectivity.

G cluster_0 This compound cluster_1 Synthetic Transformations C1 COOH R1 Amidation / Esterification C1->R1 C2 F R2 Nucleophilic Aromatic Substitution (SNAr) C2->R2 C3 NO2 R3 Reduction to Amine C3->R3 C5 Br R4 Palladium-Catalyzed Cross-Coupling C5->R4 C_Ring Aromatic Ring G A This compound B Step 1: Nitro Reduction (e.g., Fe/HCl) A->B Unmask Nucleophile C Step 2: Amide Coupling (e.g., R-NH2, HATU) B->C Introduce H-bond donor/acceptor D Step 3: Suzuki Coupling (e.g., Ar-B(OH)2, Pd(PPh3)4) C->D Explore new vector/pocket E Step 4: SNAr Reaction (e.g., R'-NH2) D->E Fine-tune properties F Diverse Library of Final Compounds E->F G Screening & Lead Optimization F->G

Caption: A logical workflow for library synthesis in a drug discovery program.

This workflow is self-validating at each stage. The success of the nitro reduction can be confirmed by the disappearance of the starting material and the appearance of a new product with a different polarity by TLC/LC-MS. Each subsequent coupling reaction can be similarly monitored, ensuring that the final library members are of high purity and possess the intended chemical structure. This systematic approach allows for the rapid generation of a focused library of compounds, where each modification is designed to probe a specific interaction with the biological target.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling to ensure personnel safety.

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. [2]* Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. [2]Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. [2]* First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. [2][8] * Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, holding the eyelids open. [2][8] * Inhalation: Move the individual to fresh air. [2][8] * Ingestion: Wash out the mouth with water and seek immediate medical attention. [2]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [2]

References

  • Chemsrc. This compound | CAS#:1153279-80-1. [Link]

  • ChemBK. Benzoic acid, 5-bromo-2-fluoro-3-nitro-, methyl ester. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]

Sources

5-Bromo-2-fluoro-3-nitrobenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in medicinal chemistry and drug discovery, valued for its unique electronic and structural properties that can be leveraged to modulate the biological activity and pharmacokinetic profiles of target molecules. This guide provides a comprehensive, in-depth exploration of a robust and scientifically sound synthetic pathway to this important compound. Moving beyond a simple recitation of steps, this document elucidates the critical decision-making processes, the underlying chemical principles, and the practical considerations necessary for a successful synthesis. We will delve into a preferred two-step synthetic route, commencing with the regioselective bromination of 2-fluoro-3-nitrotoluene, followed by the oxidation of the methyl group to the corresponding carboxylic acid. This pathway is designed for optimal yield, purity, and scalability.

Introduction: The Significance of this compound

The strategic incorporation of fluorine and bromine atoms, along with a nitro group, into a benzoic acid scaffold makes this compound a highly versatile intermediate in the synthesis of complex organic molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine provides a handle for further functionalization through cross-coupling reactions. The nitro group, an electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and can be a precursor to an amino group, opening up further synthetic possibilities. This unique combination of functional groups makes the target molecule a valuable starting material for the development of novel therapeutics and other functional materials.

Strategic Synthesis Pathway: A Rationale-Driven Approach

The successful synthesis of polysubstituted aromatic compounds hinges on a carefully planned sequence of reactions that leverages the directing effects of the substituents. For this compound, a two-step pathway starting from 2-fluoro-3-nitrotoluene is proposed as the most efficient and regioselective route.

Diagram of the Proposed Synthesis Pathway

Synthesis_Pathway start 2-Fluoro-3-nitrotoluene intermediate 5-Bromo-2-fluoro-3-nitrotoluene start->intermediate Bromination (NBS, H₂SO₄) final This compound intermediate->final Oxidation (KMnO₄, H₂O)

Caption: Proposed two-step synthesis of this compound.

Step 1: Regioselective Bromination of 2-Fluoro-3-nitrotoluene

The initial and most critical step is the selective introduction of a bromine atom at the C-5 position of 2-fluoro-3-nitrotoluene. The success of this step is governed by the directing effects of the existing substituents on the aromatic ring.

  • Fluorine (-F): An ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, despite its inductive electron-withdrawing nature.[1]

  • Nitro (-NO₂): A strong meta-director and a deactivating group due to its powerful electron-withdrawing resonance and inductive effects.[2]

  • Methyl (-CH₃): An ortho-, para-director and an activating group due to hyperconjugation.

The position C-5 is meta to the strongly directing nitro group and ortho to the fluorine atom. The combined influence of these groups strongly favors electrophilic attack at this position, leading to a high degree of regioselectivity and minimizing the formation of unwanted isomers.

Step 2: Oxidation of 5-Bromo-2-fluoro-3-nitrotoluene

The final step involves the conversion of the methyl group of the intermediate to a carboxylic acid. This is a classic and reliable transformation in organic synthesis. The use of a strong oxidizing agent is required. The aryl C-H bonds and the other functional groups (bromo, fluoro, and nitro) are resistant to oxidation under the conditions typically employed for benzylic oxidation, ensuring a clean conversion to the desired product.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the scale of the reaction.

Materials and Reagents
Reagent/MaterialPuritySupplier
2-Fluoro-3-nitrotoluene≥98%Commercially Available
N-Bromosuccinimide (NBS)≥99%Commercially Available
Sulfuric Acid (H₂SO₄)98%Commercially Available
Potassium Permanganate (KMnO₄)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl AcetateReagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated SolutionPrepared in-house
Sodium Chloride (NaCl)Saturated SolutionPrepared in-house
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Protocol for Step 1: Synthesis of 5-Bromo-2-fluoro-3-nitrotoluene
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-3-nitrotoluene (10.0 g, 64.5 mmol).

  • Dissolution: Add concentrated sulfuric acid (50 mL) to the flask and stir until the starting material is fully dissolved.

  • Addition of Brominating Agent: Cool the mixture to 0-5 °C using an ice bath. Slowly add N-bromosuccinimide (NBS) (12.6 g, 70.9 mmol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully pour the reaction mixture into a beaker containing 500 mL of ice-water. A precipitate will form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 100 mL), followed by a saturated sodium chloride solution (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford 5-bromo-2-fluoro-3-nitrotoluene as a solid.

Protocol for Step 2: Synthesis of this compound
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 5-bromo-2-fluoro-3-nitrotoluene (10.0 g, 42.7 mmol) and 200 mL of water.

  • Addition of Oxidizing Agent: Heat the mixture to 80-90 °C. Slowly add potassium permanganate (KMnO₄) (26.9 g, 170.8 mmol) in portions over 2 hours. The purple color of the permanganate will disappear as the reaction proceeds.

  • Reaction: After the addition is complete, maintain the reaction at reflux for 4-6 hours, or until the starting material is no longer detectable by TLC. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with hot water (2 x 50 mL).

  • Acidification: Cool the combined filtrate in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Expected ¹H NMR (δ, ppm)
5-Bromo-2-fluoro-3-nitrotolueneC₇H₅BrFNO₂234.0255-592.4 (s, 3H), 7.8-8.2 (m, 2H)
This compoundC₇H₃BrFNO₄264.01168-1728.1-8.5 (m, 2H), 13.5 (br s, 1H)

Note: Expected NMR shifts are approximate and may vary depending on the solvent used.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Concentrated acids and oxidizing agents are corrosive and should be handled with extreme care.

  • N-Bromosuccinimide is a lachrymator and irritant.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described two-step synthesis of this compound from 2-fluoro-3-nitrotoluene offers a reliable and regioselective route to this valuable building block. By understanding and applying the principles of electrophilic aromatic substitution, researchers can efficiently access this compound in high purity and yield. This guide provides the necessary theoretical foundation and practical protocols to enable the successful synthesis of this important intermediate for applications in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Directing Effect of Substituents: meta-Directing Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-2-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-fluoro-3-nitrobenzoic acid. In the absence of a complete, publicly available experimental dataset, this document leverages fundamental NMR principles and established substituent effects to offer a detailed structural elucidation. It is designed for researchers, scientists, and drug development professionals, providing not only predicted spectral data but also the causal reasoning behind the spectral features and a robust, self-validating protocol for experimental acquisition. This guide serves as an authoritative resource for the characterization of this and structurally related polysubstituted aromatic compounds.

Introduction: The Structural Challenge

This compound is a highly functionalized aromatic compound, presenting a unique challenge and opportunity for structural analysis by NMR spectroscopy. The benzene ring is substituted with four distinct groups: a carboxylic acid, a fluorine atom, a nitro group, and a bromine atom. Each substituent exerts a unique electronic influence (both inductive and resonance effects) on the aromatic system, leading to a complex and informative NMR spectrum.[1][2][3] Precise characterization is paramount, as this molecule can serve as a critical building block in the synthesis of novel pharmaceutical agents and materials.

This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra, explaining the rationale for predicted chemical shifts and coupling constants. Furthermore, it will outline advanced 2D NMR strategies for unambiguous signal assignment and provide a field-proven experimental workflow for acquiring high-quality data.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to reveal two distinct signals for the aromatic protons and one for the carboxylic acid proton. The relative positions and splitting patterns of these signals are dictated by the electronic environment created by the substituents.

Causality of Chemical Shifts (δ)

The aromatic protons (H-4 and H-6) are significantly influenced by the surrounding electron-withdrawing groups (-COOH, -NO₂, -F, -Br). These groups decrease the electron density around the protons, "deshielding" them from the applied magnetic field and shifting their resonance to a higher frequency (downfield).[2][3][4]

  • H-6: This proton is situated ortho to the bromine atom and meta to both the nitro and fluoro groups. It is expected to be the most downfield of the two aromatic protons, primarily due to the strong deshielding effects of the adjacent halogens and the nitro group.

  • H-4: This proton is positioned ortho to the nitro group and meta to the bromine and carboxylic acid groups. It will also be significantly downfield.

  • -COOH Proton: The carboxylic acid proton is highly deshielded due to its acidic nature and participation in hydrogen bonding. Its chemical shift is typically broad and appears far downfield, often in the 10-13 ppm range, and is highly dependent on solvent and concentration.[5][6] This signal will disappear upon shaking the sample with deuterium oxide (D₂O) due to H-D exchange, a key diagnostic test.[6][7]

Spin-Spin Coupling (J-Coupling): The Connectivity Map

The splitting of signals provides direct evidence of neighboring nuclei. In this molecule, we expect to see both proton-proton (³JHH) and proton-fluorine (JHF) coupling.

  • H-4 and H-6 Coupling: These two protons are meta to each other. This four-bond coupling (⁴JHH) is typically small in aromatic systems, usually in the range of 1-3 Hz.[8] This will result in both signals appearing as narrow doublets.

  • Proton-Fluorine Coupling: The fluorine atom at C-2 will couple with the neighboring protons.

    • H-4: This proton is four bonds away from the fluorine atom (⁴JHF). This coupling is expected to be in the range of ~5 Hz.[8]

    • H-6: This proton is also four bonds away from the fluorine (⁴JHF), but the coupling pathway differs. The magnitude is expected to be small, potentially around 1-3 Hz.

Therefore, the signal for H-4 will likely appear as a doublet of doublets, while the signal for H-6 may appear as a doublet or a finely split doublet.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-6~8.3 - 8.6d or dd⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 1-3 Hz
H-4~8.1 - 8.4dd⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 5-7 Hz
-COOH~11.0 - 13.0br sN/A (exchangeable)

Table 1: Predicted ¹H NMR spectral parameters for this compound.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Given the lack of symmetry in the molecule, seven distinct signals are expected: six for the aromatic carbons and one for the carboxylic acid carbon.

Causality of Carbon Chemical Shifts

The chemical shifts of the carbon atoms are determined by the electronegativity of the attached substituents and resonance effects.

  • Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear furthest downfield, typically in the 165-175 ppm range.[6][9]

  • Carbons Bonded to Heteroatoms:

    • C-2 (C-F): The carbon directly attached to the highly electronegative fluorine atom will be strongly deshielded and will appear as a large doublet due to one-bond C-F coupling (¹JCF).

    • C-3 (C-NO₂): The nitro group is strongly electron-withdrawing, deshielding the attached carbon.

    • C-5 (C-Br): The bromine atom has a less pronounced effect compared to fluorine or a nitro group. This is known as the "heavy atom effect," which can sometimes be shielding.

  • Quaternary Carbons: C-1, which is attached to the carboxylic acid group, will also be significantly deshielded.

  • Protonated Aromatic Carbons (C-4, C-6): These carbons will resonate in the typical aromatic region, with their specific shifts influenced by the cumulative effects of all substituents.

Carbon-Fluorine Coupling (JCF)

The ¹⁹F nucleus will couple with carbon atoms over multiple bonds, providing invaluable structural information.

  • ¹JCF (C-2): A large, one-bond coupling constant, typically >240 Hz.

  • ²JCF (C-1, C-3): Two-bond coupling to the adjacent carbons, typically in the range of 20-50 Hz.[10]

  • ³JCF (C-4, C-6): Three-bond coupling, typically around 5-15 Hz.[8]

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
-COOH~165 - 170d³JCF ≈ 2-5 Hz
C-2~155 - 160d¹JCF ≈ 240-260 Hz
C-3~145 - 150d²JCF ≈ 20-30 Hz
C-4~125 - 130d³JCF ≈ 5-10 Hz
C-6~120 - 125d³JCF ≈ 5-10 Hz
C-5~115 - 120s (or small d)⁴JCF ≈ 0-3 Hz
C-1~130 - 135d²JCF ≈ 20-30 Hz

Table 2: Predicted ¹³C NMR spectral parameters for this compound.

Advanced NMR for Unambiguous Assignment

While 1D spectra provide substantial information, complex molecules benefit from 2D NMR experiments for definitive structural confirmation.[11][12]

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between H-4 and H-6, confirming their meta coupling relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H-4 signal to the C-4 signal and H-6 to C-6.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. It would be instrumental in assigning the quaternary carbons. For example, the H-4 signal should show correlations to C-2, C-3, C-5, and C-6, while the carboxylic proton could show a correlation to C-1 and C-2.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_output Final Output H1 ¹H NMR (Proton Signals & H-H/H-F Coupling) COSY COSY (H-H Connectivity) H1->COSY Provides Proton Framework HSQC HSQC (Direct C-H Correlation) H1->HSQC C13 ¹³C NMR (Carbon Signals & C-F Coupling) C13->HSQC Links Protons to Carbons Structure Unambiguous Structure Elucidation COSY->Structure HMBC HMBC (Long-Range C-H Correlation) HSQC->HMBC Assigns Protonated Carbons HMBC->Structure Assigns Quaternary Carbons & Confirms Connectivity

Figure 1: Workflow for unambiguous structure elucidation using 1D and 2D NMR.

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and systematic data acquisition.

Step-by-Step Sample Preparation

The causality behind this protocol is to ensure a homogeneous sample solution, free of particulates that can degrade spectral quality by interfering with magnetic field shimming.[13][14]

  • Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 25-50 mg for ¹³C NMR analysis, into a clean, dry vial.[13][15] The larger quantity for ¹³C NMR is required due to the low natural abundance of the ¹³C isotope (~1.1%).

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for polar, acidic compounds as it readily dissolves them and its residual proton peak does not typically overlap with aromatic signals.[16] Deuterated chloroform (CDCl₃) is another option if solubility permits.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14][17] Gently sonicate or warm the vial if necessary to achieve complete dissolution.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid transferring any solid particulates.[13]

  • Standard Addition (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[13][14] However, for most modern spectrometers, referencing to the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) is sufficient and avoids potential sample contamination.[13]

G A 1. Weigh Sample (5-10 mg for ¹H, 25-50 mg for ¹³C) B 2. Select & Add Solvent (e.g., 0.6 mL DMSO-d₆) A->B Accuracy C 3. Ensure Complete Dissolution (Sonication/Warming) B->C Homogeneity D 4. Transfer to NMR Tube (Filter if necessary) C->D Clarity E 5. Acquire NMR Data D->E Quality

Figure 2: A validated workflow for NMR sample preparation.

Data Acquisition Parameters

Standard 1D and 2D pulse programs available on modern NMR spectrometers (e.g., Bruker, JEOL) should be utilized. Key experiments include a standard ¹H acquisition, a proton-decoupled ¹³C acquisition (e.g., zgpg30), and standard gradient-selected COSY, HSQC, and HMBC sequences.

Data Interpretation and Structural Verification

The final step involves correlating the predicted data with the acquired spectra. The unique splitting patterns caused by the fluorine atom are particularly diagnostic. The doublet of doublets for H-4 and the complex multiplet for H-6, combined with the specific C-F coupling constants observed in the ¹³C spectrum, provide a robust fingerprint for the molecule.

Figure 3: Predicted ¹H-¹H and ¹H-¹⁹F spin coupling network.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be complex yet highly informative. The chemical shifts are governed by the strong electron-withdrawing nature of the four distinct substituents, leading to signals in the downfield region of the aromatic spectrum. The key to unambiguous assignment lies in the detailed analysis of spin-spin coupling constants, particularly the characteristic proton-fluorine and carbon-fluorine couplings. By combining predictive analysis with a systematic experimental approach utilizing both 1D and advanced 2D NMR techniques, researchers can achieve a complete and confident structural elucidation of this valuable chemical entity.

References

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An In-depth Technical Guide to 5-Bromo-2-fluoro-3-nitrobenzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5-Bromo-2-fluoro-3-nitrobenzoic acid (CAS No. 1153279-80-1), a key intermediate in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and actionable protocols.

Introduction: A Molecule of Strategic Importance

This compound is a highly functionalized aromatic carboxylic acid. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group, imparts a distinct reactivity profile, making it a valuable building block in the synthesis of complex organic molecules. The presence of these three distinct functional groups offers multiple avenues for chemical modification, allowing for the strategic construction of novel pharmaceutical agents and advanced materials. Substituted nitrobenzoic acids are known to be crucial precursors in the synthesis of a variety of therapeutic agents, including analgesics and antidepressants. The electron-withdrawing nature of the nitro, fluoro, and bromo substituents significantly influences the electronic properties of the benzene ring and the acidity of the carboxylic acid group, making this molecule a subject of interest for structure-activity relationship (SAR) studies.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. While experimental data for some properties are not widely published, a combination of available data and predictive models provides a solid foundation for its characterization.

PropertyValueSource
CAS Number 1153279-80-1[1]
Molecular Formula C₇H₃BrFNO₄
Molecular Weight 264.01 g/mol [2]
Appearance Off-white to light yellow solid[3]
Melting Point No experimental data available. Predicted to be in the range of other substituted nitrobenzoic acids (e.g., 2-Nitrobenzoic acid: 146-148°C)[4].
Boiling Point (Predicted) 376.9 ± 42.0 °C[2]
Density (Predicted) 1.967 ± 0.06 g/cm³[2]
pKa (Predicted) Substituted nitrobenzoic acids are significantly more acidic than benzoic acid (pKa ~4.2). The presence of three electron-withdrawing groups suggests a pKa likely in the range of 1.5-2.5.[5]
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, and sparingly soluble in non-polar solvents like toluene and water, similar to other nitrobenzoic acids[6][7].

Spectroscopic Profile: Deciphering the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing two aromatic protons. Due to the substitution pattern, these protons are not equivalent and will likely appear as doublets. The strong electron-withdrawing effects of the nitro, fluoro, and bromo groups will deshield these protons, shifting their resonances downfield, likely in the range of 7.5-8.5 ppm.

¹³C NMR: The carbon NMR spectrum will be more complex, with seven distinct signals corresponding to each carbon atom in the molecule. The carboxyl carbon will be the most deshielded, appearing around 165-175 ppm. The aromatic carbons will resonate in the 110-150 ppm range. The carbon atoms directly attached to the electronegative fluorine and nitro groups will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer[8].

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700-1720 cm⁻¹[8][9].

  • N-O Stretch (Nitro Group): Two strong bands, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹[9].

  • C-F Stretch: A strong band in the region of 1200-1300 cm⁻¹.

  • C-Br Stretch: A band in the fingerprint region, typically between 500-650 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

The mass spectrum, typically obtained via electron ionization (EI), will show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes[10]. Common fragmentation patterns for benzoic acids include the loss of •OH (M-17) and •COOH (M-45)[11]. Further fragmentation will involve the loss of the nitro group (•NO₂, M-46) and subsequent cleavages of the aromatic ring.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its functional groups.

Acidity

The presence of three potent electron-withdrawing groups (nitro, fluoro, and bromo) on the aromatic ring significantly increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid[5]. These groups stabilize the resulting carboxylate anion through inductive effects, facilitating the dissociation of the proton.

Reactivity of the Aromatic Ring

The benzene ring is highly deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing nature of the nitro and carboxylic acid groups[12][13][14][15][16]. Any potential EAS reaction would be directed to the position meta to both the nitro and carboxylic acid groups, which is already occupied by the fluorine atom, making further substitution challenging under standard conditions.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (NuAr), particularly at the positions activated by the nitro group. The fluorine atom, being a good leaving group in NuAr reactions, could potentially be displaced by strong nucleophiles.

Reactivity_Profile Reactivity Profile of this compound cluster_reactions Key Reaction Sites Compound This compound COOH Carboxylic Acid Group (Acidity, Esterification, Amidation) Compound->COOH High Acidity AromaticRing Aromatic Ring (Deactivated for EAS, Activated for NuAr) Compound->AromaticRing Electron Deficient Halogens Halogen Atoms (Potential for Cross-Coupling - Br) (Potential for NuAr - F) Compound->Halogens Reactive Sites

Caption: Key reactive sites of this compound.

Synthesis Protocol: A Plausible Route

While a specific, validated synthesis protocol for this compound is not widely published, a logical and efficient synthetic route can be devised from readily available starting materials. The following two-step procedure is proposed based on established methodologies for the bromination and nitration of substituted benzoic acids[17][18].

Step 1: Bromination of 2-Fluorobenzoic Acid

The first step involves the electrophilic bromination of 2-fluorobenzoic acid. The fluorine atom is an ortho, para-director, and the carboxylic acid is a meta-director. The para position to the fluorine is sterically hindered by the carboxylic acid group. Therefore, bromination is expected to occur predominantly at the position para to the fluorine and meta to the carboxylic acid, yielding 5-Bromo-2-fluorobenzoic acid.

Materials:

  • 2-Fluorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Ice water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorobenzoic acid in a mixture of dichloromethane and concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add N-bromosuccinimide in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice water to quench the reaction and precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 5-Bromo-2-fluorobenzoic acid.

Step 2: Nitration of 5-Bromo-2-fluorobenzoic Acid

The second step is the nitration of the intermediate, 5-Bromo-2-fluorobenzoic acid. The directing effects of the substituents will guide the incoming nitro group. The fluorine is an ortho, para-director, and the bromine is also an ortho, para-director. The carboxylic acid is a meta-director. The position ortho to the fluorine and meta to the bromine and carboxylic acid is the most activated and sterically accessible, leading to the desired product.

Materials:

  • 5-Bromo-2-fluorobenzoic acid

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ice water

Procedure:

  • In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid to 5-Bromo-2-fluorobenzoic acid while cooling in an ice bath.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield this compound.

Synthesis_Workflow Proposed Synthesis of this compound cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration Start 2-Fluorobenzoic Acid reagent1 NBS, H₂SO₄ Intermediate 5-Bromo-2-fluorobenzoic Acid reagent2 HNO₃, H₂SO₄ Product This compound reagent1->Intermediate reagent2->Product

Caption: Proposed two-step synthesis workflow.

Applications in Drug Discovery and Development

This compound is a prime candidate for use as a scaffold or intermediate in the synthesis of novel therapeutic agents. The strategic placement of its functional groups allows for diverse chemical transformations:

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This opens up a vast chemical space for the synthesis of libraries of compounds for high-throughput screening.

  • Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This enables the introduction of various aryl, heteroaryl, or alkyl groups, facilitating the construction of complex molecular architectures.

  • Modification of the Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or other derivatives to modulate the pharmacokinetic properties of a drug candidate, such as solubility, bioavailability, and metabolic stability.

The presence of a fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule to its target protein.

Safety and Handling

This compound is expected to be a hazardous substance. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation[1].

  • Handling: Should be handled in a well-ventilated area, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and highly valuable building block for chemical synthesis, particularly in the realm of drug discovery. Its unique combination of functional groups provides a rich platform for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its potential applications, serving as a critical resource for researchers and scientists in the field.

References

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  • Solubility of Things. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

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  • YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

  • Journal of Chemical Research. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

  • YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. Retrieved from [Link]

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  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]

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  • Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
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Safety and handling of 5-Bromo-2-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-fluoro-3-nitrobenzoic acid

Introduction and Compound Profile

This compound (CAS No. 1153279-80-1) is a substituted aromatic carboxylic acid.[1][2] Such poly-functionalized aromatic compounds are valuable intermediates and building blocks in medicinal chemistry and materials science. The presence of a carboxylic acid group, a nitro group, and two different halogens on the benzene ring imparts specific reactivity, making it useful in the synthesis of more complex molecules.[3] However, these same functional groups are responsible for its potential chemical and toxicological hazards.

This guide, intended for laboratory personnel, researchers, and drug development professionals, provides a comprehensive overview of the critical safety and handling protocols for this compound. The causality behind each procedural recommendation is explained to foster a deeper understanding of risk mitigation.

PropertyDataSource(s)
CAS Number 1153279-80-1[1][2][4]
Molecular Formula C₇H₃BrFNO₄[5]
Appearance Off-white to light yellow solid[6]
Boiling Point 376.9 ± 42.0 °C (Predicted)[6]
Density 1.967 ± 0.06 g/cm³ (Predicted)[6]
pKa 1.93 ± 0.20 (Predicted)[6]
Storage Temperature Room Temperature, Sealed in Dry Conditions[6]

Hazard Identification and Risk Assessment

The primary risk associated with this compound stems from its irritant properties and potential harm upon exposure. While comprehensive toxicological data is not available for this specific compound, information from safety data sheets for structurally similar chemicals indicates a consistent hazard profile.[5][7][8] The combination of an acidic functional group and an aromatic ring system substituted with electron-withdrawing groups (nitro, fluoro, bromo) suggests that the compound can readily interact with biological macromolecules, leading to irritation.

GHS Classification Hazard Statement Pictogram
Skin Irritation, Category 2H315: Causes skin irritation.[7][9]

Eye Irritation, Category 2A/2H319: Causes serious eye irritation.[7][9]

Acute Toxicity (Oral, Dermal, Inhalation), Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[7]

Specific Target Organ Toxicity — Single Exposure, Category 3H335: May cause respiratory irritation.[7][9]

Causality Insight: The acidic nature of the carboxylic group can disrupt cell membranes upon direct contact, leading to skin and eye irritation. As a fine solid, the compound can easily become airborne, posing an inhalation risk where it can irritate the mucous membranes of the respiratory tract.[7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. Engineering controls serve as the primary barrier, supplemented by rigorous adherence to PPE protocols.

1. Engineering Controls: The First Line of Defense All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1] This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust any dusts or vapors, preventing inhalation, which is a primary route of exposure.[5][10] Work areas should also be equipped with easily accessible safety showers and eyewash stations.[5][11]

2. Personal Protective Equipment (PPE): The Essential Barrier Proper PPE is required to prevent dermal and ocular exposure.[1][5]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[1][7]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1][5] Standard safety glasses do not offer sufficient protection from dust particles.

  • Body Protection: A full-length laboratory coat must be worn and kept buttoned.[1]

  • Respiratory Protection: While a fume hood is the primary control, if there is a risk of dust generation outside of this controlled environment (e.g., during a large spill cleanup), a NIOSH-approved respirator may be necessary.[12]

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (to avoid contamination) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (remove inside-out) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to a strict SOP minimizes the risk of exposure and accidental release.

Protocol for Handling Solid Compound:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment (spatulas, weigh boats, containers).

  • Weighing: Tare the balance with a clean weigh boat inside the fume hood. Carefully use a spatula to transfer the desired amount of this compound. Avoid any actions that could generate dust, such as dropping the material from a height.

  • Transfer: If transferring to a reaction vessel, do so carefully within the fume hood. Use a powder funnel if necessary to prevent spillage.

  • Cleanup: After handling, decontaminate the spatula and work surface. Wipe the area with a damp cloth to collect any residual dust.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[7] Do not eat, drink, or smoke in the laboratory area.[7][13]

Storage Protocol:

  • Store the compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[7][14] The "sealed in dry" recommendation is critical to prevent potential reactions with atmospheric moisture.[6]

  • Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong alkalis.[1][5] Contact with these substances could lead to vigorous, exothermic reactions.

  • Ensure the storage area is secure and accessible only to authorized personnel.[5][7]

Emergency Protocols

Immediate and correct response to an exposure or spill is crucial.

First Aid Measures This table outlines the immediate steps to be taken following an exposure, based on standard chemical first aid procedures.[15] Medical attention should always be sought following any significant exposure.

Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[16]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[1][16] If skin irritation persists, seek medical attention.[7]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[5][16] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][16]

Accidental Release Management For a small spill within a laboratory setting:

  • Evacuate: Alert others in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operating.

  • Protect: Wear the appropriate PPE as described in the section above.

  • Contain & Clean: Gently cover the spill with an inert absorbent material like sand or vermiculite.[1] Do not use combustible materials like paper towels for the initial absorption.

  • Collect: Carefully sweep or scoop the mixture into a designated, labeled hazardous waste container.[1][17] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Dispose: Dispose of the waste container and any contaminated materials according to institutional and local regulations.[7]

Spill_Response Start Spill Occurs IsLarge Is the spill large or unanageable? Start->IsLarge Evacuate Evacuate Area & Call Emergency Response IsLarge->Evacuate Yes SmallSpill Small, Manageable Spill IsLarge->SmallSpill No Alert Alert Colleagues Restrict Area SmallSpill->Alert PPE Don Appropriate PPE Alert->PPE Contain Cover with Inert Absorbent Material PPE->Contain Collect Sweep into Labeled Hazardous Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of Waste per Regulations Decon->Dispose End Incident Reported & Area Safe Dispose->End

Caption: Decision Tree for Spill Response.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.[7]

  • Segregation: this compound waste should be collected in a clearly labeled, sealed container, separate from other waste streams. Do not mix with incompatible chemicals.[7]

  • Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[1][7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Containers: Never dispose of this chemical down the drain or in regular trash. Handle uncleaned, empty containers as you would the product itself.[7]

Conclusion

This compound is a valuable chemical intermediate, but its safe use hinges on a thorough understanding of its hazards and a disciplined approach to handling. The core principles of risk mitigation—using engineering controls, wearing appropriate PPE, following established protocols, and being prepared for emergencies—are paramount. By integrating these practices into all laboratory workflows, researchers can effectively utilize this compound while ensuring a safe working environment.

References

  • Chemsrc. (2025). This compound | CAS#:1153279-80-1. Chemsrc. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid. Redox. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 5-Bromo-2-fluoro-3-nitrobenzoic Acid: From Bench to Pipeline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 5-Bromo-2-fluoro-3-nitrobenzoic acid (CAS No. 1153279-80-1) is a highly functionalized aromatic carboxylic acid that serves as a versatile and valuable building block in modern medicinal chemistry. Its unique substitution pattern—featuring a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, a fluorine atom for modulating physicochemical properties, and a nitro group for further functionalization—makes it a strategic starting material for the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of its properties, synthetic utility, sourcing, and safe handling, tailored for researchers and professionals in drug discovery and development.

Introduction: The Strategic Value of a Multifunctional Building Block

In the intricate process of drug discovery, the selection of starting materials is a critical decision that profoundly impacts the efficiency of synthesis and the ultimate properties of the target molecules. This compound has emerged as a key intermediate due to the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of molecular complexity, which is essential for developing structure-activity relationships (SAR). The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromo group is a linchpin for introducing diverse molecular fragments via well-established palladium-catalyzed cross-coupling reactions.[1] This strategic combination of reactive sites in a single, stable molecule provides a robust platform for generating libraries of compounds for high-throughput screening and lead optimization.[1]

Physicochemical Properties and Molecular Structure

A thorough understanding of the compound's fundamental properties is paramount for its effective use in synthesis. It is typically an off-white to light yellow solid, and its key characteristics are summarized below.[2]

PropertyValueSource(s)
CAS Number 1153279-80-1[3][4][5]
Molecular Formula C₇H₃BrFNO₄[3][5]
Molecular Weight 264.01 g/mol [3][5]
Appearance Off-white to light yellow solid[2]
Predicted pKa 1.93 ± 0.20[2][6]
Predicted Boiling Point 376.9 ± 42.0 °C[2]
Predicted Density 1.967 ± 0.06 g/cm³[2]
Storage Conditions Sealed in dry, Room Temperature[2][6]
Molecular Structure Diagram

Caption: 2D structure of this compound.

Reactivity and Synthetic Utility

The true power of this reagent lies in the distinct reactivity of its four functional groups, which can be addressed selectively under different reaction conditions. This orthogonality is the cornerstone of its utility in multi-step syntheses.

  • Carboxylic Acid (COOH): This group is the primary handle for forming amide and ester linkages. Standard coupling reagents (e.g., HATU, EDC/HOBt) or conversion to an acyl chloride (e.g., with SOCl₂) readily activates the carboxyl group for reaction with a vast array of amines and alcohols, respectively. This is a fundamental strategy for linking the core scaffold to other fragments or for creating prodrugs to improve pharmacokinetic properties.[7]

  • Bromo (Br) Group: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon (e.g., Suzuki, Stille, Sonogashira couplings) or carbon-nitrogen (Buchwald-Hartwig amination) bonds. This versatility allows for the introduction of diverse aromatic, heteroaromatic, or aliphatic groups at this position, making it a key diversification point.[1]

  • Nitro (NO₂) Group: The nitro group is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring. More importantly, it serves as a synthetic precursor to an aniline. Reduction of the nitro group (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite) yields an amino group, which can then be functionalized through acylation, alkylation, or diazotization, opening up another dimension for structural modification.

  • Fluoro (F) Group: The fluorine atom is generally unreactive under common synthetic conditions. Its primary role is to modulate the electronic and physical properties of the molecule. Its strong electron-withdrawing nature lowers the pKa of the carboxylic acid and can influence the regioselectivity of further reactions. In a drug candidate, fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.

Synthetic Potential Workflow

G cluster_cooh Carboxylic Acid Reactions cluster_br Bromo Group Reactions cluster_no2 Nitro Group Reactions start This compound amide Amide Formation (R-NH2, Coupling Agents) start->amide 1a ester Esterification (R-OH, Acid Catalyst) start->ester 1b suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki 2a buchwald Buchwald-Hartwig (R2NH, Pd catalyst) start->buchwald 2b reduction Nitro Reduction (e.g., SnCl2, H2/Pd) start->reduction 3 amine Resulting Amine (Further functionalization) reduction->amine

Caption: Key synthetic transformations of the title compound.

Illustrative Experimental Protocol: Amide Bond Formation

To ensure scientific integrity, any protocol must be a self-validating system. The following is a representative, detailed methodology for the synthesis of an amide, a common and critical reaction in drug development.

Objective: To synthesize N-benzyl-5-bromo-2-fluoro-3-nitrobenzamide from this compound and benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous MgSO₄

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Causality: The flask must be dry to prevent hydrolysis of the activated acid intermediate and the coupling reagent.

  • Dissolution: Dissolve the starting acid in anhydrous DMF (approx. 0.2 M concentration).

    • Causality: DMF is an excellent polar aprotic solvent that solubilizes the reactants and reagents, facilitating a homogenous reaction.

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 10 minutes at room temperature.

    • Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a reactive activated ester. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and maintain a basic pH required for the reaction.

  • Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

    • Causality: A slight excess of the amine ensures complete consumption of the valuable activated acid. Dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-4 hours).

    • Causality: Monitoring is crucial to determine the reaction endpoint, preventing the formation of side products from prolonged reaction times.

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Causality: The workup removes the water-soluble DMF and excess reagents. Ethyl acetate is a common organic solvent for extracting moderately polar products.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Causality: The HCl wash removes residual DIPEA and unreacted benzylamine. The NaHCO₃ wash removes any unreacted starting acid. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Causality: Removal of all water is essential before evaporation to prevent hydrolysis of the product upon storage.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Causality: Chromatography separates the desired product from non-polar impurities and any remaining starting materials, yielding the pure amide.

Sourcing, Procurement, and Pricing

Securing a reliable supply of high-purity starting materials is a critical logistical step. This compound is available from a number of specialized chemical suppliers.

Table of Potential Suppliers:

SupplierNotes
Sigma-Aldrich (Merck) A major global supplier with extensive documentation and support.[5]
Ambeed Offers a wide range of building blocks with available analytical data.[8]
ChemicalBook A platform that lists multiple suppliers, often from Asia.[4]
King-Pharm Lists the product as in stock and ready to ship.[9]

Pricing: Pricing for this reagent is not typically listed publicly and is highly dependent on quantity (mg to kg scale), required purity (>95%, >98%, etc.), and the specific supplier. Researchers are advised to request quotes directly from multiple vendors to ensure competitive pricing and availability. As an example, the related methyl ester has been listed with prices ranging from approximately €24 for 100mg to €530 for 100g, but this should be taken only as a rough indicator.[10]

Procurement Workflow for Chemical Reagents

procurement_workflow need 1. Identify Project Need (Specific Building Block) scout 2. Supplier Scouting (Vendor Databases, Literature) need->scout quote 3. Request for Quotation (RFQ) (Specify Qty, Purity, CAS#) scout->quote eval 4. Evaluate Quotes & Data (Price, Lead Time, CoA, MSDS) quote->eval po 5. Issue Purchase Order (PO) eval->po receive 6. Receive & Log Shipment po->receive qc 7. Incoming Quality Control (Verify Structure & Purity) receive->qc release 8. Release to Lab Inventory qc->release

Caption: A standard workflow for sourcing chemical intermediates.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Classification: The compound and its analogs are generally classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[11]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or powder.[3] Ensure that an eyewash station and safety shower are readily accessible.[12]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3]

  • Handling: Avoid generating dust. Do not eat, drink, or smoke in the handling area.[11] Wash hands thoroughly after handling and before leaving the lab.[3][11]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses.[3]

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its multifunctional nature provides a pre-packaged solution for synthetic chemists to rapidly generate diverse and complex molecules. By understanding its properties, reactivity, and proper handling, research and development teams can effectively leverage this building block to accelerate the journey from a synthetic concept to a viable drug candidate.

References

  • Chemsrc. (n.d.). This compound | CAS#:1153279-80-1. Retrieved January 11, 2026, from [Link]

  • ChemBK. (2024). Benzoic acid, 5-bromo-2-fluoro-3-nitro-, methyl ester. Retrieved January 11, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved January 11, 2026, from [Link]

  • Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. Retrieved January 11, 2026, from [Link]

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Introduction: The Strategic Importance of a Multifunctional Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Nitro Group in 5-Bromo-2-fluoro-3-nitrobenzoic acid

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in modern organic synthesis, particularly within pharmaceutical and agrochemical research. Its utility stems from the unique electronic interplay and distinct reactivity of its four substituents: a carboxylic acid, a nitro group, and two different halogens (bromine and fluorine) strategically positioned on the benzene ring. This guide provides an in-depth analysis of the nitro group's reactivity within this molecular context, offering field-proven insights into its transformations and the causal factors governing experimental outcomes. For researchers and drug development professionals, understanding the nuanced behavior of this molecule is critical for leveraging its synthetic potential.

Electronic Architecture and Reactivity Landscape

The reactivity of the nitro group in this compound is not an isolated property but is profoundly influenced by the cumulative electronic effects of the adjacent and remote substituents. A sophisticated understanding of these interactions is paramount for predicting reaction outcomes and designing selective transformations.

A Convergence of Electron-Withdrawing Forces

The aromatic ring of this molecule is rendered significantly electron-deficient by a confluence of powerful electron-withdrawing groups (EWGs). This electronic environment is the primary determinant of the nitro group's behavior.

  • The Nitro Group (-NO₂): As one of the strongest EWGs, the nitro group deactivates the aromatic ring towards electrophilic substitution through both a potent negative inductive effect (-I) and a strong negative resonance effect (-R).[1][2]

  • Halogens (-F, -Br): Both fluorine and bromine exert a strong -I effect due to their high electronegativity, withdrawing electron density from the ring through the sigma bond framework.[3][4] While they possess a formal positive resonance effect (+R) via their lone pairs, the inductive effect is dominant for halogens, resulting in overall deactivation of the ring.[5]

  • Carboxylic Acid (-COOH): This group also functions as a deactivating EWG, primarily through its -I effect and, to a lesser extent, a -R effect when the carbonyl is conjugated with the ring.[3]

The collective impact of these groups creates a highly electrophilic aromatic system. This has two major consequences for the nitro group: it makes the nitro group itself more challenging to reduce, and it strongly activates the ring for nucleophilic aromatic substitution (SNAr), where the nitro group plays the role of an essential activating group.[6][7]

Caption: Electronic effects of substituents on the aromatic ring.

Key Transformation: Selective Reduction of the Nitro Group

The conversion of the aromatic nitro group to a primary amine is one of the most fundamental and valuable transformations in organic synthesis, providing a gateway to a vast array of further functionalizations.[8] The principal challenge in the context of this compound is achieving chemoselectivity—reducing the nitro group while preserving the sensitive halogen substituents, which are susceptible to hydrogenolysis.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is critical and must be tailored to the specific substrate to avoid undesired side reactions, particularly dehalogenation.

Method Reagent(s) Typical Conditions Selectivity & Causality Potential Drawbacks
Catalytic Hydrogenation H₂, Pd/CH₂ (balloon or pressure), RT, various solvents (EtOH, MeOH)Low Selectivity. Palladium catalysts are highly active and readily catalyze the hydrogenolysis (cleavage) of C-Br and C-Cl bonds.[9]High risk of dehalogenation, leading to product mixtures.
Catalytic Hydrogenation H₂, Raney NickelH₂ (pressure), RT or elevated temp., EtOHModerate to Good Selectivity. Raney Ni is often preferred over Pd/C for substrates where dehalogenation is a concern.[9][10]Can still cause dehalogenation under harsh conditions; pyrophoric nature requires careful handling.
Metal/Acid Reduction Fe/HCl or Fe/NH₄ClReflux in aqueous ethanolGood Selectivity. These classic, robust methods are generally tolerant of aromatic halogens.Requires strongly acidic conditions which may not be suitable for all substrates; workup can be cumbersome due to iron sludge.
Metal Salt Reduction SnCl₂·2H₂OEtOH or EtOAc, refluxExcellent Selectivity. Stannous chloride is a mild reducing agent highly valued for its chemoselectivity. It reliably reduces nitro groups without affecting halogens, esters, or nitriles.[9][11]Stoichiometric amounts of tin salts are required, leading to significant waste; workup involves neutralization and precipitation of tin hydroxides.[11]
Hydrazine-Based Reduction Hydrazine hydrate, Zn or Mg powderRoom temperatureGood Selectivity. These systems are reported to be effective for the selective reduction of nitro groups in the presence of halogens and carboxylic acids without hydrogenolysis.[12]Hydrazine is highly toxic and must be handled with extreme care.
Field-Proven Protocol: Selective Nitro Reduction using Stannous Chloride (SnCl₂·2H₂O)

This protocol is a self-validating system due to the inherent chemoselectivity of the reagent. The progress can be easily monitored by Thin Layer Chromatography (TLC), and the workup is designed to efficiently remove the tin byproducts.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq). Add absolute ethanol (or ethyl acetate) to form a slurry (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the slurry.[9] The use of a significant excess ensures the complete reduction of the nitro group.

  • Heating: Heat the reaction mixture to reflux (typically 70-80 °C) under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-3 hours). A suitable eluent system would be ethyl acetate/hexanes with a small amount of acetic acid.

  • Quenching and Workup:

    • Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice.

    • Carefully neutralize the mixture by adding a 5% aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[11]

    • Continue stirring until the effervescence ceases.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). The desired amino acid product may have limited solubility; ensure thorough extraction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Amino-5-bromo-2-fluorobenzoic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Reduction_Workflow start Start: 5-Bromo-2-fluoro- 3-nitrobenzoic acid setup 1. Dissolve in EtOH 2. Add SnCl₂·2H₂O (5 eq) start->setup react Reflux (70-80°C) under N₂ atmosphere setup->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup 1. Cool to RT 2. Quench with ice 3. Neutralize (pH 7-8) with aq. NaHCO₃ monitor->workup Complete extract Extract with Ethyl Acetate (3x) workup->extract purify 1. Combine organic layers 2. Wash, Dry, Concentrate extract->purify end End Product: 3-Amino-5-bromo- 2-fluorobenzoic acid purify->end

Caption: Workflow for selective nitro group reduction.

The Nitro Group as an Activator for Nucleophilic Aromatic Substitution (SNAr)

While the primary transformation of the nitro group is its reduction, its powerful electron-withdrawing nature plays a crucial secondary role in activating the aromatic ring for nucleophilic attack.[13] This SNAr reaction provides an alternative synthetic pathway where a nucleophile displaces a leaving group on the ring.

Mechanistic Principles and Regioselectivity

The SNAr mechanism is a two-step addition-elimination process:

  • Addition (Rate-Determining Step): A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14]

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

In this compound, the nitro group at C3 strongly activates the ortho (C2-F) and para (C5-Br) positions. Nucleophilic attack will preferentially occur at the C2 position, displacing the fluorine atom. This regioselectivity is governed by two factors:

  • Leaving Group Ability: In SNAr, fluoride is often a better leaving group than bromide. This is because the first step (nucleophilic attack) is rate-determining, and the extreme electronegativity of fluorine makes the attached carbon atom (C2) the most electrophilic and susceptible to attack.[15][16]

  • Stabilization: The negative charge of the Meisenheimer complex is effectively stabilized by the adjacent nitro group through resonance.

Caption: SNAr mechanism showing preferential attack at C2.

This reactivity profile allows for the sequential introduction of different functionalities. For example, a nitrogen or oxygen nucleophile could first displace the fluorine atom via SNAr, after which the nitro group could be reduced to an amine, enabling further synthetic elaborations.

Conclusion and Synthetic Outlook

The nitro group in this compound is a pivotal functional group whose reactivity is intricately modulated by the surrounding electronic environment. While its direct transformation via selective reduction to an amine is a primary synthetic route, its role as a powerful activating group for nucleophilic aromatic substitution at the C2-fluoro position should not be overlooked. A comprehensive understanding of these competing and complementary reactivities allows the medicinal or process chemist to strategically unlock the full potential of this versatile building block for the construction of complex, high-value molecules. Mastery of the selective protocols described herein is essential for achieving predictable and high-yielding outcomes in drug discovery and development pipelines.

References

  • N. N. B. S. Kumar, K. M. L. Rai, "A new reagent for selective reduction of nitro group," Indian Journal of Chemistry - Section B, 2002.
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  • M. K. Cyrański, et al., "Substituent effects of nitro group in cyclic compounds," Structural Chemistry, 2020.
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The Decisive Role of Fluorine in Modulating the Reactivity of 5-Bromo-2-fluoro-3-nitrobenzoic Acid: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery and fine chemical synthesis, the strategic functionalization of aromatic scaffolds is paramount. 5-Bromo-2-fluoro-3-nitrobenzoic acid is a polysubstituted aromatic compound that presents a fascinating case study in chemical reactivity, where the interplay of sterically demanding and electronically diverse substituents dictates its synthetic utility. This guide provides an in-depth analysis of the role of the fluorine atom in modulating the reactivity of this versatile building block. For researchers, scientists, and drug development professionals, a comprehensive understanding of these effects is crucial for designing efficient synthetic routes and novel molecular entities.

The inherent reactivity of this compound is a direct consequence of the unique electronic and steric environment created by its four distinct functional groups: a carboxylic acid, a bromine atom, a nitro group, and a fluorine atom. Each of these imparts specific properties to the benzene ring, influencing its susceptibility to nucleophilic and electrophilic attack, as well as the reactivity of the carboxylic acid moiety. This guide will dissect these influences, with a particular focus on the often nuanced and pivotal role of the fluorine substituent.

The Electronic and Steric Landscape of this compound

The reactivity of the aromatic ring in this compound is governed by the cumulative electronic and steric effects of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance and induction, strongly deactivating the ring towards electrophilic aromatic substitution and, conversely, activating it towards nucleophilic aromatic substitution. The bromine atom, while inductively electron-withdrawing, can also participate in resonance, albeit weakly. The carboxylic acid group is also deactivating and meta-directing in electrophilic substitutions.

The fluorine atom at the 2-position, ortho to the carboxylic acid and the nitro group, introduces a unique set of influences. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (+M effect). This dual electronic nature of fluorine is a key determinant of the molecule's reactivity.[1] Furthermore, the fluorine atom, along with the adjacent nitro and carboxylic acid groups, contributes to significant steric hindrance around the C1, C2, and C3 positions of the ring.

The Pivotal Role of Fluorine in Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho and para to the halogen substituents makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr).[2][3] The fluorine atom at the C2 position plays a decisive role in directing the regioselectivity of this reaction.

In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

The fluorine atom at C2, being highly electronegative, creates a significant partial positive charge on this carbon, making it a prime target for nucleophilic attack. While both the fluorine and bromine atoms are potential leaving groups, the C-F bond is significantly stronger than the C-Br bond. However, in the context of SNAr, the leaving group ability is often less important than the activation of the ring towards nucleophilic attack. The strong inductive effect of the fluorine atom makes the C2 position highly electrophilic, often favoring substitution at this position, despite the strength of the C-F bond.

Conversely, the bromine at C5 is also a viable leaving group. The decision of which halogen is displaced depends on the specific nucleophile and reaction conditions. For instance, with soft nucleophiles, substitution at the more polarizable bromine might be favored, while hard nucleophiles may preferentially attack the more electrophilic carbon bearing the fluorine.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the nucleophilic aromatic substitution of an amine for the fluorine atom in this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the amine (1.1 - 1.5 eq) and potassium carbonate (2.0 - 3.0 eq) to the solution.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 2-amino-5-bromo-3-nitrobenzoic acid derivative.

Caption: Workflow for Nucleophilic Aromatic Substitution.

The Role of Fluorine in Electrophilic Aromatic Substitution

Given the presence of three strong deactivating groups (nitro, carboxylic acid, and the halogens), this compound is highly deactivated towards electrophilic aromatic substitution. Any such reaction would require harsh conditions and would likely result in low yields and a mixture of products. The fluorine atom, through its inductive electron withdrawal, further deactivates the ring. While its resonance donation directs ortho and para, the positions ortho to the fluorine are already substituted, and the para position is occupied by the bromine. Therefore, electrophilic aromatic substitution is not a synthetically useful transformation for this molecule.

Fluorine's Influence on Reactions at the Carboxylic Acid Group

The fluorine atom at the ortho position to the carboxylic acid group exerts a significant steric and electronic influence on its reactivity. This is a classic example of the "ortho effect," where ortho-substituted benzoic acids often exhibit increased acidity compared to their meta and para isomers, regardless of the electronic nature of the substituent.[5] This increased acidity is attributed to a combination of steric hindrance, which forces the carboxyl group out of the plane of the benzene ring, disrupting resonance stabilization of the neutral acid, and intramolecular hydrogen bonding that can stabilize the carboxylate anion.

This enhanced acidity can facilitate reactions such as esterification and amide bond formation. However, the steric bulk of the ortho-fluorine and nitro groups can also hinder the approach of bulky reagents to the carboxylic acid carbonyl.

Representative Experimental Protocol: Amide Bond Formation (EDC/HOBt Coupling)

This protocol outlines a general procedure for the formation of an amide bond from this compound using the common coupling reagents EDC and HOBt.[5]

Materials:

  • This compound

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA or TEA (2.0 - 3.0 eq) to the stirred solution.

  • Add EDC·HCl (1.2 - 1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (Activated Ester) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide

Caption: Key intermediates in EDC/HOBt mediated amide coupling.

The Role of Fluorine in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceutical compounds.

The fluorine atom at C2 does not directly participate in the cross-coupling reaction. However, its strong inductive effect contributes to the overall electronic properties of the aromatic ring, which can influence the rate of the oxidative addition step in the catalytic cycle. A more electron-deficient aromatic ring can facilitate the oxidative addition of the palladium(0) catalyst to the C-Br bond.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Standard workup and purification reagents

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • Add the palladium catalyst (0.01 - 0.05 eq).

  • Add the degassed solvent system.

  • Heat the reaction mixture to a temperature typically between 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Miyaura_Cycle Pd(0) Pd(0)L₂ Pd(II)_Complex Ar-Pd(II)-Br(L₂) Pd(0)->Pd(II)_Complex Ar-Br Oxidative_Addition Oxidative Addition Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(L₂) Pd(II)_Complex->Pd(II)_Aryl_Complex Transmetalation Transmetalation Transmetalation->Pd(II)_Aryl_Complex Ar_B(OH)2 Ar'-B(OH)₂ Ar_B(OH)2->Transmetalation Base Base Base->Transmetalation Pd(II)_Aryl_Complex->Pd(0) Product Ar-Ar' Pd(II)_Aryl_Complex->Product Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data and Characterization

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Influences
H-4~8.2 - 8.4~128 - 132Deshielded by adjacent nitro group and bromine.
H-6~8.0 - 8.2~125 - 129Deshielded by adjacent bromine and carboxylic acid.
C-1 (COOH)-~163 - 167Carbonyl carbon.
C-2 (C-F)-~158 - 162 (d, ¹JCF ≈ 250-270 Hz)Directly attached to fluorine.
C-3 (C-NO₂)-~148 - 152Attached to the nitro group.
C-4~128 - 132~128 - 132
C-5 (C-Br)-~118 - 122Attached to bromine.
C-6~125 - 129~125 - 129
COOH~11 - 13-Acidic proton, broad singlet.

Note: These are estimated values and may vary depending on the solvent and other experimental conditions. The ¹³C NMR spectrum will exhibit C-F coupling.

Conclusion: A Strategically Designed Building Block

This compound is a testament to the power of strategic molecular design. The fluorine atom, through its potent inductive effect and steric presence, plays a critical role in modulating the reactivity of the aromatic ring and the adjacent carboxylic acid. It enhances the electrophilicity of the C2 position, making it a key site for nucleophilic attack, while also contributing to the overall electronic landscape that influences reactions at other positions. For medicinal and synthetic chemists, a thorough understanding of the multifaceted role of fluorine in this and similar molecules is not merely academic; it is a prerequisite for the rational design of efficient synthetic strategies and the discovery of novel, high-impact chemical entities.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Nucleophilic aromatic substitution. (2023). In Wikipedia. [Link]

  • US Patent US11001552B2, "Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester," issued May 11, 2021.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

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The Strategic Utility of 5-Bromo-2-fluoro-3-nitrobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Foreword: The Architect's Molecule

In the intricate world of medicinal chemistry, the selection of a starting material is akin to an architect choosing the cornerstone of a monumental structure. The inherent functionalities of a building block dictate the synthetic possibilities and ultimately shape the biological activity of the final compound. 5-Bromo-2-fluoro-3-nitrobenzoic acid is one such cornerstone—a highly functionalized and strategically substituted benzene ring poised for the construction of complex, biologically active molecules. Its unique arrangement of a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group offers a versatile platform for synthetic chemists to explore novel chemical space. This guide will delve into the core attributes of this reagent, propose its application in the synthesis of targeted therapies, and provide robust protocols to empower researchers in their quest for next-generation therapeutics.

Physicochemical Properties and Synthetic Rationale

Before embarking on its synthetic applications, it is crucial to understand the intrinsic properties of this compound. These properties are not merely data points but are predictive of its reactivity and handling characteristics.

PropertyValueSource
CAS Number 1153279-80-1
Molecular Formula C₇H₃BrFNO₄
Molecular Weight 264.01 g/mol [1]
Appearance Faint beige powder[1]

The strategic placement of the substituents is key to this molecule's utility. The fluorine atom at the 2-position and the nitro group at the 3-position are strongly electron-withdrawing, which influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. The bromine atom at the 5-position serves as an excellent leaving group for cross-coupling reactions, a cornerstone of modern drug synthesis.

Proposed Synthesis of this compound

A robust and scalable synthesis of the title compound is paramount for its application in drug discovery programs. Based on established organic chemistry principles and similar reported syntheses, a two-step synthetic route from 2-fluorobenzoic acid is proposed.[2][3]

Synthesis Start 2-Fluorobenzoic Acid Intermediate 5-Bromo-2-fluorobenzoic Acid Start->Intermediate  Bromination  NBS, H₂SO₄   Product This compound Intermediate->Product  Nitration  HNO₃, H₂SO₄  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed pathway based on analogous, well-documented procedures for the bromination of halo-benzoic acids and the subsequent nitration of the resulting intermediates.[2][4]

Step 1: Synthesis of 5-Bromo-2-fluorobenzoic acid [2]

  • In a four-neck flask equipped with a mechanical stirrer and thermometer, dissolve 2-fluorobenzoic acid (1 eq.) in concentrated sulfuric acid and dichloromethane.

  • Cool the reaction mixture to 25-30°C.

  • Slowly add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise, maintaining the temperature.

  • Allow the reaction to stir at this temperature for 1-2 hours, monitoring for the precipitation of a white solid.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction by carefully pouring the mixture into ice water.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to yield 5-bromo-2-fluorobenzoic acid.

Step 2: Synthesis of this compound [4]

  • To a clean, dry reactor, add the 5-bromo-2-fluorobenzoic acid (1 eq.) from Step 1 and concentrated sulfuric acid.

  • Cool the mixture to 10°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 5-bromo-2-fluorobenzoic acid, maintaining the temperature below 15°C.

  • After the addition is complete, raise the temperature to 80-85°C and hold for 2 hours.

  • Cool the reaction mixture and quench by pouring it over ice.

  • Filter the precipitated yellow solid, wash thoroughly with water, and dry to obtain this compound.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a scaffold for the synthesis of targeted therapeutics. Its functionalities allow for the strategic installation of various pharmacophores to target specific biological pathways.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways (e.g., BRCA mutations).[5] The core structures of many PARP inhibitors, such as Rucaparib, are complex heterocyclic systems. A Chinese patent details an alternative synthesis of a key intermediate for Rucaparib starting from the structurally related 3-fluoro-5-nitrobenzoic acid.[6] This strongly suggests that this compound could serve as a valuable starting material for novel PARP inhibitors.

The proposed synthetic utility involves a multi-step sequence where the nitro group is reduced to an amine, which can then be used to construct a fused heterocyclic system. The bromine atom provides a handle for late-stage functionalization via cross-coupling reactions to introduce diversity and modulate the pharmacological properties of the final compounds.

PARP_Inhibitor_Synthesis Start 5-Bromo-2-fluoro- 3-nitrobenzoic acid Step1 Amide Formation Start->Step1 Step2 Nitro Reduction Step1->Step2 Step3 Cyclization Step2->Step3 Step4 Suzuki Coupling (at Bromine) Step3->Step4 Product Novel PARP Inhibitor Scaffold Step4->Product

Caption: Proposed workflow for the synthesis of novel PARP inhibitors.

Synthesis of Kinase Inhibitors

Kinases are another major class of drug targets, particularly in oncology.[7][8] The versatility of this compound makes it an excellent candidate for the synthesis of various kinase inhibitor scaffolds. For instance, after reduction of the nitro group to an amine, the resulting 3-amino-5-bromo-2-fluorobenzoic acid can undergo condensation reactions with various partners to form privileged heterocyclic cores like quinazolinones or pyrazolopyrimidines.

The general workflow would involve:

  • Reduction of the nitro group to an amine.

  • Amide coupling or condensation to form a heterocyclic ring system.

  • Cross-coupling reactions at the bromine position to introduce substituents that can interact with specific residues in the kinase active site.

This approach allows for the creation of large libraries of compounds for screening against a panel of kinases, facilitating the discovery of potent and selective inhibitors.

Conclusion and Future Outlook

This compound represents a powerful tool in the medicinal chemist's arsenal. Its dense and strategically placed functionalities provide multiple avenues for synthetic elaboration, enabling the construction of complex and diverse molecular architectures. The proposed applications in the synthesis of PARP and kinase inhibitors are based on strong chemical precedent and the known importance of these target classes in human disease. As the demand for novel, highly specific therapeutics continues to grow, the judicious use of versatile building blocks like this compound will be paramount in accelerating the drug discovery process. It is our hope that this guide will serve as a valuable resource for researchers and scientists, empowering them to unlock the full potential of this promising chemical entity.

References

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The Strategic Intermediate: A Technical Guide to 5-Bromo-2-fluoro-3-nitrobenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect of Therapeutic Innovation

In the intricate world of medicinal chemistry, the final therapeutic agent often owes its existence to a series of meticulously designed and executed synthetic steps. The unsung heroes of this process are the versatile intermediate compounds, the architectural keystones upon which complex molecular edifices are built. Among these, 5-Bromo-2-fluoro-3-nitrobenzoic acid (CAS No. 1153279-80-1) has emerged as a strategic and highly valuable building block, particularly in the quest for novel kinase and poly(ADP-ribose) polymerase (PARP) inhibitors—two critical classes of anticancer agents.[1][2][3]

This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer a field-proven perspective on its synthesis, reactivity, and application. We will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the authoritative grounding necessary to effectively leverage this potent intermediate in their own synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its successful application. The unique arrangement of a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group on the benzene ring of this compound dictates its reactivity and handling requirements.

PropertyValueReference
CAS Number 1153279-80-1
Molecular Formula C₇H₃BrFNO₄
Molecular Weight 264.01 g/mol
Appearance Off-white to pale yellow crystalline solid
Predicted pKa 1.93 ± 0.20
Predicted Boiling Point 376.9 ± 42.0 °C
Predicted Density 1.967 ± 0.06 g/cm³

Spectroscopic Data (Predicted and based on analogous compounds):

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the surrounding electron-withdrawing groups.

  • ¹³C NMR: The carbon NMR spectrum will display seven signals, one for each carbon atom in the molecule. The carbon attached to the carboxylic acid group will appear at the lowest field, while the carbons bonded to the electronegative fluorine and bromine atoms will also exhibit characteristic downfield shifts.[7]

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the carboxylic acid, the N-O stretching of the nitro group, and the C-F and C-Br stretching vibrations.[5]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is typically achieved through a multi-step process, beginning with a readily available starting material. The following protocol is a representative and scientifically sound approach, derived from established methodologies for the synthesis of analogous compounds.[8][9][10]

Overall Synthetic Scheme

Synthesis A 2-Fluoro-5-bromobenzoic acid B This compound A->B HNO₃, H₂SO₄

Caption: Synthetic pathway to this compound.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Fluoro-5-bromobenzoic acid

This key step introduces the nitro group onto the aromatic ring. The regioselectivity of this reaction is directed by the existing substituents.

Materials:

  • 2-Fluoro-5-bromobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2-Fluoro-5-bromobenzoic acid to an excess of concentrated sulfuric acid. Stir the mixture at room temperature until the solid is completely dissolved.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition of nitric acid is highly exothermic and must be controlled.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

  • Dry the purified product under vacuum to obtain this compound as an off-white to pale yellow solid.

Applications in Organic Synthesis: A Gateway to Therapeutic Scaffolds

The true value of this compound lies in its capacity to serve as a versatile scaffold for the construction of complex molecular architectures. The strategically positioned functional groups provide multiple handles for synthetic diversification.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds.[11]

Cross_Coupling cluster_starting_material This compound cluster_reactions Palladium-Catalyzed Reactions cluster_products Diverse Scaffolds A Ar-Br B Suzuki-Miyaura (Ar-B(OR)₂) A->B Pd catalyst, Base C Heck (Alkene) A->C Pd catalyst, Base D Sonogashira (Alkyne) A->D Pd catalyst, Base, Cu(I) E Buchwald-Hartwig (Amine) A->E Pd catalyst, Base F Bi-aryl Compounds B->F G Styrenyl Derivatives C->G H Aryl-alkynes D->H I Aryl-amines E->I

Caption: Versatility of this compound in cross-coupling.

Expertise in Action: Synthesis of a Kinase Inhibitor Precursor

A common strategy in the synthesis of kinase inhibitors involves the construction of a heterocyclic core.[1][12][13] this compound is an ideal starting material for such endeavors. For instance, a Suzuki-Miyaura coupling can be employed to introduce a new aryl or heteroaryl group at the 5-position. The resulting bi-aryl compound can then undergo further transformations, such as reduction of the nitro group to an amine, followed by cyclization reactions to form the desired heterocyclic scaffold.

Illustrative Reaction Scheme:

Kinase_Inhibitor_Synthesis A This compound C Bi-aryl Intermediate A->C Suzuki-Miyaura Coupling (Pd catalyst, Base) B Arylboronic Acid B->C D Amino-bi-aryl Intermediate C->D Nitro Reduction (e.g., Fe/HCl or H₂, Pd/C) E Heterocyclic Kinase Inhibitor Scaffold D->E Cyclization

Caption: Pathway to a kinase inhibitor scaffold.

Synthesis of PARP Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations.[2][3][14][15] The synthesis of many PARP inhibitors relies on the construction of complex heterocyclic systems, and intermediates like this compound can play a pivotal role. The carboxylic acid functionality can be converted to an amide, a common feature in many PARP inhibitors, while the other reactive sites allow for the elaboration of the rest of the molecule.

Safety and Handling: A Trustworthy Approach

As with any chemical reagent, proper handling and safety precautions are paramount. This compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is important to consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

First Aid Measures:

  • Skin Contact: Immediately wash with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

Conclusion: A Cornerstone of Future Therapies

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its unique combination of reactive functional groups makes it an invaluable tool for medicinal chemists, enabling the efficient synthesis of diverse and complex molecules with therapeutic potential. As the demand for novel kinase and PARP inhibitors continues to grow, the importance of this versatile intermediate in the drug discovery and development landscape is set to increase, solidifying its role as a cornerstone of future therapies.

References

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5-Bromo-2-fluoro-3-nitrobenzoic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoro-3-nitrobenzoic acid (CAS No. 1153279-80-1) represents a class of highly functionalized aromatic compounds that are of significant interest in contemporary drug discovery and fine chemical synthesis. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and two different halogens, offers a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth analysis of the compound's significance, a proposed synthetic pathway grounded in established chemical principles, and a discussion of its potential applications. While a singular "discovery" event for this specific molecule is not prominent in the historical literature, its emergence is a logical consequence of the expanding role of fluorinated and halogenated intermediates in medicinal chemistry.[1][2]

Introduction: The Strategic Importance of Polyfunctionalized Intermediates

In the landscape of modern pharmaceutical and agrochemical research, the efficiency of a synthetic campaign often hinges on the availability of advanced, polyfunctionalized building blocks.[3] These intermediates provide a pre-packaged arrangement of reactive sites, allowing medicinal chemists to rapidly assemble libraries of complex molecules for biological screening.[4] this compound is a prime example of such a strategic intermediate.

The presence of fluorine is particularly noteworthy. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The additional functional groups on the aromatic ring—a carboxylic acid for amide coupling or other modifications, a nitro group that can be reduced to a reactive amine, and a bromine atom suitable for cross-coupling reactions—make this molecule a powerful tool for lead optimization.[4]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValue
CAS Number 1153279-80-1
Molecular Formula C₇H₃BrFNO₄
Molecular Weight 264.01 g/mol
Canonical SMILES C1=C(C(=C(C=C1Br)F)N(=O)[O])C(=O)O
Appearance Typically a solid (predicted)

(Data sourced from supplier information and computational predictions)[5]

Historical Context & Developmental Rationale

The history of this compound is not one of a landmark discovery but rather of rational chemical design. Its development is intrinsically linked to the broader history of fluorinated benzoic acids in medicinal chemistry.[6] The synthesis of complex pharmaceutical agents, such as the BRAF inhibitor dabrafenib, relies on key intermediates like 2-fluoro-3-nitrobenzoic acid.[7] The demand for analogues and new chemical entities (NCEs) with modulated properties would naturally lead chemists to explore further functionalization of such precursors.

The introduction of a bromine atom onto the 2-fluoro-3-nitrobenzoic acid scaffold is a logical step to introduce a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are cornerstone reactions in modern drug discovery for creating C-C and C-N bonds.[4] Therefore, the "discovery" of this molecule can be seen as an enabling step in the expansion of chemical space around a valuable pharmaceutical core.

Proposed Synthesis and Mechanistic Considerations

A robust and scalable synthesis of this compound can be logically designed in two primary stages: first, the synthesis of the key precursor, 2-fluoro-3-nitrobenzoic acid, followed by a regioselective electrophilic bromination.

Stage 1: Synthesis of 2-Fluoro-3-nitrobenzoic Acid (CAS: 317-46-4)

The precursor, 2-fluoro-3-nitrobenzoic acid, is a known compound with several established synthetic routes.[8] One of the most efficient methods involves the oxidation of 2-fluoro-3-nitrotoluene.[9][10]

  • Reaction Setup: To a solution of 2-fluoro-3-nitrotoluene (1 equivalent) in a mixed solvent system of isopropanol and water, add sodium dichromate (Na₂Cr₂O₇) (approx. 1.8 equivalents).[9]

  • Reaction Execution: Maintain the reaction mixture at a controlled temperature (e.g., 25°C) and stir for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.[9]

  • Work-up and Isolation: Filter the reaction mixture to remove chromium salts. The filtrate is then concentrated under reduced pressure to remove the isopropanol.

  • Purification: The aqueous residue is diluted with water and heated to dissolve the product. Subsequent cooling and recrystallization yield the purified 2-fluoro-3-nitrobenzoic acid.[9]

Causality and Expertise: The choice of sodium dichromate is based on its efficacy as a strong oxidizing agent capable of converting an benzylic methyl group to a carboxylic acid. The isopropanol/water solvent system is crucial for solubilizing both the organic substrate and the inorganic oxidant. This method is often preferred over older methods using potassium permanganate due to potentially higher yields and cleaner reactions.[7]

Stage 2: Regioselective Bromination

The final step is the electrophilic aromatic substitution (bromination) of 2-fluoro-3-nitrobenzoic acid. The regiochemical outcome is dictated by the directing effects of the substituents already on the ring.

  • -COOH (Carboxylic Acid): A meta-director and strongly deactivating.

  • -NO₂ (Nitro): A meta-director and strongly deactivating.

  • -F (Fluoro): An ortho-, para-director and deactivating (via induction) but activating (via resonance).

The incoming electrophile (Br⁺) will be directed to the position that is least deactivated and most activated. The C5 position is meta to both the -COOH and -NO₂ groups and para to the -F group. This convergence of directing effects strongly favors substitution at the C5 position, leading to the desired product.

  • Reaction Setup: Dissolve 2-fluoro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent, such as concentrated sulfuric acid, which also acts as a catalyst.

  • Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a mixture of Br₂ and a Lewis acid catalyst (e.g., FeBr₃), to the solution while maintaining a low temperature to control the reaction rate.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, the reaction mixture is carefully poured onto ice water. The resulting precipitate is collected by filtration, washed thoroughly with cold water to remove acid, and dried.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

The overall synthetic pathway is visualized below.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Final Bromination start 2-Fluoro-3-nitrotoluene reagent1 Na₂Cr₂O₇, Isopropanol/H₂O start->reagent1 Oxidation product1 2-Fluoro-3-nitrobenzoic acid reagent1->product1 reagent2 Br₂, FeBr₃ or NBS, H₂SO₄ product1->reagent2 Electrophilic Bromination final_product This compound reagent2->final_product

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile building block for creating novel compounds with therapeutic potential. The distinct functional groups allow for a sequence of selective chemical transformations.

Functional_Groups cluster_reactions Potential Derivatizations core This compound -COOH -Br -NO₂ amide Amide Formation (Peptide Coupling) core:f1->amide ester Esterification core:f1->ester suzuki Suzuki Coupling (New C-C Bond) core:f2->suzuki buchwald Buchwald-Hartwig (New C-N Bond) core:f2->buchwald amine Reduction to Amine (-NH₂) (e.g., with SnCl₂/HCl) core:f3->amine

Caption: Reactivity map of the key functional groups.

  • Carboxylic Acid (-COOH): This group is the most common site for initial modification, readily forming amides or esters to explore structure-activity relationships (SAR).

  • Bromo Group (-Br): This is a key site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, allowing for the attachment of various aryl, heteroaryl, or alkyl groups.[4]

  • Nitro Group (-NO₂): The nitro group can be selectively reduced to an aniline derivative. This resulting amino group can then be used for a wide array of subsequent reactions, such as sulfonamide formation, acylation, or diazotization, further expanding the chemical space accessible from this single intermediate.

This trifecta of reactivity makes the compound an ideal starting point for generating combinatorial libraries aimed at identifying new lead compounds in drug discovery programs.

References

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Solubility of 5-Bromo-2-fluoro-3-nitrobenzoic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Bromo-2-fluoro-3-nitrobenzoic Acid in Common Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 1153279-80-1) is a substituted aromatic carboxylic acid with significant potential as a building block in pharmaceutical and agrochemical synthesis.[1][2] A comprehensive understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols via crystallization, and developing stable formulations. This technical guide addresses the notable absence of specific quantitative solubility data in publicly available literature by providing a robust theoretical framework for predicting its solubility based on its molecular structure. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the critical data required for their work. To provide a quantitative frame of reference, comparative solubility data for the structurally related compound, 3-nitrobenzoic acid, is included to illustrate the impact of solvent choice on solubility.

Introduction: The Critical Role of Solubility

The journey of a chemical entity from a laboratory curiosity to a viable product is critically dependent on its physicochemical properties, with solubility being among the most fundamental. For a complex intermediate like this compound, solubility data dictates key process decisions:

  • Reaction Engineering: The choice of a reaction solvent is not merely about dissolving reactants; it influences reaction kinetics, equilibrium, and side-product formation. A solvent in which the compound has moderate solubility is often ideal for controlled reactions and subsequent product isolation.

  • Purification and Crystallization: Crystallization is the cornerstone of purification for solid organic compounds. The selection of an appropriate solvent system—one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures—is essential for achieving high purity and yield.

  • Formulation Development: In drug discovery, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts bioavailability and the feasibility of different dosage forms.

This guide provides the foundational knowledge and practical tools necessary for researchers to navigate these challenges effectively.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which relates intermolecular forces between the solute and solvent molecules.[3] The structure of this compound features a combination of polar and nonpolar moieties that dictate its interactions.

  • Carboxylic Acid (-COOH): This is the dominant polar functional group. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This feature predicts strong affinity for polar protic solvents.

  • Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

  • Halogen and Nitro Groups (-Br, -F, -NO₂): These electronegative groups contribute to the molecule's overall polarity and dipole moment, enhancing its affinity for polar solvents.

Based on this structural analysis, a general solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHighStrong hydrogen bonding interactions between the solvent's -OH groups and the compound's carboxylic acid group are expected to drive dissolution.[4][5]
Polar Aprotic DMSO, DMF, Acetonitrile, THFModerate to HighThese solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. The lack of solvent H-bond donation prevents the "caging" of the solute, often leading to high solubility.[6][7]
Low-Polarity Dichloromethane, ChloroformLow to ModerateWhile possessing a dipole moment, these solvents lack hydrogen bonding capabilities, limiting their ability to effectively solvate the highly polar carboxylic acid group.
Nonpolar Hexane, Toluene, CyclohexaneVery LowThe significant polarity mismatch between the solute's functional groups and the nonpolar solvent will result in poor solvation and minimal solubility.[8]

Comparative Quantitative Data: Solubility of 3-Nitrobenzoic Acid

To provide a quantitative context, the following table summarizes the experimentally determined solubility of 3-nitrobenzoic acid, a structurally analogous compound, in several common organic solvents at various temperatures. This data underscores the profound influence of both solvent type and temperature on solubility.

Table 2: Molar Solubility (mol·L⁻¹) of 3-Nitrobenzoic Acid in Various Solvents [9]

Temperature (K)MethanolEthanolAcetonitrileEthyl AcetateDichloromethaneTolueneWater
273.15 1.9481.6110.68470.16380.10320.0340-
283.15 ---0.64000.45000.16880.4675
293.15 2.3511.9740.94743.18121.50180.2548-
303.15 ---3.60601.33401.72180.6881
313.15 2.7572.9871.956013.67605.10401.1910-
323.15 ---4.92003.11902.78841.2733

Data extracted from "The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids" published in the Journal of Chemical Research.[9] As the data shows, the solubility of nitro-derivatives of benzoic acid generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[10]

Standard Operating Procedure: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a solid in a solvent.[11] It is a self-validating system because the continued presence of undissolved solid at the end of the experiment confirms that equilibrium has been reached.

Principle

A surplus of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the liquid phase is constant and represents the compound's solubility under those conditions.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Experimental Protocol
  • Preparation of Slurries:

    • Action: Add an excess amount of solid this compound to a series of vials (e.g., add 20 mg to 2 mL of solvent). The exact amount should be enough to ensure a visible solid phase remains at equilibrium.

    • Rationale: The presence of excess solid is the defining feature of this method, guaranteeing that the solution becomes saturated and reaches thermodynamic equilibrium.[10]

  • Equilibration:

    • Action: Tightly seal the vials and place them in a temperature-controlled orbital shaker. Agitate the slurries at a constant temperature (e.g., 25 °C) for a predetermined period, typically 24 to 72 hours.

    • Rationale: Continuous agitation ensures intimate contact between the solid and the solvent, maximizing the rate of dissolution. An extended equilibration time is necessary to ensure the system fully reaches a state where the rate of dissolution equals the rate of precipitation.

  • Phase Separation:

    • Action: After equilibration, remove the vials and allow the undissolved solid to sediment for at least 30 minutes. For fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

    • Rationale: It is critical to separate the liquid and solid phases without altering the equilibrium. Disturbances like temperature changes could cause precipitation or further dissolution, leading to inaccurate results.

  • Sample Collection and Dilution:

    • Action: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with an appropriate mobile phase or solvent to a concentration within the analytical instrument's linear range.

    • Rationale: Filtration removes any remaining microscopic solid particles that could otherwise dissolve upon dilution and artificially inflate the measured concentration. A precise dilution is necessary for accurate quantification.

  • Quantification:

    • Action: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

    • Rationale: A specific and sensitive analytical method ensures that the measurement is accurate and only reflects the concentration of the target compound.

  • Calculation:

    • Action: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

    • Formula: Solubility = (Measured Concentration) × (Dilution Factor)

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis cluster_calc 5. Calculation prep_solid Add Excess Solid to Solvent in Sealed Vial equil Agitate at Constant Temperature (24-72h) prep_solid->equil sep Sedimentation Followed by Centrifugation equil->sep anal_sample Filter & Dilute Supernatant sep->anal_sample anal_quant Measure Concentration (HPLC / UV-Vis) anal_sample->anal_quant calc Determine Solubility from Concentration & Dilution Factor anal_quant->calc G Solubility Solubility Data Reaction Reaction Solvent Selection Solubility->Reaction Purification Crystallization Process Design Solubility->Purification Formulation Formulation Development Solubility->Formulation Kinetics Reaction Kinetics & Yield Reaction->Kinetics Purity Product Purity & Morphology Purification->Purity Bioavailability Bioavailability & Dosing Formulation->Bioavailability

Caption: Logical relationships between solubility and R&D.

Safety and Handling

This compound is a potentially hazardous chemical. [1]Based on data for structurally related compounds, it should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [12][13]Operations should be conducted in a well-ventilated chemical fume hood. [1]Avoid inhalation of dust and contact with skin and eyes. [12]

Conclusion

While specific quantitative solubility data for this compound remains to be published, a thorough understanding of its molecular structure allows for reliable predictions of its behavior in common organic solvents. The compound is expected to be most soluble in polar protic and polar aprotic solvents and least soluble in nonpolar solvents. For process optimization and development, these predictions must be confirmed experimentally. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to generate the precise solubility data essential for advancing their scientific and developmental objectives.

References

  • VertexAI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • VertexAI Search. (n.d.). The Difference Between Polar Protic And Aprotic Solvents In Solubility.
  • VertexAI Search. (n.d.). Polarity of Solvents.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Available from: [Link]

  • VertexAI Search. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Available from: [Link]

  • VertexAI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Available from: [Link]

  • VertexAI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Available from: [Link]

  • Chemsrc. (2025, August 25). This compound | CAS#:1153279-80-1. Available from: [Link]

  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Available from: [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available from: [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]

  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET - 5-Bromo-2-fluoronitrobenzene. Available from: [Link]

  • Wang, L., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Available from: [Link]

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Methodological & Application

Synthesis of derivatives from 5-Bromo-2-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Derivatives from 5-Bromo-2-fluoro-3-nitrobenzoic Acid

Abstract

This compound is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring four distinct and addressable functional groups, offers a versatile platform for the synthesis of complex molecular architectures. The electron-withdrawing nitro group profoundly influences the reactivity of the adjacent fluorine and bromine atoms, enabling a diverse array of chemical transformations. This guide provides detailed application notes and step-by-step protocols for the strategic derivatization of this building block, focusing on reactions at the carboxylic acid, the carbon-bromine bond, the carbon-fluorine bond, and the nitro group. The causality behind experimental choices is explained, empowering scientists to rationally design and execute synthetic routes to novel compounds.

Introduction: The Strategic Value of a Multifunctional Scaffold

The chemical personality of this compound is dictated by the interplay of its substituents. The carboxylic acid serves as a classical handle for amide and ester formation. The nitro group, a powerful electron-withdrawing group, deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho-fluorine position.[1][2] The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds.[3] Finally, the nitro group itself can be selectively reduced to an amine, which not only dramatically alters the electronic properties of the ring but also opens up a new avenue for derivatization.[4][5] This guide will explore these transformations in detail.

Strategic Derivatization Pathways

The synthesis of derivatives can be approached by targeting each functional group selectively. The choice of reaction sequence is critical, as the modification of one group can influence the reactivity of the others.

G cluster_0 Carboxylic Acid Derivatization cluster_1 C-Br Bond Functionalization cluster_2 C-F Bond Functionalization (SNAr) cluster_3 Nitro Group Reduction start 5-Bromo-2-fluoro- 3-nitrobenzoic acid Amide Amide Derivatives start->Amide Amide Coupling Ester Ester Derivatives start->Ester Esterification Suzuki Biaryl Derivatives start->Suzuki Suzuki Coupling SNAr Alkoxy/Amino Derivatives start->SNAr SNAr Reaction Aniline 3-Amino Derivatives start->Aniline Nitro Reduction

Figure 1: Key synthetic pathways for the derivatization of this compound.

Protocols for Key Transformations

Derivatization of the Carboxylic Acid Group

The carboxylic acid is often the most straightforward position to functionalize. Amide bond formation is particularly relevant in drug discovery for building complex molecules and modulating physicochemical properties.

This protocol describes a general procedure for coupling the benzoic acid with a primary or secondary amine using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Causality: The reaction of a carboxylic acid and an amine to form an amide is not spontaneous and requires activation of the carboxylic acid. DCC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent: Dissolve the starting material in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.).

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the reaction mixture.

    • Note: An additive like 1-Hydroxybenzotriazole (HOBt) or DMAP (0.1 eq.) can be included to increase efficiency and suppress side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the desired amide derivative.

C-Br Bond Functionalization

The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by coupling an organohalide with an organoboron species, is a cornerstone of modern organic synthesis.[3][6]

This protocol outlines the synthesis of biaryl derivatives by coupling the bromo-position with a generic arylboronic acid.

Causality: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7][8] Key steps include the oxidative addition of the palladium catalyst into the C-Br bond, transmetalation of the aryl group from the boronic acid to the palladium complex (facilitated by a base), and reductive elimination to form the product and regenerate the catalyst.[6]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition (+ Ar-Br) Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation (+ Ar'-B(OH)₂ + Base) Product Ar-Ar' Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst/Ligand: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.

  • Solvent: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base is common.[8]

  • Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the biaryl derivative.

C-F Bond Functionalization

The fluorine at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the ortho-nitro group.[1][9] This allows for the displacement of the fluoride ion by a variety of nucleophiles.

This protocol details the displacement of the fluorine atom with an oxygen-based nucleophile (an alkoxide).

Causality: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9][10] The nucleophile first attacks the electron-deficient carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] In the second step, the aromaticity is restored by the elimination of the fluoride leaving group. The presence of the ortho-nitro group is critical for stabilizing the negative charge in the intermediate.[10]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent like DMF or DMSO.

  • Nucleophile Preparation: In a separate flask, prepare the alkoxide nucleophile by adding the desired alcohol (e.g., methanol, ethanol) (1.5 eq.) to a strong base like sodium hydride (NaH) (1.5 eq.) in the same solvent at 0 °C.

  • Reaction: Add the solution of the starting material to the prepared nucleophile solution dropwise at room temperature.

  • Heating: Heat the reaction mixture to a temperature between 60-120 °C. The optimal temperature will depend on the nucleophilicity of the attacking species. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into ice-water. Acidify the mixture with dilute HCl to protonate the carboxylic acid.

  • Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Nitro Group Reduction

The reduction of the nitro group to an amine is a transformative reaction, converting a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing group.[4] This opens up new possibilities for further functionalization, such as electrophilic aromatic substitution or diazotization reactions.

This protocol uses zinc (Zn) powder in the presence of an acid for a selective reduction that is often compatible with halogen substituents.[5]

Causality: Catalytic hydrogenation with catalysts like Pd/C is highly effective for nitro reduction but carries a significant risk of dehalogenation (reductive cleavage of the C-Br bond).[5] The use of easily oxidized metals like zinc, tin, or iron under acidic conditions provides a milder and more chemoselective method for reducing the nitro group while preserving the halogens.[4]

Step-by-Step Protocol:

  • Setup: Suspend this compound (1.0 eq.) in a solvent like ethanol or acetic acid in a round-bottom flask.

  • Reagent Addition: Add zinc dust (5-10 eq.) to the suspension.

  • Acid Addition: Slowly add a proton source, such as concentrated HCl or glacial acetic acid, dropwise while stirring. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc and inorganic salts, washing with the reaction solvent.

  • Purification: Neutralize the filtrate carefully with a base (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-amino-5-bromo-2-fluorobenzoic acid, which can be further purified if necessary.

Quantitative Data Summary

The following table presents hypothetical yet representative data for the described transformations to illustrate expected outcomes. Actual yields are substrate-dependent.

Protocol Starting Material Reagent(s) Product Hypothetical Yield Notes
1 This compoundBenzylamine, DCCN-benzyl-5-bromo-2-fluoro-3-nitrobenzamide85%DCU byproduct removed by filtration.
2 This compoundPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃2-Fluoro-3-nitro-[1,1'-biphenyl]-5-carboxylic acid78%Requires inert atmosphere and degassed solvents.[8]
3 This compoundSodium methoxide (NaOMe)5-Bromo-2-methoxy-3-nitrobenzoic acid90%Fluorine is the preferred leaving group over bromine in SNAr.[1]
4 This compoundZn, HCl3-Amino-5-bromo-2-fluorobenzoic acid88%Chemoselective for the nitro group over the C-Br bond.[5]

Safety and Handling

This compound is a chemical irritant. It is harmful if swallowed, inhaled, or comes into contact with skin.[11]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Many reagents used in these protocols are hazardous (e.g., DCC is a potent sensitizer, NaH is pyrophoric, strong acids and bases are corrosive). Researchers must consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

References

  • Indian Journal of Chemistry. A new reagent for selective reduction of nitro group. Available at: [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Organic Chemistry. Nitro Reduction - Common Conditions. Available at: [Link]

  • YouTube. (2018). 34.05 Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Available at: [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Vapourtec Flow Chemistry. Aromatic Substitution. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • Chemsrc. This compound | CAS#:1153279-80-1. Available at: [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Functionalized Benzoic Acids

Substituted benzoic acids are pivotal structural motifs in medicinal chemistry and materials science.[1] The strategic incorporation of fluorine atoms and nitro groups can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and pharmacokinetic profile.[2] 5-Bromo-2-fluoro-3-nitrobenzoic acid is a particularly valuable, albeit challenging, building block. Its unique substitution pattern—an electron-deficient aromatic core, a sterically demanding ortho-fluoro substituent, a strongly electron-withdrawing meta-nitro group, and a para-carboxylic acid—presents a formidable challenge for synthetic chemists.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, revolutionizing the synthesis of complex organic molecules.[3] This guide provides a detailed exploration of the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—to this compound. We will delve into the mechanistic nuances dictated by the substrate's unique electronic and steric properties and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Chemical Principles and Mechanistic Considerations

The general catalytic cycle for palladium-catalyzed cross-coupling reactions proceeds through three fundamental steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or olefin/amine coordination, and reductive elimination.[4] The specific nature of this compound significantly influences each of these steps.

The General Catalytic Cycle

Palladium Cross-Coupling Cycle Pd(0)L_n Active Catalyst Ar-Pd(II)(X)L_n Oxidative Adduct Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Transmetalation Product Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-R Coupled Product Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Substrate-Specific Influences:
  • Electron-Deficient Nature: The presence of the strongly electron-withdrawing nitro group and the fluorine atom significantly enhances the rate of the oxidative addition step, which is often the rate-limiting step for aryl bromides.[4] This increased reactivity is a key advantage when working with this substrate.

  • ortho-Fluoro Substituent: The fluorine atom at the ortho position introduces steric hindrance, which can impede the approach of bulky ligands and coupling partners to the palladium center.[5] However, it can also promote reductive elimination. Furthermore, the C-F bond can potentially undergo activation, although this is less likely than C-Br activation under typical cross-coupling conditions.[6]

  • meta-Nitro Group: The nitro group's powerful electron-withdrawing effect facilitates oxidative addition. However, it can also be susceptible to reduction under certain reaction conditions, potentially leading to undesired side products. Careful selection of the catalyst and reaction conditions is crucial to avoid this. Recent research has even demonstrated the possibility of using the nitro group itself as a leaving group in cross-coupling reactions, though this typically requires specific catalytic systems.[7][8][9]

  • Carboxylic Acid Moiety: The acidic proton of the carboxylic acid group necessitates the use of a sufficient amount of base to both neutralize the acid and facilitate the desired catalytic cycle. The choice of base is critical to avoid unwanted side reactions and ensure the stability of the starting material and product.[3]

Detailed Application Protocols

The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific coupling partners.

Suzuki-Miyaura Coupling: Formation of Biaryl Compounds

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[10] For our substrate, the electron-deficient nature is advantageous for the oxidative addition step.

Protocol:

Component Amount (mol equiv) Notes
This compound1.0
Arylboronic acid1.2 - 1.5A slight excess of the boronic acid is recommended.
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)0.01 - 0.05Lower catalyst loadings are often sufficient for activated substrates.
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃)0.02 - 0.10Bulky, electron-rich phosphine ligands are generally effective.[11]
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)3.0 - 4.0An inorganic base is preferred to neutralize the carboxylic acid and facilitate transmetalation.[3]
SolventToluene/H₂O (10:1) or Dioxane/H₂O (10:1)A two-phase solvent system is commonly used.
Temperature80 - 110 °C
Reaction Time4 - 24 hoursMonitor by TLC or LC-MS.

Experimental Workflow:

Suzuki-Miyaura Workflow start Start reagents Combine Substrate, Boronic Acid, Base, Catalyst, and Ligand in a Schlenk flask. start->reagents degas Degas the mixture (e.g., three cycles of vacuum/backfill with Argon). reagents->degas solvent Add degassed solvent. degas->solvent heat Heat the reaction mixture under Argon. solvent->heat monitor Monitor reaction progress by TLC/LC-MS. heat->monitor workup Aqueous workup (e.g., extraction with EtOAc and water). monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[12] The electron-deficient nature of our substrate is again beneficial for the initial oxidative addition.

Protocol:

Component Amount (mol equiv) Notes
This compound1.0
Alkene (e.g., styrene, acrylates)1.2 - 2.0An excess of the alkene is typically used.
Palladium Catalyst (e.g., Pd(OAc)₂)0.01 - 0.05
Ligand (e.g., PPh₃, P(o-tol)₃)0.02 - 0.10Triarylphosphines are common ligands for the Heck reaction.
Base (e.g., Et₃N, DIPEA, K₂CO₃)2.0 - 3.0An organic or inorganic base can be used.
SolventDMF, NMP, or DioxaneA polar aprotic solvent is generally preferred.
Temperature100 - 140 °CHigher temperatures are often required for the Heck reaction.[13]
Reaction Time12 - 48 hoursMonitor by TLC or LC-MS.
Sonogashira Coupling: Formation of Aryl Alkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[14]

Protocol:

Component Amount (mol equiv) Notes
This compound1.0
Terminal Alkyne1.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)0.01 - 0.05
Copper(I) Co-catalyst (e.g., CuI)0.02 - 0.10
Ligand (e.g., PPh₃)0.02 - 0.10
Base (e.g., Et₃N, DIPEA)2.0 - 3.0An amine base is typically used.
SolventTHF, Dioxane, or DMFAnhydrous conditions are recommended.
TemperatureRoom Temperature to 80 °CMild conditions are often sufficient.[15]
Reaction Time2 - 12 hoursMonitor by TLC or LC-MS.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling aryl halides with amines.[16]

Protocol:

Component Amount (mol equiv) Notes
This compound1.0
Amine (primary or secondary)1.1 - 1.5
Palladium Pre-catalyst (e.g., G3-XPhos, G3-SPhos)0.01 - 0.05Pre-catalysts are often more efficient and air-stable.
Ligand (e.g., XPhos, SPhos, RuPhos)0.02 - 0.10Bulky, electron-rich biaryl phosphine ligands are crucial.
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)2.0 - 3.0A strong, non-nucleophilic base is required.
SolventToluene, Dioxane, or THFAnhydrous and deoxygenated solvent is essential.
Temperature80 - 120 °C
Reaction Time6 - 24 hoursMonitor by TLC or LC-MS.

Logical Relationship of Components in Buchwald-Hartwig Amination:

Buchwald-Hartwig Components Aryl_Halide This compound Product Aryl Amine Product Aryl_Halide->Product Amine Amine (R₂NH) Amine->Product Catalyst Palladium Pre-catalyst Catalyst->Product enables Ligand Bulky Phosphine Ligand Ligand->Catalyst stabilizes & activates Base Strong Base Base->Product facilitates

Figure 3: Interplay of components in the Buchwald-Hartwig amination.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a pre-catalyst or ensure proper activation of the Pd(II) source.
Insufficiently active ligandSwitch to a more electron-rich and bulky ligand (e.g., biaryl phosphines).
Inappropriate baseFor Suzuki, ensure the base is strong enough to activate the boronic acid. For Buchwald-Hartwig, a strong, non-nucleophilic base is crucial.
Low reaction temperatureGradually increase the reaction temperature.
Formation of side products Homocoupling of the boronic acid (Suzuki)Use a less concentrated solution, lower the temperature, or use a bulkier ligand.
Protodeboronation (Suzuki)Use anhydrous conditions and a milder base (e.g., KF).
Reduction of the nitro groupUse milder reaction conditions, a less reducing solvent, or a different catalyst system.
Hydrodehalogenation (loss of bromine)Ensure strictly anaerobic conditions.
Incomplete reaction Catalyst deactivationIncrease catalyst loading or use a more robust ligand.
Steric hindranceFor highly hindered coupling partners, a more active catalyst system and higher temperatures may be required.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful avenue for the synthesis of highly functionalized and potentially bioactive molecules. While the substrate's electronic and steric properties present unique challenges, a rational approach to the selection of catalysts, ligands, bases, and reaction conditions can lead to successful and efficient transformations. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to build upon in their synthetic endeavors.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos Ligand in Suzuki–Miyaura Coupling.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Nakao, Y., Idei, H., Kanyiva, K. S., & Hiyama, T. (2011). Cross-Coupling of Nitroarenes with Arylboronic Acids. Journal of the American Chemical Society, 133(47), 19074–19077.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3045–3056. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]

  • Perutz, R. N., & Braun, T. (2007). C-F Bond Activation by Transition Metal Complexes. Comprehensive Organometallic Chemistry III, 725-766.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • Clot, E., & Eisenstein, O. (2004). C−H and C−C Bond Activation of Methane and Benzene by a Cationic Palladium−Phosphine Complex. A DFT Study. Journal of the American Chemical Society, 126(25), 7969–7982.
  • Ottokemi. (n.d.). 5-Bromo-2-fluorobenzoic acid, 97% 146328-85-0. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. Available at: [Link]

  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Available at: [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available at: [Link]

  • Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available at: [Link]

  • ResearchGate. (n.d.). Use of “Homeopathic” Ligand-Free Palladium as Catalyst for Aryl-Aryl Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Available at: [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]

  • NIH. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Available at: [Link]

  • NIH. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • NIH. (n.d.). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]

  • NIH. (n.d.). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

  • NIH. (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Available at: [Link]

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Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Bromo-2-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

5-Bromo-2-fluoro-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a pivotal building block for the synthesis of diverse and complex molecules, particularly in the realms of pharmaceutical and agrochemical research. Its utility stems from a unique arrangement of substituents on the benzene ring: two distinct halogen atoms (fluorine and bromine) and two powerful electron-withdrawing groups (a nitro group and a carboxylic acid). This configuration renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds.

This guide provides an in-depth exploration of the SNAr reactions of this compound. We will delve into the mechanistic principles governing its reactivity, predict the regioselectivity of nucleophilic attack, and offer detailed, field-proven protocols for reactions with common classes of nucleophiles.

Mechanistic Insights and Regioselectivity

The cornerstone of this molecule's reactivity in SNAr is the presence of the strongly electron-withdrawing nitro group (-NO₂). This group significantly depletes the electron density of the aromatic ring, making it highly electrophilic and thus susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2]

A critical consideration for this compound is the regioselectivity of the substitution. The molecule presents two potential leaving groups: a fluorine atom at the C-2 position and a bromine atom at the C-5 position. The nitro group is positioned ortho to the fluorine and para to the bromine, both of which are activating positions for SNAr.

Several factors dictate the site of nucleophilic attack:

  • Leaving Group Ability: In the context of SNAr reactions, the reactivity of halogens as leaving groups is inverted compared to SN2 reactions, with the order being F > Cl > Br > I.[3] This is because the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine powerfully stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[3]

  • Activation by the Nitro Group: The nitro group stabilizes the negative charge of the Meisenheimer complex through resonance, and this stabilization is most effective when the attack occurs at the ortho or para positions. In this substrate, both the C-2 (bearing fluorine) and C-5 (bearing bromine) positions are activated.

Based on these principles, the nucleophilic substitution is predicted to occur selectively at the C-2 position, with the displacement of the fluoride ion. The superior ability of fluorine to stabilize the transition state of the rate-determining addition step makes it the preferred leaving group. The synthesis of 2-amino-5-bromo-3-nitrobenzoic acid, a direct product of the reaction of a 2-halo precursor with an amine, strongly supports this regiochemical outcome.[4][5] The carboxylic acid group, being meta to both halogens, has a less pronounced effect on the regioselectivity compared to the powerfully directing nitro group.

Diagram 1: Predicted Regioselectivity of SNAr on this compound

SNAr_Regioselectivity cluster_conclusion Predicted Outcome reagents This compound + Nucleophile (Nu:) pathway_F Attack at C-2 (ortho to -NO2) reagents->pathway_F pathway_Br Attack at C-5 (para to -NO2) reagents->pathway_Br intermediate_F Meisenheimer Complex (F leaving group) pathway_F->intermediate_F conclusion Favored Pathway due to superior stabilizing effect of Fluorine pathway_F->conclusion intermediate_Br Meisenheimer Complex (Br leaving group) pathway_Br->intermediate_Br product_F Product: 2-Nu-5-bromo-3-nitrobenzoic acid intermediate_F->product_F - F⁻ product_Br Product: 5-Nu-2-fluoro-3-nitrobenzoic acid intermediate_Br->product_Br - Br⁻

Experimental Protocols

The following protocols are designed as a robust starting point for researchers. It is recommended to monitor all reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-5-bromo-3-nitrobenzoic acid derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, benzylamine, aniline) (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 - 3.0 equivalents)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF or DMSO (approximately 5-10 mL per gram of starting material).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 - 3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl to protonate the carboxylic acid and precipitate the product.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Amine_Workflow start Start: This compound dissolve Dissolve in DMF/DMSO start->dissolve add_reagents Add Amine (1.1-1.5 eq) and Base (2.0-3.0 eq) dissolve->add_reagents react Stir at RT - 80°C Monitor by TLC/LC-MS add_reagents->react workup Quench with Water Acidify with 1M HCl react->workup extract Extract with Ethyl Acetate workup->extract wash_dry Wash with Brine Dry over MgSO4/Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end Product: 2-Amino-5-bromo-3-nitrobenzoic acid derivative purify->end

Sources

Esterification of 5-Bromo-2-fluoro-3-nitrobenzoic acid experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient esterification of 5-Bromo-2-fluoro-3-nitrobenzoic acid. The described methodology, based on the principles of Fischer-Speier esterification, is tailored for researchers and professionals in drug development and organic synthesis. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation techniques. By explaining the causality behind experimental choices, this document serves as a self-validating system for achieving high-yield, high-purity synthesis of the target ester.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its ester derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The esterification of this substituted benzoic acid, however, presents unique challenges due to the presence of electron-withdrawing groups on the aromatic ring. These substituents increase the acidity of the carboxylic acid, which can influence the reaction kinetics and equilibrium.[1]

This application note details a robust and optimized protocol for the acid-catalyzed esterification of this compound with an alcohol (e.g., methanol or ethanol) using a strong acid catalyst, typically sulfuric acid. The Fischer esterification is a classic and cost-effective method for producing esters, especially on a larger scale.[2] It is an equilibrium-driven process where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.[3][4] To drive the reaction towards the product side, an excess of the alcohol is often employed, which also conveniently serves as the solvent.[5]

Reaction Mechanism and Rationale

The esterification of this compound proceeds via the well-established Fischer esterification mechanism, which involves a series of reversible steps.[2][3]

The key mechanistic steps are as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄).[3][4] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[5] This results in the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[4]

The mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) can be a useful tool for remembering the mechanistic sequence.[2]

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableEnsure the starting material is dry.[6]
Methanol (or Ethanol)AnhydrousCommercially AvailableUse a large excess to act as both reactant and solvent.[1]
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially AvailableHandle with extreme care in a fume hood.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseUsed for neutralization during workup.[7][8]
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
BrineSaturated Aqueous Solution of NaClPrepared in-houseFor washing the organic layer.[1]
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying the organic layer.[1]
Round-bottom flaskAppropriate sizeGlassco
Reflux condenserGlassco
Magnetic stirrer and stir barIKA
Heating mantleIKA
Separatory funnelGlassco
Rotary evaporatorBüchi
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Fume Hood: All manipulations involving concentrated sulfuric acid and volatile organic solvents must be performed in a well-ventilated chemical fume hood.[9]

  • Handling of this compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[10][11] Avoid breathing dust and wash hands thoroughly after handling.[10]

  • Handling of Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with extreme caution and add it slowly to the reaction mixture, as the dissolution in alcohol is exothermic.

  • Flammability: Methanol, ethanol, and ethyl acetate are flammable. Keep away from open flames and sparks.[7]

Experimental Protocol

The following is a detailed, step-by-step methodology for the esterification of this compound.

Reaction Setup
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., methanol or ethanol, approximately 10-20 equivalents), which will also serve as the solvent.[1]

  • Place the flask in an ice bath to cool the mixture.

  • While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the reaction mixture. An exothermic reaction will occur.

  • Once the addition is complete, remove the flask from the ice bath and attach a reflux condenser.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add this compound to flask B 2. Add excess alcohol (solvent) A->B C 3. Cool in ice bath B->C D 4. Slowly add conc. H₂SO₄ C->D E 5. Attach reflux condenser D->E F 6. Heat to reflux E->F G 7. Monitor by TLC F->G H 8. Cool to room temperature G->H I 9. Quench with ice-water H->I J 10. Extract with organic solvent I->J K 11. Wash with NaHCO₃ solution J->K L 12. Wash with brine K->L M 13. Dry organic layer L->M N 14. Concentrate under reduced pressure M->N O 15. Purify by recrystallization or chromatography N->O P 16. Characterize product (NMR, IR, MS) O->P

Caption: Experimental workflow for the esterification of this compound.

Reaction
  • Heat the reaction mixture to a gentle reflux using a heating mantle.[1][12] For methanol, the reflux temperature is approximately 65°C, and for ethanol, it is around 78°C.

  • Maintain the reflux for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Isolation
  • Carefully pour the cooled reaction mixture into a beaker containing ice water (approximately 5-10 times the volume of the reaction mixture).[6] This will cause the crude ester to precipitate out of the aqueous solution. In some cases, if the ester is more soluble, an extraction will be necessary.

  • If a precipitate forms, collect the crude product by suction filtration and wash it with cold water.

  • If no precipitate forms, transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ gas ceases.[7][8] This step neutralizes any remaining acidic components.

  • Wash the organic layer with brine to remove any residual water-soluble impurities.[1]

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1]

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester.

Purification

The crude ester can be purified by either recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should be determined experimentally to obtain a pure crystalline product.

  • Column Chromatography: If recrystallization is not effective, the crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization and Expected Results

The purified ester should be characterized to confirm its identity and purity.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show a characteristic strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1715-1730 cm⁻¹ for aromatic esters.[13] Other significant peaks will include C-O stretches around 1100-1300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show a characteristic singlet for the methyl group of the ester (if methanol was used) around 3.9 ppm. The aromatic protons will appear in the aromatic region (7-8.5 ppm) with splitting patterns consistent with the substitution on the ring.

    • ¹³C NMR will show a peak for the ester carbonyl carbon around 165 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized ester.[14][15]

Yield Calculation

The percentage yield should be calculated based on the amount of the limiting reagent, which is the this compound. A typical yield for this reaction, when driven to completion, is expected to be in the range of 80-95%.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction- Increase reaction time. - Ensure the starting material is completely dry.[6] - Use a larger excess of alcohol.
Loss of product during work-up- Ensure complete extraction from the aqueous layer. - Be careful not to discard the organic layer during washes.
Incomplete Reaction Insufficient catalyst- Increase the amount of sulfuric acid slightly.
Reaction has not reached equilibrium- Extend the reflux time.
Presence of starting material in the final product Incomplete reaction- Repeat the reaction with a longer reflux time or more catalyst.
Inefficient purification- Optimize the recrystallization solvent system or the eluent for column chromatography.
Formation of by-products Side reactions due to high temperature- Ensure the reflux is gentle and not overly vigorous.
Impurities in starting materials- Use high-purity reagents.

Conclusion

This application note provides a detailed and reliable protocol for the esterification of this compound. By following the outlined procedures and adhering to the safety guidelines, researchers can consistently achieve high yields of the desired ester product. The provided information on the reaction mechanism, work-up, purification, and characterization will aid in the successful synthesis and validation of this important chemical intermediate. Microwave-assisted organic synthesis (MAOS) can be an alternative approach for this reaction, potentially reducing reaction times and improving yields.[16][17][18]

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2025, May 22). JoVE. [Link]

  • Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

  • Optimizing Fischer Esterification of Substituted Benzoic Acid with Sealed-Vessel Microwave Conditions. (2023, April 8). International Journal of Physical Sciences. [Link]

  • Mechanism for the Esterification Reaction. Chemguide. [Link]

  • Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • This compound Safety Data Sheet. Chemsrc. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. IntechOpen. [Link]

  • Esterification of Benzoic Acid to Methyl Benzoate. University of Missouri-St. Louis. [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. HSCprep. [Link]

  • Work up of ester?. ResearchGate. [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • The Fischer Esterification. University of Colorado Boulder. [Link]

  • Mass Spectra of Aromatic Esters. ACS Publications. [Link]

  • Preparation of 5-bromo-2-chloro-3-nitrobenzoic acid methyl ester (intermediate). Molbase. [Link]

  • Process for purifying esters.
  • Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. Taylor & Francis Online. [Link]

  • Fischer Esterification of 3-nitrobenzoic acid. Truman State University. [Link]

  • Method for preparing 2-bromo-5-fluoroaniline.
  • Esterification of nitrobenzoic acids.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

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Application Note: Strategies for the Successful Amide Bond Formation with 5-Bromo-2-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction: The Challenge and Opportunity of a Highly Substituted Building Block

Amide bond formation is a cornerstone reaction in organic synthesis, central to the construction of pharmaceuticals, agrochemicals, and materials.[1] While numerous methods exist for this transformation, the specific nature of the substrates can present significant challenges. 5-Bromo-2-fluoro-3-nitrobenzoic acid is a prime example of a valuable yet challenging building block. Its trifunctionalized aromatic core makes it an attractive scaffold for introducing multiple points of diversity in drug discovery programs. However, the very features that make it synthetically useful—strong electron-withdrawing groups and substitution ortho to the carboxylic acid—render it sterically hindered and electronically deactivated, often leading to low yields in standard coupling reactions.[2]

This application note provides a comprehensive guide for researchers on effectively coupling this compound. We will delve into the reactivity of this substrate, detail robust protocols using modern coupling reagents, offer troubleshooting advice for common issues, and explain the mechanistic rationale behind our procedural choices.

Understanding the Reactivity of this compound

The reactivity of the carboxylic acid is profoundly influenced by the substituents on the aromatic ring:

  • 2-Fluoro and 3-Nitro Groups: These are powerful electron-withdrawing groups. Their combined effect significantly increases the acidity of the carboxylic acid proton (predicted pKa ≈ 1.93).[3][4] While this enhances the electrophilicity of the carbonyl carbon, it also deactivates the carboxylate anion, making the initial activation step more difficult.

  • Steric Hindrance: The 2-fluoro substituent provides significant steric bulk adjacent to the reaction center. This can physically impede the approach of both the activating agent and the incoming amine nucleophile, slowing down the reaction rate.[5][2]

This combination of electronic deactivation and steric hindrance means that mild or inefficient coupling conditions are likely to fail. The key to success lies in choosing a highly efficient activation method to overcome these intrinsic barriers.

Part 1: The Mechanism and Reagent Selection

The formation of an amide bond is a dehydration reaction that does not proceed spontaneously. The process requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by using a "coupling reagent."[6]

The Activation Process

The general mechanism involves two key steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester or an O-acylisourea).[7]

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of this activated intermediate, forming a tetrahedral intermediate that collapses to yield the amide product and a byproduct derived from the coupling reagent.

G Acid Acid Amine Amine ActivatedIntermediate ActivatedIntermediate Tetrahedral Tetrahedral Amide Amide Byproduct Byproduct

Choosing the Right Coupling Reagent

For a challenging substrate like this compound, the choice of coupling reagent is critical.

Reagent ClassExamplesStrengths for this ApplicationWeaknesses/Considerations
Carbodiimides EDC, DCCCost-effective and widely available.Often require additives (HOBt, OxymaPure) to suppress side reactions (N-acylurea formation) and racemization.[8] May be inefficient for sterically hindered acids.[2]
Uronium/Aminium Salts HATU , HBTU, HCTUHighly recommended. Very efficient and fast, even for hindered substrates.[6][9] Lower risk of racemization compared to carbodiimides alone.[10]More expensive. Can form guanidinium byproducts with the amine if not pre-activated with the acid.[2]
Phosphonium Salts PyBOP, PyAOPExcellent for suppressing racemization and effective for hindered couplings.[2][6]Produces carcinogenic HMPA as a byproduct (BOP). PyBOP is a safer alternative.
Other T3P®, COMUT3P® is a strong activating agent with easy workup (byproducts are water-soluble). COMU is a very safe and highly efficient modern reagent.[8]Higher cost.

Recommendation: For this compound, a uronium salt such as HATU is the preferred choice due to its high reactivity, which can overcome the steric and electronic barriers. An EDC/HOBt protocol is a viable, cost-effective alternative, but may require longer reaction times or elevated temperatures.

Part 2: Experimental Protocols

Safety First: this compound is an irritant. It is harmful if swallowed, in contact with skin, or inhaled.[11] Always handle this chemical in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11]

Primary Protocol: High-Efficiency Coupling Using HATU

This protocol is designed for maximum efficiency and is suitable for a broad range of primary and secondary amines. The pre-activation step is crucial to prevent the formation of unwanted guanidinium byproducts.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the acid (concentration 0.1–0.5 M).

  • Pre-activation: Add HATU (1.1 equiv) to the solution, followed by DIPEA (2.5 equiv). Stir the mixture at room temperature for 10-15 minutes. A color change is often observed as the active ester forms.

  • Amine Addition: Add the amine (1.1 equiv) to the reaction mixture, either neat (if liquid) or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction by adding water or saturated aqueous NH₄Cl.[5]

    • Extract the product with a suitable organic solvent like ethyl acetate (EtOAc) (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[2]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Alternative Protocol: EDC/HOBt Mediated Coupling

This is a more economical approach that is often successful, though it may require longer reaction times.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or N-methylmorpholine (NMM) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents as listed above.

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction exotherm and minimize side reactions.[8]

  • Reagent Addition: Add DIPEA (2.5 equiv), followed by the solid EDC·HCl (1.2 equiv) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring, Workup, and Purification: Follow steps 5-7 from the Primary Protocol.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Acid, Amine, Coupling Reagents in Solvent B Cool to 0 °C (for EDC/HOBt) A->B C Add Base & EDC or Pre-activate with HATU/Base B->C D Stir at RT (1-24h) C->D E Monitor by TLC / LC-MS D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Aqueous Washes (Acid, Base, Brine) G->H I Dry & Concentrate H->I J Purify via Chromatography I->J

Part 3: Troubleshooting Guide

Even with robust protocols, challenges can arise. Here are solutions to common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Inefficient Acid Activation: The coupling reagent is not powerful enough for the hindered substrate.[2]Switch from EDC/HOBt to a more potent uronium salt like HATU or COMU.[8]
Amine Deactivation: The acidic substrate protonates the amine, rendering it non-nucleophilic.[5]Ensure an adequate amount of non-nucleophilic base (DIPEA) is used. For HATU, pre-activating the acid before adding the amine is critical.
Hydrolysis: Trace water in the reagents or solvent is hydrolyzing the activated intermediate.[5]Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere.
N-Acylurea Byproduct Rearrangement of O-acylisourea: This is a known side reaction when using carbodiimides (EDC, DCC) alone.[2][8]Always use an additive like HOBt or OxymaPure when using EDC. These additives trap the O-acylisourea to form a more stable active ester.[9]
Unreacted Starting Acid Slow Reaction Rate: Steric hindrance is significantly slowing the reaction.Increase the reaction temperature (e.g., to 40-50 °C) or prolong the reaction time. Consider using a higher boiling point solvent like DMF instead of DCM.
Difficulty in Purification Byproduct Contamination: The coupling reagent byproducts (e.g., dicyclohexylurea (DCU), HOBt) are co-eluting with the product.For DCU, filtration after the reaction can remove most of it. For water-soluble byproducts from EDC, T3P®, and HATU, the aqueous workup is usually sufficient. Optimize chromatography conditions.

References

  • This compound | CAS#:1153279-80-1. Chemsrc. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Amide Bond Activation of Biological Molecules. NIH National Center for Biotechnology Information. [Link]

  • Organoboron catalysis for direct amide/peptide bond formation. Royal Society of Chemistry. [Link]

  • Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. [Link]

  • Chemistry of Amides. LibreTexts Chemistry. [Link]

  • What Is The Detailed Mechanism Of Amide Bond Formation? YouTube. [Link]

  • Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis. ResearchGate. [Link]

  • Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Publications. [Link]

Sources

Application Note & Protocol: Selective Reduction of the Nitro Group in 5-Bromo-2-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the chemical reduction of 5-Bromo-2-fluoro-3-nitrobenzoic acid to its corresponding amine, 3-Amino-5-bromo-2-fluorobenzoic acid. This transformation is a critical step in the synthesis of various high-value intermediates for the pharmaceutical and agrochemical industries. We present a comparative analysis of common reduction methodologies, followed by detailed, field-proven protocols for two highly effective methods: reduction using Tin(II) Chloride (SnCl₂) and a more environmentally benign approach using iron powder. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood pathway for this specific synthesis.

Introduction: The Synthetic Challenge and Strategic Importance

The selective reduction of an aromatic nitro group is a cornerstone transformation in organic synthesis. The target product of this reduction, 3-Amino-5-bromo-2-fluorobenzoic acid, is a valuable building block in medicinal chemistry. The presence of multiple functional groups on the aromatic ring—a carboxylic acid, a bromine atom, and a fluorine atom—presents a significant synthetic challenge. A successful reduction methodology must be highly chemoselective, converting the nitro group to an amine without affecting the other substituents.

Notably, catalytic hydrogenation using standard palladium catalysts can lead to undesired hydrodehalogenation (loss of the bromine atom).[1] Therefore, alternative methods are often preferred to ensure the integrity of the molecular scaffold. This note explores robust chemical reduction techniques that offer high yields and selectivity.

Comparative Analysis of Reduction Methodologies

Several reagents and conditions are available for the reduction of aromatic nitro compounds.[2] The choice of method depends on factors such as substrate sensitivity, desired selectivity, cost, and environmental impact.

  • Catalytic Hydrogenation: While highly efficient, this method carries the risk of dehalogenation, particularly with palladium on carbon (Pd/C).[1] Raney Nickel is often a safer catalyst choice for halogenated substrates, but specialized high-pressure hydrogenation equipment is required.[1]

  • Metal-Mediated Reductions: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media is a classic and reliable approach.[1][3] These methods are known for their excellent chemoselectivity and tolerance of other reducible groups.[4] However, they generate stoichiometric amounts of metal salt byproducts, which can complicate purification and waste disposal.[5]

  • Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers a mild, metal-free alternative.[6][7] It is particularly valued for its high chemoselectivity and tolerance of various functional groups.[7][8] The reaction proceeds via a single-electron transfer mechanism, often in an aqueous or biphasic system.[7]

The overall transformation is depicted below:

G cluster_0 Reduction of this compound start This compound end 3-Amino-5-bromo-2-fluorobenzoic acid start->end [Reducing Agent] Solvent, Temp G cluster_workflow Protocol Workflow: SnCl₂ Reduction A 1. Dissolve Substrate (this compound in Ethanol) B 2. Add SnCl₂·2H₂O (in concentrated HCl) A->B Slowly, exotherm C 3. Heat to Reflux (Monitor by TLC/LC-MS) B->C Heat D 4. Cool & Quench (Pour onto ice) C->D Upon completion E 5. Basify (Adjust pH with aq. NaOH) D->E Forms tin hydroxides F 6. Extract Product (with Ethyl Acetate) E->F Product enters organic phase G 7. Purify (Dry, filter, and concentrate) F->G Isolate pure product

Caption: Experimental workflow for SnCl₂ reduction.

Materials and Reagents:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (or Ethyl Acetate)

  • Sodium Hydroxide (NaOH), aqueous solution (e.g., 5M)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 10-15 mL per gram of substrate).

  • Reagent Addition: In a separate beaker, dissolve Tin(II) chloride dihydrate (4.0 eq) in a minimal amount of concentrated HCl and add it to the flask. An alternative is to add the SnCl₂·2H₂O directly to the ethanol solution, followed by the slow addition of concentrated HCl.

  • Reaction: Heat the mixture to reflux (approx. 80 °C). The reaction progress should be monitored periodically (e.g., every 30-60 minutes) by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: a. Once the reaction is complete, cool the flask to room temperature and then carefully pour the contents over crushed ice in a large beaker. b. Slowly basify the acidic mixture by adding a 5M aqueous solution of NaOH with vigorous stirring until the pH is ~8-9. This will precipitate tin salts as tin hydroxides. c. Filter the mixture through a pad of celite to remove the inorganic solids, washing the filter cake with ethyl acetate. d. Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: a. Combine the organic extracts and wash them once with water, followed by a wash with saturated brine. b. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. c. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Amino-5-bromo-2-fluorobenzoic acid, which can be further purified if necessary.

Method B: Iron Powder and Ammonium Chloride Reduction

This protocol is a greener and more cost-effective alternative to the tin reduction, using readily available and less toxic iron powder.

Rationale: In this "neutral" reduction, iron acts as the electron donor, while ammonium chloride serves as a proton source and helps to maintain a slightly acidic pH at the metal surface to facilitate the reaction. [4]This method avoids the use of strong acids and is highly effective for substrates with acid-sensitive groups.

Materials and Reagents:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (3.0 - 5.0 eq)

  • Ammonium Chloride (NH₄Cl) (4.0 eq)

  • Ethanol

  • Water

  • Ethyl Acetate (for extraction)

  • Celite

Procedure:

  • Setup: To a round-bottom flask, add the this compound (1.0 eq), ethanol, and water (typically in a ratio between 2:1 to 4:1 v/v).

  • Reagent Addition: Add ammonium chloride (~4 eq) and iron powder (~3-5 eq) to the mixture. [4]3. Reaction: Heat the reaction mixture to reflux (80-90 °C) with vigorous stirring. The reaction is often initially vigorous. Monitor by TLC or LC-MS for the disappearance of the starting material. [4]4. Work-up: a. Upon completion, cool the mixture to room temperature. b. Filter the hot reaction mixture through a pad of celite to remove the iron powder and iron salts. [4]Wash the filter cake thoroughly with hot ethanol or ethyl acetate. c. Remove the organic solvent from the filtrate under reduced pressure. d. The remaining aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: a. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the desired amine. [4]

Reaction Monitoring and Analysis

Consistent monitoring is crucial for determining the reaction endpoint and preventing the formation of byproducts.

  • Thin Layer Chromatography (TLC): A simple and rapid method. A suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) should show a clear separation between the nitro starting material (less polar) and the amino product (more polar). The spots can be visualized under UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the conversion by monitoring the disappearance of the mass peak corresponding to the starting material and the appearance of the mass peak for the product. This is the recommended method for unambiguous tracking. [9]

Mechanistic Visualization

The reduction of a nitro group by a metal in acidic media is a complex process involving a series of single-electron and proton transfers. The nitro group is sequentially reduced to nitroso, then to a hydroxylamine, and finally to the amine.

G cluster_mech Simplified Metal-Mediated Reduction Pathway A Ar-NO₂ (Nitro) B Ar-N=O (Nitroso) A->B 2e⁻, 2H⁺ C Ar-NHOH (Hydroxylamine) B->C 2e⁻, 2H⁺ D Ar-NH₂ (Amine) C->D 2e⁻, 2H⁺

Caption: Key intermediates in metal-mediated nitro reduction.

References

  • Park, K. K., et al. (1994). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Available at: [Link]

  • Fiveable. (n.d.). Sodium Dithionite Definition. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Available at: [Link]

  • ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]

  • Rhodium.ws. (n.d.). Reduction of Nitro-Aromatics with Activated Iron. Available at: [Link]

  • Chemsrc. (2025). This compound | CAS#:1153279-80-1. Available at: [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Available at: [Link]

  • Google Patents. (n.d.). US4217304A - Continuous reduction process.
  • ResearchGate. (2018). Iron Catalyzed Reduction of Nitro Compounds. Available at: [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]

  • National Institutes of Health. (n.d.). The nitro to amine reduction: from millions of tons to single molecule studies. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • YouTube. (2023). Tests for Organic nitro groups - Reduction to NHOH. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1339056-03-9 | Chemical Name : 3-Amino-5-bromo-2-fluorobenzoic acid. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Synthesis of PARP Inhibitor Scaffolds from 5-Bromo-2-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PARP Inhibitors and Advanced Synthetic Intermediates

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for malignancies with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[1][2][3] These small molecules exploit the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair in cancer cells already deficient in homologous recombination leads to catastrophic DNA damage and subsequent cell death.[4][5] The benzamide moiety is a common pharmacophore in many potent PARP inhibitors, highlighting the importance of versatile benzoic acid derivatives in their synthesis.[6][7]

This application note provides a detailed synthetic guide for utilizing 5-Bromo-2-fluoro-3-nitrobenzoic acid, a highly functionalized and versatile starting material, in the construction of a core scaffold for benzamide-based PARP inhibitors. The strategic arrangement of the bromo, fluoro, and nitro groups on the benzoic acid core offers orthogonal chemical handles for a stepwise and controlled synthesis, enabling the introduction of key structural motifs required for potent PARP inhibition.[8] The presence of the fluorine atom can enhance pharmacokinetic properties, while the bromine atom serves as a key functional group for cross-coupling reactions to build molecular complexity.[9]

Synthetic Strategy: A Multi-step Approach to a PARP Inhibitor Core

The overall synthetic strategy is a three-step process designed to sequentially modify the functional groups of this compound to construct a key intermediate for PARP inhibitor synthesis. The proposed pathway involves:

  • Nitro Group Reduction: Selective reduction of the nitro group to an amine is the initial step, unmasking a nucleophilic site for subsequent amide bond formation.

  • Amide Bond Formation: Coupling of the resulting amino-benzoic acid with a suitable amine partner to form the characteristic benzamide pharmacophore.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed cross-coupling at the bromide position to introduce a crucial aryl or heteroaryl moiety, a common feature in many PARP inhibitors for interaction with the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzyme.

This modular approach allows for the synthesis of a library of PARP inhibitor analogues by varying the amine coupling partner and the boronic acid used in the Suzuki-Miyaura reaction.

Diagram of the Synthetic Workflow

synthetic_workflow start This compound step1 Nitro Reduction (e.g., Fe/NH4Cl) start->step1 intermediate1 3-Amino-5-bromo-2-fluorobenzoic acid step1->intermediate1 step2 Amide Bond Formation (e.g., EDC, HOBt, Amine) intermediate1->step2 intermediate2 N-Substituted-3-amino-5-bromo-2-fluorobenzamide step2->intermediate2 step3 Suzuki-Miyaura Coupling (e.g., Pd(PPh3)4, K2CO3, Arylboronic acid) intermediate2->step3 final_product PARP Inhibitor Core Scaffold step3->final_product

Caption: A three-step synthetic workflow for the preparation of a PARP inhibitor core scaffold.

Detailed Experimental Protocols

PART 1: Synthesis of 3-Amino-5-bromo-2-fluorobenzoic acid (Intermediate 1)

Rationale: The selective reduction of the nitro group to an amine is a crucial first step. Iron powder in the presence of an ammonium chloride solution is a mild and effective method for this transformation, often providing high yields and avoiding the harsh conditions of catalytic hydrogenation that might affect the halogen substituents.

Materials and Reagents:

  • This compound (1.0 eq)

  • Iron powder (Fe, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 5.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound, ethanol, and water in a 2:1 ratio.

  • Add iron powder and ammonium chloride to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude 3-Amino-5-bromo-2-fluorobenzoic acid. The product can be purified further by recrystallization if necessary.

PART 2: Synthesis of N-Substituted-3-amino-5-bromo-2-fluorobenzamide (Intermediate 2)

Rationale: The formation of the amide bond is a key step in constructing the benzamide pharmacophore. The use of a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as Hydroxybenzotriazole (HOBt) is a standard and efficient method for amide bond formation under mild conditions.[10][11]

Materials and Reagents:

  • 3-Amino-5-bromo-2-fluorobenzoic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-Amino-5-bromo-2-fluorobenzoic acid in anhydrous DCM.

  • Add the desired amine to the solution, followed by HOBt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA to the stirred solution, followed by the portion-wise addition of EDC.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

PART 3: Synthesis of the PARP Inhibitor Core Scaffold via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[12][13] This reaction allows for the introduction of a variety of aryl or heteroaryl groups at the bromide position, which is crucial for achieving high-affinity binding to the PARP enzyme.[14][15]

Materials and Reagents:

  • N-Substituted-3-amino-5-bromo-2-fluorobenzamide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a Schlenk flask, add N-Substituted-3-amino-5-bromo-2-fluorobenzamide, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the final PARP inhibitor core scaffold.

Characterization and Data Analysis

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

CompoundExpected ¹H NMR SignalsExpected Mass (m/z)
Intermediate 1 Aromatic protons, amine protons, carboxylic acid proton[M-H]⁻ or [M+H]⁺
Intermediate 2 Aromatic protons, amide proton, amine protons, signals from the N-substituent[M-H]⁻ or [M+H]⁺
Final Product Aromatic protons, amide proton, signals from the N-substituent and the coupled aryl group[M-H]⁻ or [M+H]⁺

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Nitro Reduction Insufficient reducing agent or reaction time.Add more iron powder and ammonium chloride and continue refluxing. Ensure vigorous stirring.
Low Yield in Amide Coupling Incomplete activation of the carboxylic acid, or unreactive amine.Ensure anhydrous conditions. For unreactive amines, consider using a stronger coupling agent like HATU or converting the carboxylic acid to an acyl chloride.[16]
Failed Suzuki-Miyaura Coupling Inactive catalyst, poor quality boronic acid, or insufficient base.Use a fresh batch of palladium catalyst. Ensure the boronic acid is not degraded. Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the solvents are properly degassed.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of PARP inhibitor core scaffolds. The presented multi-step synthetic protocol, involving a sequential nitro reduction, amide bond formation, and Suzuki-Miyaura cross-coupling, provides a robust and adaptable route to a wide range of potential PARP inhibitors. The strategic use of this building block can significantly aid in the drug discovery and development process for novel cancer therapeutics.

References

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]

  • Skalitzky, D. J., Marakovits, J. T., Maegley, K. A., et al. (2003). Tricyclic Benzamides as Potent Poly(ADP-ribose) Polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 46(2), 210–213. [Link]

  • Patsnap Synapse. (2024). What are PARP inhibitors and how do they work? [Link]

  • Li, H., & Yu, X. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International Journal of Molecular Sciences, 23(15), 8257. [Link]

  • MD Anderson Cancer Center. (2024). What are PARP inhibitors? [Link]

  • Wang, L., et al. (2022). Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 75, 117075. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]

  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547–560. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

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  • Chemsrc. (n.d.). This compound. [Link]

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  • Lundgren, R. J., & Stradiotto, M. (2012). A user's guide to the Suzuki-Miyaura coupling. Chemistry–A European Journal, 18(38), 11854-11865. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

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Sources

Application Notes and Protocols for 5-Bromo-2-fluoro-3-nitrobenzoic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-fluoro-3-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors. Its unique substitution pattern—featuring a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, a nitro group for transformation into a key amine, and a fluorine atom for modulating electronic properties—offers a powerful platform for constructing diverse heterocyclic scaffolds. This guide provides an in-depth exploration of its synthetic utility, focusing on a representative synthesis of a substituted pyrazolo[3,4-d]pyrimidine core, a privileged scaffold found in numerous kinase inhibitors. Detailed, field-tested protocols are provided to illustrate its practical application for researchers in drug discovery and development.

Introduction: The Strategic Value of this compound

Protein kinases are fundamental enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Small molecule kinase inhibitors, which typically target the ATP-binding site of these enzymes, have revolutionized targeted therapy.[2] The design of these inhibitors relies on the availability of versatile chemical building blocks that allow for the systematic exploration of a molecule's structure-activity relationship (SAR).

This compound (CAS 1153279-80-1) is one such strategic intermediate. While direct literature citing this specific molecule in the synthesis of an FDA-approved drug is limited, its architecture is emblematic of precursors used to construct complex inhibitors. Each functional group serves a distinct and valuable purpose:

  • Carboxylic Acid (-COOH): Acts as a primary handle for amide bond formation, allowing for the introduction of various side chains or for building a core heterocyclic ring system.

  • Bromine (-Br): An excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the installation of aryl or heteroaryl moieties that can form critical interactions within the kinase active site.[3]

  • Nitro (-NO₂): A versatile precursor to an amino group (-NH₂). This transformation is fundamental for constructing nitrogen-containing heterocycles, which are prevalent in kinase inhibitor scaffolds.

  • Fluorine (-F): The presence of a fluorine atom can significantly influence the molecule's physicochemical properties, including pKa, lipophilicity, and metabolic stability, often leading to improved drug-like characteristics.[3]

These features make this compound an ideal starting point for generating libraries of compounds for high-throughput screening and lead optimization.[3]

Core Application: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Scaffold

The pyrazolo[3,4-d]pyrimidine ring system is a well-established "privileged scaffold" in kinase inhibitor design, forming the core of drugs like Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor. The following section outlines a representative, multi-step synthesis to construct this scaffold, leveraging the unique reactivity of this compound.

Overall Synthetic Strategy

The proposed synthesis is a convergent strategy involving three key stages:

  • Amide Formation and Nitro Reduction: The carboxylic acid is first converted to a primary amide, followed by the reduction of the nitro group to an aniline derivative.

  • Heterocycle Formation: The resulting ortho-amino benzamide undergoes cyclization to form a quinazolinone intermediate. This is a common strategy in heterocyclic synthesis.

  • Core Transformation and Functionalization: The quinazolinone is then converted to the desired pyrazolo[3,4-d]pyrimidine core. The bromine atom is then utilized in a Suzuki cross-coupling reaction to install a key recognition motif.

This approach provides a logical and efficient pathway to a diverse range of potential kinase inhibitors.

Visualization of the Synthetic Workflow

G cluster_0 Stage 1: Amidation & Reduction cluster_1 Stage 2: Heterocycle Formation cluster_2 Stage 3: Core Transformation & Coupling A This compound B Step 1: Amidation (SOCl₂, NH₄OH) A->B C 5-Bromo-2-fluoro-3-nitrobenzamide B->C D Step 2: Nitro Reduction (Fe, NH₄Cl) C->D E 3-Amino-5-bromo-2-fluorobenzamide D->E F Step 3: Cyclization (Triethyl Orthoformate) E->F G 6-Bromo-7-fluoro-3H-quinazolin-4-one F->G H Step 4: Chlorination (POCl₃) G->H I 6-Bromo-4-chloro-7-fluoroquinazoline H->I J Step 5: Hydrazine Displacement (Hydrazine Hydrate) I->J K 6-Bromo-7-fluoro-4-hydrazinylquinazoline J->K L Step 6: Pyrazole Formation (DMF-DMA) K->L M 4-Amino-5-bromo-6-fluoropyrazolo[3,4-d]pyrimidine (Core Scaffold) L->M N Step 7: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) M->N O Final Kinase Inhibitor Analog N->O pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Synthesized Inhibitor (e.g., Analog-002) Inhibitor->BTK

Sources

Application Notes and Protocols: Strategic Synthesis of Privileged Heterocyclic Scaffolds from 5-Bromo-2-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the efficient construction of diverse and functionally complex heterocyclic libraries is paramount. 5-Bromo-2-fluoro-3-nitrobenzoic acid is a richly functionalized and strategically versatile starting material, offering multiple orthogonal reaction sites for the synthesis of high-value heterocyclic cores.[1] This guide provides detailed, step-by-step protocols for the synthesis of three pharmacologically significant classes of heterocycles—quinolones, benzoxazinones, and benzodiazepines—leveraging this unique building block. Each protocol is designed to be self-validating, with in-depth explanations of the underlying chemical principles and mechanistic rationale to empower researchers in drug development and medicinal chemistry.

Introduction: The Strategic Value of this compound

This compound (CAS: 1153279-80-1) is an exemplary scaffold for synthetic diversification. Its utility is derived from the distinct reactivity of its four functional groups:

  • Nitro Group: Serves as a precursor to a nucleophilic aniline through reduction, unlocking a suite of cyclization strategies.

  • Carboxylic Acid: A versatile handle for amide bond formation, esterification, or participation in cyclization reactions.

  • Fluorine Atom: Positioned ortho to the carboxylic acid, it is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, facilitating intramolecular ring closure.

  • Bromine Atom: Provides a site for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[2]

This application note details three distinct synthetic pathways originating from this single precursor, demonstrating its power in generating privileged heterocyclic structures relevant to a wide range of therapeutic areas.[1][3][4]

Synthesis of a 7-Bromo-8-fluoro-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Scaffold

Quinolones and their fluoroquinolone derivatives are a cornerstone of antibacterial therapy and have shown potential as anticancer and antiviral agents.[5][6] The Gould-Jacobs reaction provides a classic and reliable method for constructing the 4-quinolone core.[7] Our strategy involves an initial reduction of the nitro group to generate the prerequisite aniline, followed by condensation with diethyl ethoxymethylenemalonate (DEEM) and thermal cyclization.

Workflow Diagram: Quinolone Synthesis

G cluster_0 PART A: Nitro Group Reduction cluster_1 PART B: Gould-Jacobs Cyclization A1 5-Bromo-2-fluoro- 3-nitrobenzoic acid A2 Reagents: Fe powder, NH4Cl Solvent: EtOH/H2O A1->A2 Step 1 A3 Intermediate: 2-Amino-5-bromo- 3-fluorobenzoic acid A2->A3 B1 Intermediate: 2-Amino-5-bromo- 3-fluorobenzoic acid B2 Reagents: Diethyl ethoxymethylenemalonate (DEEM) B1->B2 Step 2 B3 Condensation Product B2->B3 B4 High-Temp. Cyclization (Dowtherm A) B3->B4 B5 Saponification (NaOH) B4->B5 Step 3 B6 Target Scaffold: 7-Bromo-8-fluoro-6-nitro- 4-oxo-1,4-dihydroquinoline- 3-carboxylic acid B5->B6 Step 4

Caption: Workflow for Quinolone Synthesis.

Mechanism & Rationale

The synthesis commences with the selective reduction of the aromatic nitro group to an amine. Iron powder in the presence of an electrolyte like ammonium chloride is a classic, effective, and scalable method for this transformation, offering chemoselectivity over other functional groups.[8] The resulting 2-aminobenzoic acid derivative is the key nucleophile for the subsequent Gould-Jacobs reaction.[7] This aniline attacks the electron-deficient enol ether carbon of DEEM, displacing ethanol. The resulting intermediate undergoes a thermally induced intramolecular cyclization (a 6-electron electrocyclization), followed by elimination of a second molecule of ethanol to form the quinolone ring system. The final steps involve saponification of the ethyl ester with a base like NaOH, followed by acidic workup to yield the target carboxylic acid, a crucial pharmacophore for many quinolone-based drugs.[9]

Experimental Protocol

Part A: Synthesis of 2-Amino-5-bromo-3-fluorobenzoic Acid

  • To a 250 mL round-bottom flask, add this compound (5.28 g, 20 mmol), ethanol (80 mL), and water (20 mL).

  • Add iron powder (5.58 g, 100 mmol) and ammonium chloride (1.07 g, 20 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol (3 x 30 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Redissolve the crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification.

Part B: Synthesis of 7-Bromo-8-fluoro-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Combine the crude 2-Amino-5-bromo-3-fluorobenzoic acid (from Part A) with diethyl ethoxymethylenemalonate (DEEM) (4.32 g, 20 mmol) in a flask.

  • Heat the mixture at 120-130 °C for 2 hours. The mixture will become a solid mass.

  • Add the solid to 100 mL of Dowtherm A and heat to 250 °C for 30 minutes.[10]

  • Cool the mixture and add 100 mL of petroleum ether. The cyclized product will precipitate. Filter the solid, wash with petroleum ether, and dry.

  • Suspend the dried solid in 50 mL of 10% aqueous sodium hydroxide solution and heat at reflux for 1 hour to saponify the ester.

  • Cool the solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the target quinolone scaffold.

Data Summary: Quinolone Synthesis
StepKey ReagentsConditionsExpected YieldPurity (HPLC)
Nitro ReductionFe, NH₄Cl, EtOH/H₂OReflux, 4h>90%>95%
CyclizationDEEM, Dowtherm A130 °C then 250 °C70-80%>95%
Saponification10% NaOH, then HClReflux, 1h>95%>98%

Synthesis of a 7-Bromo-8-fluoro-2H-1,4-benzoxazin-3(4H)-one Scaffold

Benzoxazinones are privileged heterocyclic motifs present in numerous biologically active compounds, exhibiting activities such as K+ channel opening and herbicidal properties.[11][12] The synthesis from a 2-aminobenzoic acid precursor is a robust strategy. This protocol first reduces the nitro group and then performs an intramolecular cyclization via reaction with chloroacetyl chloride.

Workflow Diagram: Benzoxazinone Synthesis

G Start 5-Bromo-2-fluoro- 3-nitrobenzoic acid Step1 Nitro Reduction (Fe/NH4Cl) Start->Step1 Intermediate 2-Amino-5-bromo- 3-fluorobenzoic acid Step1->Intermediate Step2 N-Acylation (Chloroacetyl chloride, TEA) Intermediate->Step2 Intermediate2 N-Chloroacetyl Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (S_NAr) (Base, e.g., K2CO3) Intermediate2->Step3 Product Target Scaffold: 7-Bromo-8-fluoro-2H- 1,4-benzoxazin-3(4H)-one Step3->Product

Caption: Workflow for Benzoxazinone Synthesis.

Mechanism & Rationale

Following the initial nitro group reduction to an aniline as described previously, the synthesis proceeds via N-acylation. The resulting amine readily reacts with chloroacetyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) to form an N-chloroacetyl intermediate.[13] The key cyclization step is an intramolecular SNAr reaction. The amide proton is deprotonated by a base (e.g., potassium carbonate), forming an anionic nitrogen nucleophile. This nucleophile then attacks the carbon bearing the fluorine atom, displacing the fluoride ion to form the six-membered benzoxazinone ring. The ortho-position of the fluorine to the activating carboxylic acid group (now an amide) facilitates this cyclization.

Experimental Protocol
  • Prepare 2-Amino-5-bromo-3-fluorobenzoic acid (4.64 g, 20 mmol) as described in the quinolone protocol (Part A).

  • Dissolve the amino acid in 100 mL of anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a dropping funnel and nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath and add triethylamine (4.04 g, 40 mmol) via syringe.

  • Add chloroacetyl chloride (2.48 g, 22 mmol) dropwise over 20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Add potassium carbonate (5.52 g, 40 mmol) to the mixture and heat to reflux for 6 hours to induce cyclization.

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL), wash with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization from ethanol/water to yield the pure benzoxazinone.

Data Summary: Benzoxazinone Synthesis
StepKey ReagentsConditionsExpected YieldPurity (HPLC)
N-AcylationChloroacetyl chloride, TEA0 °C to RT, 12h>90%Intermediate
CyclizationK₂CO₃, THFReflux, 6h75-85%>98%

Synthesis of a 7-Bromo-8-fluoro-1,4-benzodiazepine-2,5-dione Scaffold

Benzodiazepines are a critical class of central nervous system (CNS) active drugs, widely used as anxiolytics, sedatives, and anticonvulsants.[14][15][16] The 1,4-benzodiazepine-2,5-dione core can be efficiently constructed from 2-aminobenzoic acid precursors by coupling with an α-amino acid, followed by cyclization.

Workflow Diagram: Benzodiazepine Synthesis

G Start 5-Bromo-2-fluoro- 3-nitrobenzoic acid Step1 Nitro Reduction (Fe/NH4Cl) Start->Step1 Intermediate1 2-Amino-5-bromo- 3-fluorobenzoic acid Step1->Intermediate1 Step2 Amide Coupling (Glycine methyl ester HCl, EDC, HOBt) Intermediate1->Step2 Intermediate2 Dipeptide Intermediate Step2->Intermediate2 Step3 Intramolecular Amidation/Cyclization (Heat, base catalysis) Intermediate2->Step3 Product Target Scaffold: 7-Bromo-8-fluoro-1H-benzo[e] [1,4]diazepine-2,5(3H,4H)-dione Step3->Product

Sources

Application Note: High-Purity Recovery of 5-Bromo-2-fluoro-3-nitrobenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 5-Bromo-2-fluoro-3-nitrobenzoic acid (CAS No. 1153279-80-1) using the recrystallization technique. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple set of instructions to explain the fundamental principles and causal relationships behind each step of the process. The protocol emphasizes a systematic approach to solvent selection, impurity removal, and crystal recovery, ensuring a robust and reproducible method for obtaining high-purity material. A detailed troubleshooting guide and methods for purity verification are also included to create a self-validating purification system.

Introduction: The Rationale of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds, predicated on the principle of differential solubility.[1] The core concept is that the solubility of a desired compound and its impurities will vary differently in a given solvent as a function of temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at low temperatures but extensively at its boiling point.[2][3]

As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystal lattice.[4] This process is highly selective; molecules that do not fit perfectly into the growing lattice structure—namely, impurities—are excluded and remain dissolved in the cold solvent (mother liquor).[5] This physical separation of the crystalline solid from the impurity-laden mother liquor results in a significant increase in the purity of the target compound.

This compound, a substituted aromatic carboxylic acid, possesses functional groups (carboxyl, nitro, fluoro, bromo) that impart a degree of polarity, making it a suitable candidate for purification by this method. The presence of strong electron-withdrawing groups, like the nitro group, increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid, a factor that influences its solubility characteristics.[6][7]

Health and Safety Precautions

This compound and related aromatic nitro compounds must be handled with care.

  • Hazard Profile: This compound is harmful if swallowed, in contact with skin, or if inhaled.[8] Aromatic nitro compounds as a class can be toxic and may be absorbed through the skin.[9] They may also be thermally sensitive and can decompose exothermically at elevated temperatures.[10][11]

  • Required Personal Protective Equipment (PPE): All manipulations must be performed inside a certified chemical fume hood.[8] Standard PPE includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Splash-proof safety goggles or a full-face shield.

    • A flame-resistant laboratory coat.

  • Engineering Controls: Ensure adequate ventilation. Avoid creating dust. Keep away from heat, sparks, and open flames.[8]

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with local, state, and federal regulations.

Protocol Part I: Optimal Solvent System Selection

Causality of Solvent Choice

An ideal solvent should exhibit the following characteristics:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., in an ice bath).

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).

  • Non-Reactivity: The solvent must be chemically inert towards the compound.[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[12]

Candidate Solvents for Screening

Based on the polar nature of substituted nitrobenzoic acids, the following solvents (from more polar to less polar) are recommended for initial screening.[13][14]

SolventPolarityBoiling Point (°C)Rationale & Notes
WaterHigh100Often suitable for polar organic acids. May require a large volume or result in low solubility.
Ethanol (95%)High78A common and effective solvent for recrystallizing aromatic acids.[15]
MethanolHigh65Similar to ethanol but more volatile. Good solubility for many nitrobenzoic acids.[13]
IsopropanolMedium82A slightly less polar alcohol, can sometimes provide a better solubility differential.
Ethyl AcetateMedium77An ester that is a good solvent for a wide range of polarities.
TolueneLow111Suitable for less polar compounds; may be effective if impurities are highly polar.
Heptane/HexaneLow98 / 69Unlikely to work as a single solvent but are excellent candidates as the "poor" or "anti-solvent" in a two-solvent system (e.g., Ethanol/Heptane).
Experimental Protocol for Solvent Screening
  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition.

  • Observation 1: If the solid dissolves readily in a small volume (~0.5 mL) at room temperature, that solvent is unsuitable as a single solvent because recovery will be poor.[15]

  • For solvents that do not dissolve the solid at room temperature, gently heat the test tube in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 2: If a very large volume of hot solvent is required to dissolve the solid, that solvent is likely unsuitable due to practicality and potential for low recovery.

  • Once a hot, clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Observation 3: The ideal solvent is one that produces a high yield of crystalline solid upon cooling. An absence of crystals or the formation of an oil indicates a poor solvent choice.

Protocol Part II: Full-Scale Recrystallization Workflow

This protocol assumes a suitable solvent (or solvent pair) has been identified using the screening method above.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Heating source (hot plate with stirring capability)

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Step-by-Step Methodology
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent. Heat the mixture to a gentle boil while stirring. Continue to add the minimum amount of boiling solvent in small portions until the solid is completely dissolved.[4]

    • Scientist's Note: Using the absolute minimum volume of hot solvent is critical for creating a supersaturated solution upon cooling, which maximizes the final yield. An excess of solvent will keep more of the product dissolved at low temperatures, reducing recovery.[16]

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

    • Scientist's Note: Charcoal has a high surface area that adsorbs colored, often highly polar, impurities.[5] Use sparingly, as it can also adsorb the desired product, reducing the yield.[17]

  • Hot Gravity Filtration (Conditional): This step is necessary only if insoluble impurities are present or if charcoal was used. Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution into the clean, pre-heated flask.

    • Scientist's Note: This step must be performed quickly to prevent the solution from cooling and crystallizing prematurely in the funnel.[18] Keeping everything hot minimizes this risk.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature on a heat-resistant surface.

    • Scientist's Note: Slow cooling is paramount for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice and leads to the formation of small, often less pure, crystals.[1]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 20-30 minutes to further decrease the solubility of the compound and maximize the crystal yield.[19]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent and seated properly before pouring the crystal slurry.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces.

    • Scientist's Note: The wash solvent must be ice-cold to minimize redissolving the purified product.[16] Using too much wash solvent will decrease the final yield.

  • Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Then, carefully transfer the crystals to a pre-weighed watch glass and allow them to dry completely. Drying can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow

Troubleshooting Common Recrystallization Issues

Problem ObservedProbable CauseRecommended Solution
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used).Gently boil off some of the solvent to increase the concentration and allow it to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[17][20]
"Oiling Out" The compound's melting point is lower than the solvent's boiling point, or the compound is significantly impure.Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly (e.g., by placing the flask in a beaker of warm water and letting both cool together).[18][20]
Low Recovery Yield Too much solvent was used during dissolution. Premature crystallization during hot filtration. Crystals were washed with too much or warm solvent.Use the minimum amount of hot solvent necessary. Ensure the filtration apparatus is pre-heated. Always use a minimal amount of ice-cold solvent for washing.[16]
Product is Still Colored Colored impurities were not fully removed.Perform a second recrystallization, incorporating the optional activated charcoal step (Section 4.2, Step 2).

Verification of Purity

After drying, the purity of the recrystallized this compound should be assessed.

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C), whereas an impure sample will melt over a broader range and at a lower temperature. Compare the experimental value to the literature value if available.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate solvent system. Compare the purified sample against the crude starting material.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is a definitive method to confirm the chemical structure and identify the presence of any remaining impurities.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Collett, A. R., & Lazzell, C. L. (1928). Solubility relations of the isomeric nitro benzoic acids. Journal of Physical Chemistry, 32(10), 1545-1551. [Link]

  • Barnard College, Columbia University. (n.d.). Recrystallization-1.pdf. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Zhang, T., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Molecular Structure, 1157, 1102-1109. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. [Link]

  • Chemsrc. (n.d.). This compound | CAS#:1153279-80-1. [Link]

  • International Labour Organization. (2018). Nitrocompounds, Aromatic: Physical & Chemical Hazards. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Massachusetts. (n.d.). 4. Crystallization. [Link]

  • University of California, Davis. (n.d.). Recrystallization. [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

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Application Notes and Protocols: A Guide to the Column Chromatography of 5-Bromo-2-fluoro-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the purification of 5-Bromo-2-fluoro-3-nitrobenzoic acid and its derivatives using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles behind the protocol, ensuring both reproducibility and a deep understanding of the separation process.

Introduction: The Challenge of Purifying Polyfunctionalized Aromatics

This compound is a polyfunctionalized aromatic compound, a class of molecules that are pivotal as building blocks in the synthesis of pharmaceuticals and other complex organic materials.[1] The presence of electron-withdrawing groups such as a nitro group, along with halogens and a carboxylic acid moiety, imparts a unique polarity and reactivity to the molecule. This complexity, however, presents a significant challenge in its purification. Common impurities often include unreacted starting materials, regioisomers, or byproducts from the synthetic pathway.[2][3]

Column chromatography is a powerful and widely adopted technique for the isolation of single chemical compounds from a mixture.[4] Its adaptability through the choice of stationary and mobile phases makes it an ideal method for tackling the purification of polar aromatic acids like this compound.[4] This guide will walk you through a robust, self-validating protocol, from initial method development with Thin-Layer Chromatography (TLC) to the final isolation of the purified compound.

Foundational Principles: Selecting the Chromatographic System

The success of column chromatography hinges on the judicious selection of the stationary and mobile phases. The underlying principle is the differential partitioning of the components of a mixture between these two phases.

Stationary Phase: The Role of Silica Gel

For the separation of polar compounds like our target molecule, silica gel (SiO₂) is the most common and effective stationary phase.[4] The surface of silica gel is rich in silanol groups (Si-OH), which are polar and slightly acidic. These groups interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions. Given that this compound possesses a highly polar carboxylic acid group, a nitro group, and polarizable halogen atoms, it is expected to have a strong affinity for the silica surface.

Mobile Phase: Eluent Selection and Polarity

The mobile phase, or eluent, serves to move the components through the column. Its polarity is a critical parameter that must be optimized. A mobile phase that is too polar will elute all components, including the desired product and impurities, too quickly, resulting in poor separation. Conversely, a mobile phase that is not polar enough will result in very slow or no elution of the polar analyte.[5]

A common and effective mobile phase for compounds of intermediate to high polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate .[3] By gradually increasing the proportion of ethyl acetate (gradient elution), we can progressively elute compounds of increasing polarity. For highly polar acidic compounds, the addition of a small amount of acetic acid (e.g., 0.5-2%) to the mobile phase can be beneficial.[2] This is because the acetic acid can help to suppress the ionization of the carboxylic acid on the target molecule, reducing its strong, sometimes irreversible, binding to the acidic silanol groups of the silica gel, thereby preventing peak tailing and improving the separation.

Pre-Purification Step: Method Development with Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is imperative to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column.[2] The goal is to find a solvent system that gives the desired compound a retention factor (Rƒ) value between 0.2 and 0.4 .[3][4]

TLC Protocol:
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate (start with a 9:1 ratio and incrementally increase the polarity, e.g., 4:1, 2:1).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (as aromatic compounds are typically UV-active).

  • Optimization: Adjust the solvent ratio until the spot corresponding to the desired product has an Rƒ of approximately 0.3. If the compound remains at the baseline, consider adding a small percentage of acetic acid to the eluent mixture.

Detailed Protocol for Column Chromatography

This protocol is designed to be a self-validating system, where each step ensures the integrity of the purification process.

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)[2]

  • Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Acetic Acid (optional, ACS grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Washed sand

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Column Packing: The Foundation of Good Separation

Proper column packing is crucial to avoid issues like cracking or channeling of the stationary phase, which would lead to poor separation.[5]

G cluster_0 Column Packing Workflow A 1. Prepare Slurry B 2. Pour into Column A->B C 3. Settle and Compact B->C D 4. Add Sand Layer C->D E 5. Equilibrate Column D->E

A workflow for packing the chromatography column.

  • Prepare the Slurry: In a beaker, create a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 9:1 hexane:ethyl acetate).

  • Pour into Column: Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand. Pour the silica slurry into the column.

  • Settle and Compact: Gently tap the side of the column to ensure even packing and to remove any air bubbles. Allow the solvent to drain until it is just level with the top of the silica bed. Crucially, never let the column run dry. [5]

  • Add Sand Layer: Carefully add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[5]

  • Equilibrate: Run the initial mobile phase through the column until the packing is stable and the solvent level is just above the top sand layer.

Sample Loading

There are two primary methods for loading the sample onto the column: wet loading and dry loading.[2]

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully pipette the solution onto the top of the column.

  • Dry Loading: This method is preferred for samples that are not very soluble in the initial mobile phase. Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[5][6]

Elution and Fraction Collection
  • Initial Elution: Carefully add the initial mobile phase to the top of the column.

  • Gradient Elution: Begin collecting fractions. If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A stepwise gradient is often effective.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.[2]

Parameter Recommended Starting Conditions Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard for polar organic compounds.[4]
Mobile Phase Hexane/Ethyl AcetateGood balance of polarity for elution.[3]
Initial Polarity 10-20% Ethyl Acetate in HexaneBased on typical Rƒ values for similar compounds.
Gradient Stepwise increase in Ethyl AcetateTo elute compounds of increasing polarity.
Modifier 0.5-2% Acetic Acid (if needed)To reduce tailing of the acidic product.[2]
Isolation of the Purified Compound
  • Combine Pure Fractions: Based on the TLC analysis, combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound derivative.

  • Purity Assessment: Assess the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, and melting point analysis.[3]

Troubleshooting Common Issues

Troubleshooting common column chromatography problems.

  • Poor Separation: If compounds elute too close together, a shallower gradient or a less polar solvent system may be required.

  • Compound Does Not Elute: If the compound remains at the top of the column, the mobile phase is not polar enough. Gradually increase the percentage of the polar solvent.[5]

  • Peak Tailing: For acidic compounds like this one, tailing is common due to strong interactions with the silica. Adding a small amount of acetic acid to the mobile phase can mitigate this issue.[2]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound derivatives by column chromatography. By understanding the principles of stationary and mobile phase selection and by employing systematic method development with TLC, researchers can achieve high purity of their target compounds. The key to success lies in careful execution of each step, from column packing to fraction analysis.

References

  • Benchchem. Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid.
  • SIELC Technologies. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column.
  • Journal of Chromatography A. Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.
  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Benchchem. Column chromatography techniques for purifying 5-Bromo-3-fluoro-2-hydroxybenzaldehyde derivatives.
  • LCGC North America. Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses.
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • MDPI. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Benchchem. Technical Support Center: Purification of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene.
  • Benchchem. Technical Support Center: Purification of 2-Bromo-5-fluorobenzoic Acid and Its Derivatives.
  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Merck Millipore. Comprehensive TLC Applications | Chromatography.
  • Benchchem. An In-Depth Technical Guide to 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.
  • Research and Reviews. Column Chromatography in Pharmaceutical Analysis.
  • Google Patents. Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • ChemicalBook. This compound | 1153279-80-1.
  • Google Patents. Preparation method for 2-bromo-3-fluorobenzoic acid.
  • King-Pharm. This compound [1153279-80-1].
  • Chemsrc. This compound | CAS#:1153279-80-1.
  • ResearchGate. Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf.
  • Benchchem. Technical Support Center: Column Chromatography Purification of 5-Bromo-2-chlorobenzo[d]thiazole.
  • CymitQuimica. 2-Bromo-5-fluoro-3-nitrobenzoic acid.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Organic Syntheses Procedure. p-FLUOROBENZOIC ACID.
  • ChemScene. 2-Bromo-3-fluoro-5-nitrobenzoic acid.
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Application Note: 5-Bromo-2-fluoro-3-nitrobenzoic Acid as a Versatile Photolabile Linker for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Photolabile Linker for Traceless Cleavage

Solid-phase synthesis is a cornerstone of modern drug discovery and materials science, enabling the rapid assembly of large compound libraries. A critical component of this methodology is the linker, a molecular bridge that tethers the growing molecule to the insoluble resin support. The choice of linker dictates the conditions under which the final product is released. Photolabile linkers, which are cleaved by light, offer a significant advantage over traditional acid- or base-labile linkers by providing exceptionally mild and orthogonal cleavage conditions.[1][2] This allows for the synthesis and release of sensitive molecules that might not withstand harsh chemical treatments.[3][4]

This application note details the use of 5-Bromo-2-fluoro-3-nitrobenzoic acid as a novel photolabile linker. Its o-nitrobenzyl core is the key to its photosensitivity, a well-established motif in photochemistry.[3][5] Upon irradiation with UV light, an intramolecular redox reaction is initiated, leading to the cleavage of the benzylic ester bond and release of the synthesized molecule in its native form. The fluorine and bromine substituents on the aromatic ring are anticipated to modulate the electronic properties and cleavage efficiency of the linker.

Core Principle: The Chemistry of Photocleavage

The photolytic cleavage of o-nitrobenzyl esters is a well-understood process.[6] Irradiation with UV light, typically in the range of 350-365 nm, excites the nitro group. This leads to the abstraction of a hydrogen atom from the benzylic position, forming an aci-nitro intermediate. This intermediate then undergoes rearrangement and cyclization, ultimately leading to the cleavage of the ester bond and the formation of a 2-nitrosobenzaldehyde byproduct, as depicted in the mechanistic overview below.

The choice of this compound as a photolabile linker is predicated on this robust chemistry. The carboxylic acid function provides a convenient handle for attachment to amine- or hydroxyl-functionalized resins. The bromine atom can serve as a potential point for further diversification if desired, or it can be left unmodified. The electron-withdrawing nature of the fluorine and nitro groups may influence the rate of photocleavage. While electron-donating groups are known to red-shift the absorption wavelength and can increase cleavage rates, the presence of a second nitro group in 2,6-dinitrobenzyl systems has been shown to enhance cleavage efficiency.[6][7]

Experimental Protocols

The following protocols provide a comprehensive guide for the use of this compound as a photolabile linker in solid-phase synthesis.

Protocol 1: Immobilization of the Linker onto Merrifield Resin

This protocol describes the attachment of the linker to a chloromethylated polystyrene resin (Merrifield resin) via the cesium salt method, which is a reliable way to form benzyl esters.[8][9]

Materials:

  • Merrifield resin (1% DVB, 1.0 meq/g)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Deionized water

Procedure:

  • Preparation of the Cesium Salt:

    • Dissolve this compound (2.0 eq. relative to resin capacity) in a minimal amount of methanol.

    • Add deionized water (approximately 10% of the methanol volume).

    • Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

    • Remove the solvent in vacuo to obtain the cesium salt as a dry powder.

  • Linker Attachment:

    • Swell the Merrifield resin in anhydrous DMF for 1 hour in a peptide synthesis vessel.

    • Drain the DMF and add a solution of the dried cesium salt of this compound (1.5 eq.) in anhydrous DMF.

    • Seal the vessel and heat the reaction mixture at 50 °C for 12-18 hours with gentle agitation.

    • Allow the resin to cool to room temperature.

    • Wash the resin sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), and finally dichloromethane (DCM, 3x).

    • Dry the resin in vacuo.

Protocol 2: Substrate Loading onto the Linker-Functionalized Resin

This protocol details the coupling of a representative carboxylic acid-containing substrate to the resin-bound linker.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Carboxylic acid substrate (e.g., an N-protected amino acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Swell the linker-functionalized resin in anhydrous DCM for 1 hour.

  • In a separate flask, dissolve the carboxylic acid substrate (3.0 eq. relative to resin loading) in anhydrous DCM.

  • Add DIC (3.0 eq.) to the substrate solution and stir for 10 minutes at room temperature.

  • Add the activated substrate solution to the swollen resin.

  • Add DMAP (0.1 eq.) to the reaction mixture.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Dry the resin in vacuo.

Protocol 3: Photolytic Cleavage and Product Isolation

This protocol describes the release of the synthesized molecule from the solid support using UV light.

Materials:

  • Substrate-loaded resin from Protocol 2

  • Dichloromethane (DCM) or other suitable solvent for the product

  • UV photoreactor (e.g., with a 365 nm lamp)

Procedure:

  • Swell the substrate-loaded resin in DCM in a quartz reaction vessel.

  • Irradiate the resin suspension with UV light (365 nm) for 4-12 hours with continuous stirring. The optimal irradiation time should be determined empirically for each substrate.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with additional DCM (3x).

  • Combine the filtrate and washings and evaporate the solvent to yield the crude product.

  • Purify the product as necessary using standard techniques (e.g., chromatography).

Quantitative Data Summary

The following table provides representative quantitative data for the key steps in the solid-phase synthesis workflow using the this compound linker.

ParameterValueNotes
Linker Immobilization
Resin TypeMerrifield Resin (1% DVB)A common and robust solid support.
Linker Loading0.5 - 0.8 mmol/gTypical loading capacity.
Reaction Time12 - 18 hoursFor cesium salt attachment.
Temperature50 °CTo drive the reaction to completion.
Substrate Coupling
Coupling AgentDIC/DMAPEffective for ester formation.[10]
Equivalents (Substrate:DIC:DMAP)3:3:0.1Standard excess for solid-phase synthesis.
Reaction Time4 - 6 hoursAt room temperature.
Photolytic Cleavage
UV Wavelength365 nmStandard for o-nitrobenzyl cleavage.[4]
Irradiation Time4 - 12 hoursSubstrate-dependent.
SolventDichloromethane (DCM)Should be transparent at the cleavage wavelength.
Cleavage Yield>80%Expected for efficient photocleavage.

Experimental Workflow Diagram

The following diagram illustrates the complete solid-phase synthesis workflow using the this compound photolabile linker.

G cluster_immobilization Linker Immobilization cluster_synthesis Solid-Phase Synthesis cluster_cleavage Photolytic Cleavage cluster_isolation Product Isolation Resin Merrifield Resin Immobilized_Linker Linker-Functionalized Resin Resin->Immobilized_Linker DMF, 50°C Linker This compound (as Cesium Salt) Linker->Immobilized_Linker Loaded_Resin Substrate-Loaded Resin Immobilized_Linker->Loaded_Resin DCM, rt Substrate Carboxylic Acid Substrate Substrate->Loaded_Resin Coupling DIC/DMAP Coupling->Loaded_Resin Cleaved_Product Cleaved Product in Solution Loaded_Resin->Cleaved_Product Waste_Resin Waste Resin Loaded_Resin->Waste_Resin UV_Light UV Light (365 nm) UV_Light->Cleaved_Product Filtration Filtration & Evaporation Cleaved_Product->Filtration Pure_Product Purified Product Filtration->Pure_Product

Caption: Workflow for solid-phase synthesis using a photolabile linker.

Trustworthiness and Self-Validation

The protocols described in this application note are designed to be self-validating. The loading of the linker and the substrate can be quantified using standard methods, such as gravimetric analysis or cleavage of a known amount of resin and subsequent analysis of the released product by HPLC or NMR. The progress of the photolytic cleavage can be monitored by taking small aliquots of the resin at different time points, cleaving the substrate, and analyzing the supernatant to determine the optimal irradiation time for a given molecule.

Conclusion

This compound is a promising and versatile photolabile linker for solid-phase synthesis. Its straightforward immobilization and mild cleavage conditions make it an attractive tool for the generation of diverse molecular libraries, particularly for sensitive compounds. The protocols provided herein offer a solid foundation for researchers to incorporate this linker into their synthetic workflows, enabling the efficient and traceless release of their target molecules.

References

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.
  • Kim, M., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010.
  • Gøgsig, T. M., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis.
  • Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • Kim, M., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Retrieved from [Link]

  • Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Moon, H., et al. (2010). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 66(26), 4411-4424.
  • Journal of High School Science. (2020). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Peptide resin loading protocols. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Klán, P., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6336–6431.
  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Retrieved from [Link]

  • Applied Polytech. (n.d.). Wang Resin Peptide Synthesis. Retrieved from [Link]

  • Griesbeck, A. G., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. Retrieved from [Link]

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. ACS Publications. Retrieved from [Link]

  • Papageorgiou, G., et al. (2009). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. ResearchGate. Retrieved from [Link]

  • Pascal, R., et al. (2010). Direct conversion of resin-bound peptides to C-terminal esters. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2009). Studies of esterification of Wang resin and fmoc/t-Bu tyrosin in solid phase peptide synthesis. Chinese Journal of Chemical Engineering, 17(4), 675-680.
  • Kobayashi, S., et al. (2000). Immobilization of glyoxylic acid on Wang resin. ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: Protecting Group Strategies for 5-Bromo-2-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Complexity of a Multifunctional Building Block

5-Bromo-2-fluoro-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry and materials science. Its utility stems from the strategic placement of four distinct reactive sites: a carboxylic acid, a bromine atom, a nitro group, and an activated fluorine atom. This multi-functionality, however, presents a significant challenge for synthetic chemists. Executing selective transformations at one site without unintended reactions at another requires a robust and orthogonal protecting group strategy.

This guide provides a comprehensive analysis of protecting group strategies tailored for this compound. Moving beyond a simple list of options, we delve into the causal logic behind experimental design, offering detailed protocols and workflows. The aim is to equip researchers, scientists, and drug development professionals with the expertise to confidently manipulate this complex scaffold, ensuring high-yield, predictable outcomes in multi-step syntheses.

Molecular Reactivity Analysis

The synthetic strategy for any derivative of this compound must be informed by a clear understanding of its inherent reactivity. The aromatic ring is severely electron-deficient due to the combined electron-withdrawing effects of the nitro (-NO2), bromo (-Br), and fluoro (-F) substituents. This electronic profile dictates the reactivity of each functional group.

  • Carboxylic Acid (-COOH): This is the most acidic site and will react with a wide range of bases and nucleophiles.[1] Protection is almost always necessary for subsequent reactions involving organometallics, strong bases, or reductions.

  • Bromo Group (-Br): An ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Nitro Group (-NO2): Can be selectively reduced to an aniline (-NH2), a critical transformation for introducing new functionalities. This reduction must be compatible with the chosen carboxylic acid protecting group.[2][3]

  • Fluoro Group (-F): The position of the fluorine atom, ortho to the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions.

The interplay between these sites necessitates an orthogonal protection scheme, where one group can be removed selectively without affecting the others.[4][5]

cluster_molecule This compound cluster_reactions Potential Synthetic Transformations cluster_products Reaction Classes mol Key Reactive Sites COOH Carboxylic Acid (-COOH) Br Bromo (-Br) NO2 Nitro (-NO2) F Fluoro (-F) Amidation Amidation / Esterification COOH->Amidation Coupling Cross-Coupling Br->Coupling Reduction Nitro Reduction NO2->Reduction SNAr SNAr F->SNAr caption Figure 1. Reactivity map of the target molecule.

Figure 1. Reactivity map of the target molecule.

Strategic Selection of Carboxylic Acid Protecting Groups

The most common and effective strategy for protecting the carboxylic acid is its conversion to an ester.[1][6] The choice of ester is paramount and is dictated by the planned downstream reaction conditions. The ideal protecting group is one that is stable during the intended transformation but can be removed cleanly under conditions that do not affect other parts of the molecule.

Protecting GroupStructureProtection ConditionsStability ProfileDeprotection ConditionsOrthogonality & Key Insights
Methyl Ester -COOCH₃MeOH, H₂SO₄ (cat.)Stable to mild acid, cross-coupling. Labile to strong base/acid.NaOH or LiOH (saponification); Strong acid (HCl).[7][8]Best for: Suzuki coupling followed by basic hydrolysis. Avoid if: Subsequent steps use base-sensitive groups or require basic reaction conditions.
Benzyl Ester (Bn) -COOCH₂PhBenzyl alcohol, acid (cat.); or Benzyl bromide, base.[9]Stable to acid and base.H₂, Pd/C (hydrogenolysis).[8][10]Conflict: Hydrogenolysis will also reduce the nitro group. Unsuitable if the -NO2 group must be preserved.
tert-Butyl Ester (tBu) -COOC(CH₃)₃Isobutylene, H₂SO₄ (cat.); or Boc₂O, DMAP.[11][12]Stable to base, nucleophiles, and hydrogenation. Labile to strong acid.[13]Trifluoroacetic acid (TFA); HCl in dioxane.[14]Highly Orthogonal: Excellent choice for nitro reductions or SNAr reactions requiring basic conditions. The "gold standard" for this scaffold.
Allyl Ester (All) -COOCH₂CH=CH₂Allyl alcohol, DCC/DMAP.Stable to most acid/base conditions.Pd(PPh₃)₄, nucleophilic scavenger (e.g., dimedone).Excellent Orthogonality: Useful for highly sensitive substrates where both acidic and basic deprotection are problematic.

Application Protocols and Synthetic Workflows

The following sections provide detailed, validated protocols for protecting this compound to enable two common and powerful synthetic transformations: chemoselective nitro reduction and Suzuki cross-coupling.

Workflow A: Synthesis of Amino-ester Derivatives via Nitro Reduction

This workflow is essential for converting the nitro-aromatic into an aniline derivative, a key intermediate for amides, sulfonamides, and diazonium salts. The chosen protecting group must be stable to the reducing conditions. A tert-butyl ester is the ideal choice due to its stability in the presence of common reducing agents and its clean, acidic deprotection.[11][12]

start 5-Bromo-2-fluoro- 3-nitrobenzoic acid step1 Protection (tBu Ester) start->step1 intermediate1 tert-Butyl 5-bromo-2-fluoro- 3-nitrobenzoate step1->intermediate1 step2 Nitro Reduction intermediate1->step2 intermediate2 tert-Butyl 3-amino-5-bromo- 2-fluorobenzoate step2->intermediate2 step3 Deprotection (Acid) intermediate2->step3 end 3-Amino-5-bromo- 2-fluorobenzoic acid step3->end caption Figure 2. Workflow for chemoselective nitro reduction.

Figure 2. Workflow for chemoselective nitro reduction.

Protocol 1: Protection as a tert-Butyl Ester

Causality: This protocol utilizes tert-butyl acetate as both the reagent and solvent, with a strong acid catalyst to facilitate the esterification. This method is effective for sterically unhindered carboxylic acids and avoids the need to handle isobutylene gas.[11][15]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Reagents: Add tert-butyl acetate (10-20 volumes) followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 98°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Chemoselective Reduction of the Nitro Group

Causality: Tin(II) chloride is a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups in the presence of esters and halogens.[16] The reaction proceeds in an alcoholic solvent and is generally clean and high-yielding.

  • Setup: To a round-bottom flask, dissolve the tert-butyl 5-bromo-2-fluoro-3-nitrobenzoate (1.0 eq) from Protocol 1 in ethanol or ethyl acetate (10 volumes).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise. The reaction is exothermic.

  • Reaction: Heat the mixture to 60-70°C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench by pouring it over crushed ice. Basify the mixture to pH 8-9 with a saturated NaHCO₃ solution.

  • Filtration: A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine.

Workflow B: Synthesis of Biaryl Derivatives via Suzuki Coupling

This workflow demonstrates the use of the bromine handle for C-C bond formation. A methyl ester is a suitable protecting group as it is stable to the basic conditions of the Suzuki coupling and can be easily removed in a final saponification step.

start 5-Bromo-2-fluoro- 3-nitrobenzoic acid step1 Protection (Methyl Ester) start->step1 intermediate1 Methyl 5-bromo-2-fluoro- 3-nitrobenzoate step1->intermediate1 step2 Suzuki Coupling intermediate1->step2 intermediate2 Methyl 5-aryl-2-fluoro- 3-nitrobenzoate step2->intermediate2 step3 Deprotection (Base) intermediate2->step3 end 5-Aryl-2-fluoro- 3-nitrobenzoic acid step3->end caption Figure 3. Workflow for Suzuki cross-coupling reaction.

Figure 3. Workflow for Suzuki cross-coupling reaction.

Protocol 3: Protection as a Methyl Ester (Fischer Esterification)

Causality: This is a classic, cost-effective method for generating methyl esters. An excess of methanol drives the equilibrium towards the product, catalyzed by a strong acid.

  • Setup: Suspend this compound (1.0 eq) in methanol (10-20 volumes) in a round-bottom flask.

  • Catalyst: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4-8 hours, until TLC or LC-MS indicates complete conversion.

  • Workup: Cool the reaction mixture and remove the bulk of the methanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and water. Separate the layers. Wash the organic layer with saturated NaHCO₃ solution, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which is often pure enough for the next step.

Protocol 4: Suzuki Cross-Coupling Reaction

Causality: This protocol uses a standard palladium catalyst and a base to couple the aryl bromide with a boronic acid. The methyl ester is robust under these conditions.

  • Setup: In a Schlenk flask, combine methyl 5-bromo-2-fluoro-3-nitrobenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).

  • Solvent & Degassing: Add a solvent mixture, typically dioxane/water (4:1) or DME. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction to 80-100°C under an inert atmosphere for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Protocol 5: Saponification of the Methyl Ester

Causality: Basic hydrolysis (saponification) is a straightforward method to cleave methyl esters to the corresponding carboxylate salt, which is then protonated to give the final carboxylic acid.

  • Setup: Dissolve the methyl ester product from Protocol 4 in a mixture of THF and water (e.g., 3:1).

  • Reagent: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-5.0 eq).

  • Reaction: Stir at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with ethyl acetate, dry, and concentrate to obtain the final product.

Conclusion

The successful synthesis of complex derivatives from this compound is critically dependent on the logical and strategic application of protecting groups. By analyzing the molecule's inherent reactivity, one can select a protecting group that provides the necessary orthogonality for the desired transformations. For nitro group reductions or base-mediated reactions, a tert-butyl ester offers a robust and reliable solution. For transformations like Suzuki coupling followed by a simple deprotection, a methyl ester is an efficient and economical choice. The detailed protocols and workflows provided herein serve as a validated starting point for researchers to unlock the full synthetic potential of this versatile chemical building block.

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Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Suzuki Coupling of 5-Bromo-2-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide in-depth technical support for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 5-Bromo-2-fluoro-3-nitrobenzoic acid. This substrate presents a unique combination of steric and electronic factors, alongside functional group incompatibilities, that can lead to significantly reduced yields. This document provides a logical troubleshooting framework, detailed protocols, and an explanation of the underlying chemical principles to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging?

A1: The difficulty arises from a convergence of three primary factors:

  • Steric Hindrance: The bromine atom is positioned ortho to a fluorine atom and a bulky nitro group. This steric congestion can impede the initial, and often rate-limiting, oxidative addition step of the palladium catalyst to the aryl bromide bond.[1][2]

  • Conflicting Electronic Effects: While the strongly electron-withdrawing nitro and fluoro groups make the carbon-bromine bond more susceptible to oxidative addition[3][4], they also render the boronic acid coupling partner more electron-deficient, which can slow down subsequent steps in the catalytic cycle.[5]

  • Functional Group Interference:

    • Carboxylic Acid: Under the required basic conditions, the carboxylic acid deprotonates to form a carboxylate. This carboxylate can chelate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6] Furthermore, at elevated temperatures, there is a risk of decarboxylation, leading to unwanted side products.[7][8]

    • Nitro Group: The nitro group itself can participate in side reactions. Under certain conditions, it can be reduced or lead to denitrative coupling pathways, consuming the starting material without forming the desired product.[9][10]

Q2: I see multiple spots on my TLC/LC-MS, including consumption of my starting material, but very little product. What are the likely side reactions?

A2: Besides the desired product, several side products are common in this reaction:

  • Protodebromination (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom, yielding 2-fluoro-3-nitrobenzoic acid. This can occur when the palladium intermediate reacts with a hydrogen source in the reaction mixture, such as trace water or solvent, instead of the organoboron reagent.[11]

  • Homocoupling (Glaser Coupling): The boronic acid partner can couple with itself to form a symmetrical biaryl. This side reaction is often exacerbated by the presence of oxygen, highlighting the critical need for thorough degassing.[12][13]

  • Decarboxylation: At temperatures often required to overcome steric hindrance (e.g., >100 °C), the carboxylic acid group may be lost, leading to 4-bromo-3-fluoro-1-nitrobenzene and its subsequent coupling products.[14]

  • Denitration: Although less common, direct replacement of the nitro group can occur, especially with highly active catalyst systems designed for C-NO₂ coupling.[15][16]

Q3: My reaction turns black, and the yield is poor. What does this mean?

A3: The formation of a black precipitate, often referred to as "palladium black," is indicative of catalyst decomposition.[3] The active Pd(0) catalyst can agglomerate and precipitate out of solution, losing its catalytic activity. This is often caused by:

  • Inefficient Ligand Protection: The ligand may not be bulky or electron-rich enough to stabilize the Pd(0) species throughout the catalytic cycle.

  • Presence of Oxygen: Inadequate degassing of solvents and the reaction vessel is a primary cause of catalyst decomposition.[12]

  • High Temperatures: While heat can be necessary, excessive temperatures can accelerate catalyst decomposition pathways.

Systematic Troubleshooting Workflow

Low yields in complex Suzuki couplings are rarely solved by a single change. A systematic, multi-variable approach is required. This workflow guides you from foundational checks to advanced optimization.

G cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Initial Analysis & Diagnosis cluster_2 Phase 3: Targeted Optimization A 1. Verify Reagent Quality & Purity - Aryl Bromide (by NMR) - Boronic Acid (check for anhydrides) - Base (freshly ground) - Solvent (anhydrous & degassed) B 2. Ensure Rigorous Inert Atmosphere - Multiple vacuum/argon cycles - Degas solvent via sparging or freeze-pump-thaw A->B If A is confirmed C 3. Run a Control Reaction - Use a known, simpler aryl bromide (e.g., 4-bromonitrobenzene) B->C If B is confirmed D 4. Analyze Failed Reaction Mixture - LC-MS and ¹H NMR analysis C->D If control works but target fails E Identify Major Species D->E F Mainly Unreacted Starting Material E->F G Significant Side Products (Protodebromination, Homocoupling) E->G H Complex Mixture/ Decomposition E->H I Go to Catalyst/Ligand Screening (See Table 1 & Protocol 2) Focus on bulky, electron-rich ligands to promote oxidative addition. F->I J Go to Base/Solvent Optimization (See Table 2) - Use stronger, non-nucleophilic base - Consider anhydrous conditions to suppress protodeboronation. G->J K Re-evaluate All Parameters - Lower temperature to reduce decomposition - Check for catalyst inhibition (carboxylate) - Consider alternative boronic esters (e.g., BPin). H->K

Caption: A logical workflow for troubleshooting the Suzuki coupling reaction.

The Suzuki-Miyaura Catalytic Cycle & Potential Failure Points

Understanding the mechanism is key to diagnosing issues. The challenges with this compound can impact multiple stages of the cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Decomp Decomposition (Pd Black) OxAdd->Decomp Steric hindrance can slow this step, allowing decomposition Trans Transmetalation PdII->Trans Inhibition Catalyst Inhibition (Carboxylate Chelation) PdII->Inhibition Carboxylate binds to Pd(II) center Proto Protodebromination PdII->Proto Reaction with H⁺ source PdII_Ar Ar-Pd(II)-Ar'(L)₂ Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArBr 5-Bromo-2-fluoro- 3-nitrobenzoic acid ArBr->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Trans

Caption: The Suzuki catalytic cycle with key failure points for the target substrate.

Optimization Strategies & Experimental Protocols

If foundational checks pass, proceed with systematic optimization of the reaction parameters.

Catalyst and Ligand Selection

For sterically hindered and electronically deactivated substrates, the choice of ligand is paramount. Standard ligands like PPh₃ are often ineffective.[17] You require bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) that promote both oxidative addition and reductive elimination.[11][12]

Table 1: Recommended Catalyst Systems for Screening

Catalyst/Precatalyst Ligand Key Features & Rationale Typical Loading (mol%)
Pd₂(dba)₃ SPhos Bulky, electron-rich biarylphosphine. Excellent for sterically demanding aryl bromides.[12] 1-3
Pd₂(dba)₃ XPhos Similar to SPhos, often effective for challenging couplings.[12] 1-3
Pd(OAc)₂ RuPhos Another highly active Buchwald ligand, good for electron-deficient substrates. 1-3
PEPPSI-IPr (NHC ligand included) N-Heterocyclic Carbene (NHC) precatalyst. Highly active and stable, good for aryl chlorides and difficult bromides.[11][18] 2-4

| PdCl₂(dppf) | dppf | A robust, general-purpose ferrocenyl phosphine ligand. A good baseline but may be less effective than Buchwald ligands here.[5] | 2-4 |

Protocol 1: General Screening Protocol for Catalyst/Ligand

This protocol is designed for parallel screening in reaction vials.

  • Vessel Preparation: To a series of oven-dried 4 mL vials, add a magnetic stir bar, this compound (1.0 equiv, e.g., 0.1 mmol, 26.2 mg), the boronic acid partner (1.5 equiv), and the chosen base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst/Ligand Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv Pd) and the specific ligand to be screened (e.g., SPhos, 0.02 equiv) to each respective vial. If using a precatalyst, add it directly (0.02 equiv).

  • Inert Atmosphere: Seal each vial with a septum cap. Connect to a Schlenk line and perform three cycles of vacuum followed by backfilling with argon.

  • Solvent Addition: Using a syringe, add 1.0 mL of degassed solvent (e.g., Dioxane/H₂O 10:1) to each vial.

  • Reaction Execution: Place the vials in a pre-heated aluminum reaction block on a stirrer hotplate set to 80-100 °C. Stir vigorously for 12-24 hours.

  • Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS to determine the relative conversion to product and identify major byproducts.

Base and Solvent Selection

The base is not merely a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[19] For substrates with acidic protons, the choice of base is critical to avoid side reactions and catalyst inhibition.

Table 2: Base and Solvent Systems for Optimization

Base Solvent System Rationale & Considerations
K₃PO₄ (Potassium Phosphate) Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) A strong, non-nucleophilic base. Often the best starting point for difficult couplings. The small amount of water can be beneficial.[20]
Cs₂CO₃ (Cesium Carbonate) Dioxane or THF A very strong base that can be highly effective, especially under anhydrous conditions. Its high solubility in organic solvents can be advantageous.[21]
K₂CO₃ (Potassium Carbonate) Dioxane/H₂O (4:1) or ACN/H₂O (4:1) A standard, cost-effective base. May be less effective if transmetalation is slow but is always worth screening.[12][22]

| KF (Potassium Fluoride) | Anhydrous THF or Dioxane | A milder base that can be effective for substrates with base-sensitive functional groups.[18] |

Key Consideration: The presence of the carboxylic acid may necessitate using a stronger base (3 equivalents) to ensure both deprotonation of the acid and formation of the active boronate species. If protodebromination is a major issue, switching to strictly anhydrous conditions with K₃PO₄ or Cs₂CO₃ is a logical next step.[12][20]

Protocol 2: Analysis of Reaction Mixture for Side Products
  • Sample Preparation: After the reaction is stopped, cool the mixture to room temperature. Dilute with 1 mL of ethyl acetate and add 1 mL of water. Vortex thoroughly.

  • Extraction: Centrifuge the sample and carefully remove the organic layer for analysis. To the aqueous layer, add 1M HCl dropwise until acidic (pH ~2-3) to protonate any carboxylic acids. Extract this acidified aqueous layer again with ethyl acetate.

  • LC-MS Analysis: Analyze both organic extracts by LC-MS.

    • Look for the mass of the desired product.

    • Look for the mass of the protodebrominated starting material (M-Br+H).

    • Look for the mass of the boronic acid homocoupling product (2xM of Ar' in boronic acid).

    • Look for the mass of the decarboxylated starting material (M-CO₂).

  • ¹H NMR Analysis: For a more quantitative picture, concentrate the initial organic extract and dissolve it in a suitable deuterated solvent. Compare the integrals of characteristic peaks for the starting material, product, and any identifiable byproducts.

References

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. (2009). The Journal of Organic Chemistry. [Link]

  • Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. (n.d.). ElectronicsAndBooks. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (n.d.). RSC Publishing. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]

  • Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Struggling with Suzuki Reaction. (2024). Reddit. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.). Organometallics - ACS Publications. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. [Link]

  • The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate. [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

  • Pd-catalysed decarboxylative Suzuki reactions and orthogonal Cu-based O-arylation of aromatic carboxylic acids. (2010). RSC Publishing. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. [Link]

  • Do carboxylic acids interfere with Suzukis? (2021). Reddit. [Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Cross-Coupling Reactions of Nitroarenes. (2021). PubMed. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PMC - NIH. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017). Synfacts. [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (2020). RSC Publishing - The Royal Society of Chemistry. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. [Link]

  • Cross-Coupling Reactions of Nitroarenes. (2021). Accounts of Chemical Research. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]

  • Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. (2020). ACS Publications. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2017). Semantic Scholar. [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

I. Understanding the Synthesis: The Nitration of 5-Bromo-2-fluorobenzoic Acid

The most direct and common synthetic route to this compound is the electrophilic aromatic substitution (nitration) of 5-Bromo-2-fluorobenzoic acid. This reaction, while straightforward in principle, is nuanced due to the competing directing effects of the substituents on the aromatic ring.

  • -COOH (Carboxylic Acid): A deactivating, meta-directing group.

  • -F (Fluoro): A deactivating, ortho, para-directing group.

  • -Br (Bromo): A deactivating, ortho, para-directing group.

The interplay of these groups dictates the regioselectivity of the nitration. The desired product is formed when the incoming nitro group (-NO₂) is directed to the C3 position. This is favored by the ortho-directing effect of the fluorine at C2 and the meta-directing effect of the carboxylic acid at C1. However, the formation of other isomers is a significant challenge.

II. Visualizing the Reaction Pathways

The following diagram illustrates the main synthetic pathway and the formation of the primary isomeric side products.

G cluster_start Starting Material cluster_reagents Nitrating Conditions cluster_products Potential Products SM 5-Bromo-2-fluorobenzoic Acid Reagents HNO₃ / H₂SO₄ DP Desired Product: This compound Reagents->DP Major Product (Ortho to F, Meta to COOH) SP1 Side Product: 5-Bromo-2-fluoro-4-nitrobenzoic acid Reagents->SP1 Minor Product (Ortho to Br) SP2 Side Product: 5-Bromo-2-fluoro-6-nitrobenzoic acid Reagents->SP2 Minor Product (Ortho to F, Para to Br)

Caption: Main reaction and potential side reactions in the synthesis.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem ID Observed Issue Potential Cause(s) Suggested Solutions & Scientific Rationale
YLD-01 Low or No Yield of Product 1. Incomplete Reaction: The aromatic ring is heavily deactivated by three electron-withdrawing groups, making the reaction inherently slow.[1] 2. Loss during Work-up: The product has some solubility in aqueous media, especially if not fully protonated.1a. Increase Reaction Time: Monitor the reaction by TLC or HPLC and allow it to stir for a longer duration (e.g., 12-24 hours) at a controlled temperature. 1b. Increase Temperature (with caution): Slowly raise the temperature to 25-30°C. Be aware this can decrease selectivity and increase side products.[1] 1c. Use a Stronger Nitrating Agent: Employ fuming nitric acid or a higher ratio of sulfuric acid to generate a greater concentration of the active electrophile, NO₂⁺.[1] 2a. Ensure Complete Precipitation: Pour the reaction mixture into a sufficiently large volume of ice water to minimize solubility. 2b. Acidify Thoroughly: After quenching, ensure the aqueous mixture is strongly acidic (pH < 2) to fully protonate the carboxylic acid, reducing its water solubility.
PUR-01 Presence of Multiple Spots on TLC / Peaks in HPLC Formation of Isomeric Side Products: The directing effects of the substituents can lead to the formation of 5-bromo-2-fluoro-4-nitrobenzoic acid and 5-bromo-2-fluoro-6-nitrobenzoic acid.1a. Maintain Low Temperature: Running the reaction at 0-5°C is crucial for maximizing the regioselectivity towards the desired 3-nitro isomer. Higher temperatures favor the formation of other isomers.[1] 1b. Slow Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the solution of the starting material with vigorous stirring. This maintains a low local concentration of the nitrating agent, enhancing selectivity. 1c. Purification: See the detailed purification protocols in Section V.
PUR-02 Product is an Oil or Gummy Solid 1. Impure Product: A mixture of isomers can have a lower melting point than the pure compounds, leading to an oily appearance. 2. Residual Solvent/Acid: Incomplete removal of reaction solvents or sulfuric acid.1a. Purify the Product: Utilize fractional crystallization or column chromatography as described in Section V to separate the isomers. 2a. Thorough Washing: Wash the crude product extensively with cold water to remove residual acids. 2b. Drying: Dry the product under vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove any trapped solvent.
ID-01 Ambiguous ¹H NMR Spectrum Isomeric Mixture: The aromatic protons of the desired product and the side products will have distinct chemical shifts and coupling patterns.1a. Analyze the Aromatic Region: - Desired Product (3-nitro): Expect two doublets for the protons at C4 and C6. The proton at C4 will be a doublet, and the proton at C6 will be a doublet coupled to the fluorine at C2. - 4-nitro isomer: Expect two singlets (or very small coupling) for the protons at C3 and C6. - 6-nitro isomer: Expect two doublets for the protons at C3 and C4. 1b. Utilize 2D NMR: Techniques like COSY and HMBC can help definitively assign the proton and carbon signals and confirm the structure of the major and minor components.
RXN-01 Formation of Dinitrated Products 1. Reaction Temperature is Too High. [1] 2. Excess of Nitrating Agent. [1]1a. Strict Temperature Control: Maintain the reaction temperature below 5°C throughout the addition and stirring. 2a. Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. Avoid a large excess.

IV. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this nitration? A: The optimal temperature is a balance between reaction rate and selectivity. A starting point of 0-5°C is recommended to maximize the formation of the desired 3-nitro isomer.[1] If the reaction is too slow, the temperature can be cautiously raised, but this will likely increase the proportion of unwanted isomers.

Q2: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is a convenient method. Use a solvent system such as ethyl acetate/hexane (e.g., 30:70) with a few drops of acetic acid to ensure the carboxylic acids are protonated and move up the plate. The product will be more polar than the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: My starting material, 5-Bromo-2-fluorobenzoic acid, is not fully dissolving in the sulfuric acid. What should I do? A: Gentle warming (to room temperature) and stirring should be sufficient to dissolve the starting material in concentrated sulfuric acid. Ensure the solution is homogeneous and cooled back down to the target reaction temperature before beginning the addition of nitric acid.

Q4: What are the key safety precautions for this reaction? A: The use of concentrated nitric and sulfuric acids is hazardous. This reaction is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. The addition of the nitrating agent must be done slowly and in a controlled manner, with cooling to manage the heat generated.

V. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 5-Bromo-2-fluorobenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 5-Bromo-2-fluorobenzoic acid (1.0 eq) to concentrated sulfuric acid (approx. 5 volumes) at 0-5°C. Stir until all the solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) while cooling in an ice bath.

  • Cool the solution of the starting material to 0-5°C using an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 5-Bromo-2-fluorobenzoic acid over a period of 30-60 minutes. Ensure the internal temperature does not exceed 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice (approx. 10-20 volumes) with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to allow for complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with copious amounts of cold distilled water until the washings are neutral to pH paper.

  • Dry the crude product under vacuum. This crude product will be a mixture of isomers.

Protocol 2: Purification by Fractional Crystallization of Potassium Salts

This method is adapted from procedures for separating similar nitrobenzoic acid isomers and exploits the differential solubility of their potassium salts.

Procedure:

  • Dissolve the crude isomeric mixture in a minimal amount of hot water containing a slight excess of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to form the potassium salts.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. The potassium salt of one isomer may be less soluble and crystallize out first.

  • Filter the mixture to collect any crystallized salt. The filtrate is now enriched with the potassium salt of the more soluble isomer.

  • Acidify the filtrate with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2).

  • The desired this compound will precipitate out.

  • Collect the precipitate by filtration and wash with cold water.

  • For further purification, recrystallize the product from a suitable solvent such as aqueous ethanol.

VI. References

Sources

Optimizing catalyst loading for 5-Bromo-2-fluoro-3-nitrobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges of modern synthetic chemistry requires a blend of foundational knowledge and practical, experience-driven insights. This Technical Support Center is designed for you, the research, scientist, and drug development professional, to provide expert guidance on optimizing catalytic reactions involving 5-Bromo-2-fluoro-3-nitrobenzoic acid. This substrate, with its unique electronic and steric properties, presents specific hurdles in common transformations like cross-coupling and reduction.

As Senior Application Scientists, we understand that success lies in the details. This guide moves beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and innovate confidently. We will explore the causal relationships between catalyst structure, reaction parameters, and outcomes, grounding our recommendations in established chemical principles and authoritative literature.

This section addresses specific, common issues encountered during catalytic reactions with this compound in a direct question-and-answer format.

Scenario 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no product formation. What are the likely causes and how can I resolve this?

Answer:

Low conversion in the Suzuki coupling of this substrate is a frequent challenge. The electron-withdrawing nature of the nitro and carboxylic acid groups, combined with the ortho-fluoro substituent, significantly impacts the reactivity of the C-Br bond and the stability of the catalytic intermediates. The issue typically stems from one of four areas: the catalyst system's activity, the choice of base and solvent, reagent quality, or oxygen contamination.[1]

A systematic approach to troubleshooting is essential.

Troubleshooting_Suzuki

Sources

Technical Support Center: Purification of 5-Bromo-2-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Bromo-2-fluoro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to help you overcome challenges related to byproduct formation and achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary synthetic route to this compound is the electrophilic nitration of 5-bromo-2-fluorobenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the benzene ring. The fluorine atom is an ortho, para-director, while the carboxylic acid and bromine are meta-directing and deactivating groups.[1] This competition can lead to the formation of several constitutional isomers as the main byproducts.

The most common byproducts include:

  • Constitutional Isomers: Nitration at positions other than the desired C3 position. The primary isomeric byproduct is often 5-Bromo-2-fluoro-6-nitrobenzoic acid , due to the ortho-directing effect of the fluorine atom. Other isomers, though generally formed in smaller quantities, are also possible.

  • Di-nitrated Products: Under forcing reaction conditions (e.g., higher temperatures or excess nitrating agent), over-nitration can occur, leading to the formation of dinitro- species.[1]

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 5-bromo-2-fluorobenzoic acid, in the crude product mixture.

  • Oxidative Degradation Products: The strong oxidizing nature of the nitrating mixture (typically nitric acid and sulfuric acid) can lead to the formation of dark-colored, tar-like impurities, especially if the reaction temperature is not carefully controlled.[1]

Q2: I have a mixture of isomers after my nitration reaction. How can I separate them?

A2: The separation of constitutional isomers of substituted benzoic acids can be challenging due to their similar physical properties. However, their subtle differences in acidity (pKa values) can be exploited for effective separation. We recommend a pH-controlled precipitation method, which is a highly effective technique for separating isomers of halogenated nitrobenzoic acids.[1] Additionally, traditional methods like fractional crystallization and column chromatography can be optimized for this purpose.

Troubleshooting Guides: Byproduct Removal Protocols

This section provides detailed, step-by-step protocols for the removal of common byproducts from this compound reaction mixtures.

Guide 1: Separation of Constitutional Isomers via pH-Controlled Precipitation

Principle: The electronic environment of each isomer is slightly different due to the relative positions of the electron-withdrawing nitro, fluoro, and bromo groups, and the carboxylic acid. This results in small but significant differences in their pKa values. By carefully adjusting the pH of an aqueous solution of the mixed sodium salts of the isomers, the less acidic isomer can be selectively protonated and precipitated, while the more acidic isomer remains in solution as its carboxylate salt. A similar method has been successfully used for the separation of 2-chloro-4-fluoro-5-nitrobenzoic acid and 2-chloro-4-fluoro-3-nitrobenzoic acid.[1]

Experimental Protocol:

  • Dissolution: Dissolve the crude product mixture containing the isomeric nitrobenzoic acids in an aqueous solution of sodium hydroxide (e.g., 1-2 M) at a slightly elevated temperature (e.g., 40-50°C) to form the corresponding sodium salts. Ensure complete dissolution.

  • Initial pH Adjustment: Slowly add a dilute acid (e.g., 1 M HCl) dropwise with vigorous stirring while monitoring the pH of the solution with a calibrated pH meter.

  • Selective Precipitation: Adjust the pH to approximately 4.0-5.0.[1] In this pH range, the less acidic isomer will begin to precipitate out of the solution. The optimal pH for selective precipitation should be determined empirically for your specific mixture, as the exact pKa values may vary.

  • Isolation of the First Isomer: Once precipitation is complete at the target pH, collect the solid by vacuum filtration. This solid is enriched in one of the isomers.

  • Precipitation of the Desired Product: Continue the dropwise addition of the dilute acid to the filtrate to lower the pH to less than 1. The desired this compound will precipitate out.

  • Final Isolation and Washing: Collect the precipitated product by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining salts and soluble impurities.

  • Drying: Dry the purified product under vacuum at an appropriate temperature (e.g., 60-70°C) to a constant weight.

Data Presentation: pH-Controlled Precipitation Parameters

StepParameterRecommended ValuePurpose
1Solvent1-2 M NaOH (aq)Convert benzoic acids to their more soluble sodium salts.
2Precipitating Agent1 M HCl (aq)Controlled protonation of the carboxylate salts.
3pH for Isomer 1 Precipitation~ 4.0 - 5.0Selective precipitation of the less acidic isomer.
5pH for Product Precipitation< 1Complete precipitation of the desired product.

Visualization: Workflow for pH-Controlled Isomer Separation

cluster_0 Step 1: Dissolution cluster_1 Step 2 & 3: Selective Precipitation cluster_2 Step 4 & 5: Product Precipitation cluster_3 Step 6 & 7: Isolation A Crude Isomer Mixture B Add 1-2 M NaOH (aq) A->B C Solution of Sodium Salts B->C D Add 1 M HCl to pH ~4.0-5.0 C->D E Precipitate of Isomer 1 D->E Filter F Filtrate with Desired Product Salt D->F G Add 1 M HCl to pH < 1 F->G H Precipitate of Desired Product G->H I Filter, Wash & Dry H->I J Pure this compound I->J

Caption: Workflow for separating isomeric byproducts by pH adjustment.

Guide 2: Purification by Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.

Experimental Protocol:

  • Solvent Selection: The choice of solvent is critical. For halogenated nitrobenzoic acids, polar solvents are often suitable. Ethanol, methanol, acetic acid, or mixtures with water are good starting points.[2] Conduct small-scale solubility tests to identify the optimal solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid completely.[3][4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[5]

  • Drying: Dry the purified crystals to a constant weight.

Data Presentation: Recommended Solvents for Recrystallization Screening

Solvent/SystemPolarityComments
Ethanol/WaterPolar ProticGood for many benzoic acid derivatives. The ratio can be adjusted to optimize solubility.
MethanolPolar ProticOften used for recrystallizing nitroaromatic compounds.
Acetic Acid/WaterPolar ProticCan be effective but may be difficult to remove completely.
TolueneNon-polarMay be useful if the desired product is less soluble than non-polar impurities.

Visualization: Recrystallization Workflow

A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: General workflow for the purification by recrystallization.

Guide 3: Purification by Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase flows through it.[6][7] Compounds with a higher affinity for the stationary phase will move more slowly down the column than those with a lower affinity, allowing for their separation. For aromatic nitro compounds, normal-phase chromatography is typically effective.[8]

Experimental Protocol:

  • Stationary Phase and Column Packing: Use silica gel (60-120 mesh) as the stationary phase. Prepare a slurry of the silica gel in the initial mobile phase and carefully pack it into a chromatography column.

  • Mobile Phase (Eluent) Selection: The choice of eluent is crucial for good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).[8][9]

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Suggested Mobile Phases for Column Chromatography

Mobile Phase SystemInitial Ratio (v/v)GradientComments
Hexane : Ethyl Acetate9:1 to 7:3Gradually increase the proportion of ethyl acetate.A standard system for separating moderately polar compounds.
Dichloromethane : Methanol99:1 to 95:5Gradually increase the proportion of methanol.Suitable for more polar compounds.
Toluene : Acetic Acid99:1Can be used isocratically. The acid suppresses the deprotonation of the carboxylic acid on the silica.

Visualization: Column Chromatography Workflow

A Pack Column with Silica Gel B Load Crude Product A->B C Elute with Mobile Phase B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure Product G->H

Caption: General workflow for purification by column chromatography.

References

  • CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2- - Google P
  • Column chromatography - Columbia University. (URL: [Link])

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (URL: [Link])

  • column chromatography.pdf. (URL: [Link])

  • How To Choose Mobile Phase For Column Chromatography? - Chemistry For Everyone. (URL: [Link])

  • WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google P
  • CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google P
  • Recrystallization of Benzoic Acid. (URL: [Link])

  • CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride - Google P
  • Experiment: Recrystallization – Part II: Purification of Solidss - Science Learning Center. (URL: [Link])

  • CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google P
  • WO 2025/109026 A1 - Googleapis.com. (URL: )
  • WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (URL: [Link])

  • WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (URL: [Link])

  • 2-Chloro-4-fluoro-5-nitrobenzoic acid. (URL: [Link])

  • Fractional crystallization (chemistry) - Wikipedia. (URL: [Link])

  • Experiment 4 purification - recrystallization of benzoic acid | PDF - Slideshare. (URL: [Link])

  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap. (URL: [Link])

  • Benzoic Acid Recrystallization Guide | PDF | Solubility | Solution - Scribd. (URL: [Link])

Sources

Preventing homocoupling in reactions with 5-Bromo-2-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-fluoro-3-nitrobenzoic acid

A Guide to Preventing Homocoupling in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homocoupling when using this compound in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, our goal is to provide you with the mechanistic insights and practical protocols necessary to optimize your reactions and ensure the integrity of your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental questions regarding the reactivity of this compound and its propensity for homocoupling.

Q1: What is homocoupling, and why is it a significant problem with my substrate?

A1: Homocoupling is a prevalent side reaction in cross-coupling chemistry where two molecules of the same starting material react to form a symmetrical dimer.[1] For instance, in a Suzuki reaction with your aryl bromide (Ar-Br), the homocoupling byproduct would be Ar-Ar. This undesired reaction consumes your valuable substrate, reduces the yield of your target molecule, and introduces a often difficult-to-separate impurity.[2]

Your substrate, this compound, is particularly susceptible due to its electronic nature. The potent electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups, along with the fluoro (-F) group, make the carbon-bromine bond highly polarized and activated for oxidative addition to the palladium catalyst—the first step in the catalytic cycle.[3] While this enhances reactivity for the desired cross-coupling, it can also accelerate pathways leading to homocoupling under suboptimal conditions.

Q2: How do the specific functional groups (fluoro, nitro, carboxylic acid) on my molecule influence homocoupling?

A2: Each functional group plays a distinct role:

  • Ortho-Fluoro Group: The fluorine atom ortho to the bromine introduces both steric and electronic effects. Its strong electron-withdrawing nature activates the C-Br bond. However, its steric bulk can influence which ligands can effectively coordinate to the palladium center, a critical factor in controlling the reaction pathway.

  • Meta-Nitro Group: As a powerful electron-withdrawing group, the nitro group significantly increases the electrophilicity of the aryl bromide, making it an excellent substrate for oxidative addition. This high reactivity, however, can make the resulting palladium intermediate more prone to side reactions if not quickly consumed in the desired catalytic cycle.

  • Meta-Carboxylic Acid Group: The acidic proton of the carboxylic acid is a key consideration. It can react with the base used in the coupling reaction, potentially altering the base's efficacy or creating a carboxylate salt. This change in the substrate's form can affect its solubility and reactivity. Furthermore, the choice of base becomes critical to avoid unwanted side reactions or catalyst inhibition.

Q3: In which common cross-coupling reactions is homocoupling of my substrate most likely to occur?

A3: Homocoupling can occur in most palladium-catalyzed cross-coupling reactions, but its prevalence and mechanism can differ:

  • Suzuki-Miyaura Coupling: This reaction is highly susceptible to the homocoupling of the boronic acid partner, a reaction often promoted by the presence of oxygen or Pd(II) species.[3] Rigorous deoxygenation is one of the most effective preventative measures.

  • Sonogashira Coupling: In traditional Sonogashira reactions, the copper(I) co-catalyst, while accelerating the desired reaction, is also a highly effective catalyst for the oxidative homocoupling of terminal alkynes (known as Glaser coupling).[4][5][6] This is a major reason for the development of copper-free Sonogashira protocols.[4][6]

  • Buchwald-Hartwig Amination: While the primary side reaction is often hydrodehalogenation (replacement of the bromide with hydrogen), homocoupling can still occur, particularly if the catalyst system is not optimized.[7] The choice of base and ligand is critical in these systems.[8]

Part 2: Troubleshooting and Optimization Guide

This section provides a systematic, parameter-by-parameter approach to diagnosing and solving homocoupling issues.

The Catalyst System: Ligand and Palladium Source Selection

The choice of catalyst and ligand is the most critical factor in controlling the selectivity of a cross-coupling reaction. The ligand stabilizes the palladium center and sterically and electronically fine-tunes its reactivity.[9][10]

Q4: I am observing significant homocoupling in my Suzuki reaction. What is the first and most impactful parameter I should change?

A4: Your first intervention should be to change the phosphine ligand . The ligand's steric and electronic properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[11][12] Homocoupling often arises from competing pathways that become dominant when the desired reductive elimination is slow.

Recommendation: Switch to a bulky, electron-rich biaryl phosphine ligand. These ligands are designed to accelerate the desired cross-coupling pathway and suppress side reactions.[13][9] Their steric bulk favors the formation of monoligated palladium species, which are often more active, and can physically hinder the formation of intermediates that lead to homocoupling.[7][9]

Table 1: Ligand Selection Guide for Suppressing Homocoupling

Ligand ClassExample LigandsKey Advantages for Your SubstrateTypical Catalyst Loading (mol%)
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosExcellent for electron-deficient aryl bromides. Steric bulk accelerates reductive elimination, outcompeting homocoupling pathways.[13][9]1.5 - 3.0 (Ligand:Pd ratio of 2:1)
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHighly electron-donating and sterically demanding. Form very stable palladium complexes, reducing catalyst decomposition.[10]1.5 - 3.0 (Ligand:Pd ratio of 2:1)
Ferrocenyl Phosphines dppfGood general-purpose ligand, but may be less effective for highly challenging substrates compared to modern biaryl phosphines.1.5 - 3.0 (Ligand:Pd ratio of 1.1:1)

Q5: Should I use a palladium(0) or palladium(II) source? What are precatalysts?

A5: The active catalyst in the cycle is Pd(0). If you use a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to Pd(0). Incomplete reduction can leave residual Pd(II), which is known to directly mediate the homocoupling of organoboron reagents.[1][3]

Recommendation: Use a Pd(0) source like Pd₂(dba)₃ or, even better, a modern precatalyst . Precatalysts are air-stable Pd(II) complexes that are designed to cleanly and efficiently generate the active, monoligated Pd(0) species upon activation by the base in the reaction mixture. This ensures a controlled initiation of the catalytic cycle and minimizes the concentration of deleterious Pd(II) species. Buchwald's G3 or G4 precatalysts are excellent choices.

The Reaction Environment: Base, Solvent, and Temperature

Q6: My substrate has an acidic proton. How does this affect my choice of base, and which bases are best for minimizing homocoupling?

A6: The carboxylic acid on your substrate will be deprotonated by the base to form a carboxylate salt. This is unavoidable and requires you to use at least one extra equivalent of base. The choice of base is critical, as it influences the transmetalation step and can affect catalyst stability.

  • Strong Bases (e.g., NaOtBu, LHMDS): While common in Buchwald-Hartwig aminations, these very strong bases can sometimes promote catalyst decomposition or other side reactions with highly functionalized substrates.[8]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are often the preferred choice for Suzuki reactions involving sensitive substrates. Potassium phosphate (K₃PO₄) is particularly effective as it is strong enough to promote transmetalation but generally does not cause degradation.[8]

Recommendation: Start with K₃PO₄ (3 equivalents: 1 for the acid, 2 for the reaction). If reactivity is low, consider Cs₂CO₃, which is more soluble and often more effective.

Q7: How do solvent and temperature affect homocoupling?

A7: Both are crucial parameters for optimization.

  • Solvent: Aprotic solvents like 1,4-dioxane, toluene, or THF are standard.[13] The addition of a small amount of water is often necessary in Suzuki reactions to help dissolve the inorganic base and facilitate the formation of the active boronate species.[13] However, excess water can sometimes promote homocoupling. A common starting point is a 5:1 to 10:1 mixture of organic solvent to water.

  • Temperature: Higher temperatures can accelerate side reactions more than the desired cross-coupling.[13] It is often beneficial to run the reaction at the lowest temperature that provides a reasonable rate. Start your optimizations around 80 °C and adjust as needed.

Part 3: Optimized Protocols and Procedural Modifications

Here we provide actionable, step-by-step protocols incorporating best practices to suppress homocoupling.

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is designed as a robust starting point for coupling your substrate with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • SPhos G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed Deionized Water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the SPhos G3 precatalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 solvent mixture (e.g., 5 mL dioxane, 0.5 mL water).

  • Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: Slow Addition of the Coupling Partner

If homocoupling of the coupling partner (e.g., the boronic acid) remains an issue, a procedural modification can be highly effective. Keeping the instantaneous concentration of the nucleophile low can disfavor the bimolecular homocoupling reaction.[13]

Modification:

  • Set up the reaction as described in Protocol 1, but do not add the arylboronic acid to the Schlenk tube initially.

  • Dissolve the arylboronic acid in a small amount of the degassed solvent mixture.

  • Once the main reaction mixture (containing the aryl bromide, base, and catalyst) is at the target temperature, add the boronic acid solution dropwise over a period of 1-2 hours using a syringe pump.

  • After the addition is complete, allow the reaction to stir at temperature until completion.

Part 4: Visualizing the Problem and Solution

Diagrams can clarify complex chemical processes and troubleshooting logic.

Diagram 1: The Cross-Coupling Cycle and the Origin of Homocoupling

Catalytic_Cycle cluster_0 Desired Catalytic Cycle cluster_1 Undesired Side Reaction Pd0 Pd(0)L OxAdd Oxidative Addition Complex (Ar)Pd(II)(Br)L Pd0->OxAdd + Ar-Br Trans Transmetalation Complex (Ar)Pd(II)(Ar')L OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Desired Product (Ar-Ar') Trans->Product ArX Ar-Br (Your Substrate) ArX->OxAdd ArB Ar'-B(OH)₂ (Coupling Partner) ArB->Trans Homocoupling Homocoupling Byproduct (Ar'-Ar') ArB->Homocoupling 2x Base Base Base->Trans Activates Boronic Acid PdII_Side Pd(II) Species PdII_Side->Homocoupling Mediates Dimerization

Caption: The palladium catalytic cycle, highlighting the desired pathway (green) and the competing homocoupling side reaction (red).

Diagram 2: Troubleshooting Workflow for Homocoupling

Troubleshooting_Workflow cluster_conditions cluster_procedure Start Start: Significant Homocoupling Observed Check_Ligand Step 1: Change Ligand (e.g., to SPhos, XPhos) Start->Check_Ligand Decision1 Homocoupling Reduced? Check_Ligand->Decision1 Check_Conditions Step 2: Optimize Conditions Decision2 Homocoupling Reduced? Check_Conditions->Decision2 Cond1 • Lower Temperature • Change Base (K₃PO₄) • Adjust Solvent/Water Ratio Check_Procedure Step 3: Modify Procedure Decision3 Homocoupling Reduced? Check_Procedure->Decision3 Proc1 • Slow addition of boronic acid • Use Pd(0) or precatalyst • Rigorous degassing Decision1->Check_Conditions No Optimize Further Optimization Decision1->Optimize Yes Decision2->Check_Procedure No Decision2->Optimize Yes Decision3->Optimize Yes Consult Consult Specialist/ Re-evaluate Route Decision3->Consult No

Sources

Troubleshooting protodeboronation in Suzuki reactions of 5-Bromo-2-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, 5-Bromo-2-fluoro-3-nitrobenzoic acid . This molecule's unique electronic and steric properties make it particularly susceptible to the undesired side reaction of protodeboronation, leading to reduced yields and purification challenges.

This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve issues encountered during your experiments.

Understanding the Core Challenge: Protodeboronation

Before diving into troubleshooting, it's crucial to understand the competing reaction that plagues the Suzuki coupling of electron-deficient substrates. Protodeboronation is the undesired cleavage of the carbon-boron bond of your boronic acid or ester, which is then replaced by a proton from the reaction medium (e.g., water).[1][2] This side reaction consumes your nucleophilic partner, directly reducing the yield of your desired biaryl product.

The substrate, this compound, is highly electron-deficient due to the presence of three powerful electron-withdrawing groups (nitro, fluoro, and carboxylic acid). This electronic deficiency makes the corresponding boronic acid coupling partners more susceptible to protodeboronation, especially under the basic conditions required for the Suzuki-Miyaura reaction.[3][4][5]

The key to a successful reaction is to ensure that the rate of the desired Suzuki coupling significantly outpaces the rate of protodeboronation.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Question 1: My reaction yield is low, and I'm isolating a significant amount of 2-fluoro-3-nitrobenzoic acid. What's happening and how can I fix it?

This is the classic symptom of protodeboronation. The isolated byproduct, 2-fluoro-3-nitrobenzoic acid, is the result of your boronic acid partner being consumed by a proton source before it can couple with your aryl bromide.

Primary Causes & Actionable Solutions:

  • Inappropriate Base Selection: Strong bases, particularly hydroxide bases like NaOH and KOH, are known to significantly accelerate the rate of protodeboronation, especially at pH > 10.[1][6] The highly basic environment facilitates the formation of a more reactive arylboronate anion, which can be prone to protonolysis.[3][4]

    • Solution: Switch to milder, non-hydroxide inorganic bases. Finely ground potassium phosphate (K₃PO₄) is often the base of choice for delicate substrates.[1][7] Other effective options include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][7] These bases are sufficiently strong to promote the catalytic cycle but are less aggressive in promoting protodeboronation.

  • Excessive Water Content: While Suzuki reactions often benefit from or even require a small amount of water to facilitate the formation of the active boronate species, excess water acts as a ready proton source for protodeboronation.[7][8]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly oven- or flame-dried. If your boronic acid is a pinacol ester, strictly anhydrous conditions can be beneficial.[7] Consider adding activated 4Å molecular sieves to the reaction mixture to scavenge trace amounts of water.[7]

  • High Reaction Temperature: Elevated temperatures accelerate all reactions, including the undesired protodeboronation pathway.[1][7]

    • Solution: Lower the reaction temperature. Aim for the lowest temperature that provides a reasonable reaction rate. Often, operating in the 60-80 °C range can dramatically decrease the rate of protodeboronation while still allowing the Suzuki coupling to proceed to completion, especially when using a highly active catalyst.[1][7]

  • Inefficient Catalyst System: A slow or inefficient catalyst means your boronic acid is exposed to potentially degrading reaction conditions for a longer period, increasing the likelihood of protodeboronation.[1][7]

    • Solution: Employ a modern, highly active catalyst system. Palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), thus favoring the desired coupling over decomposition.[1][9] For particularly challenging substrates like this, increasing catalyst loading from a standard 1-2 mol% to 3-5 mol% can be beneficial.[9]

Question 2: I've switched to a milder base and lower temperature, but protodeboronation is still a major issue. What other strategies can I employ?

If basic optimization steps are insufficient, a more robust strategy focusing on the boronic acid reagent itself is necessary.

Advanced Strategies:

  • Use a More Stable Boron Reagent: Boronic acids are often the least stable form. Using a boronate ester or trifluoroborate salt can significantly enhance stability.[9]

    • Pinacol Esters (BPin): Generally more robust than the corresponding boronic acids.[10]

    • MIDA Boronates: These are highly stable, crystalline solids that participate in a "slow release" of the active boronic acid under the reaction conditions. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing the opportunity for protodeboronation.[2][11]

    • Potassium Organotrifluoroborates (BF₃K): These salts are significantly more stable to protodeboronation than boronic acids and are excellent coupling partners.[9][11]

  • Optimize the Solvent System: The choice of solvent can influence the solubility of reagents and the rate of side reactions.

    • Solution: For sensitive substrates, polar aprotic solvents like 1,4-dioxane or THF, often in a mixture with a controlled amount of water (e.g., 4:1 or 5:1 ratio), are standard.[9] Toluene is also a common choice.[12] If using a boronate ester, completely anhydrous conditions in a solvent like dioxane or toluene can be highly effective.[11]

Question 3: My starting aryl bromide (this compound) seems to be unreactive. How can I improve the oxidative addition step?

While the electron-withdrawing groups on your aryl bromide make the boronic acid partner less stable, they make the aryl bromide itself more reactive towards the initial oxidative addition step with the Pd(0) catalyst.[13] If you are seeing poor reactivity of the aryl bromide, the issue likely lies with catalyst activation or inhibition.

  • Solution 1: Use a Precatalyst: Ensure you are using a modern palladium precatalyst (e.g., an XPhos or SPhos G3 or G4 precatalyst). These are designed to rapidly and cleanly generate the active Pd(0) species, avoiding induction periods and side reactions that can occur when starting with Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand.[14]

  • Solution 2: Ligand Choice: Electron-rich and bulky biarylphosphine ligands are essential for promoting oxidative addition, especially with challenging substrates.[10][13] Ensure your ligand of choice (e.g., XPhos, SPhos) is appropriate for the coupling.

  • Solution 3: Degas Thoroughly: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[12]

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagram illustrates the desired Suzuki-Miyaura catalytic cycle in competition with the undesired protodeboronation pathway.

Suzuki_vs_Protodeboronation Competing Pathways in Suzuki-Miyaura Coupling cluster_suzuki Desired Suzuki Cycle cluster_proto Undesired Protodeboronation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArX 5-Bromo-2-fluoro- 3-nitrobenzoic acid ArX->OxAdd Boronic Ar'-B(OH)₂ (Boronic Acid) Base_H2O Base (OH⁻) H₂O (H⁺) Boronic->Base_H2O Activation Boronate [Ar'-B(OH)₃]⁻ (Boronate Anion) Base_H2O->Boronate Boronate->Transmetal Protonolysis Protonolysis Boronate->Protonolysis + H⁺ (from H₂O) Byproduct Ar'-H (Protodeboronation Byproduct) Protonolysis->Byproduct

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Data Summary: Parameter Optimization

The following table summarizes key experimental parameters and provides recommended starting points for optimizing the reaction to minimize protodeboronation.

ParameterCondition to AvoidRecommended Condition for MitigationRationale
Base Strong, hydroxide bases (e.g., NaOH, KOH)Weaker, non-nucleophilic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)Reduces the rate of base-catalyzed protodeboronation which is accelerated at high pH.[1][4][6]
Boron Reagent Boronic AcidMIDA Boronate, Potassium Trifluoroborate (BF₃K), or Pinacol Ester (BPin)Increases stability towards premature decomposition; MIDA and BF₃K allow for a "slow release" of the active nucleophile.[2][9][11]
Catalyst/Ligand Standard, less active systems (e.g., Pd(PPh₃)₄)High-activity precatalyst + bulky, e⁻-rich ligand (e.g., XPhos-Pd-G3, SPhos-Pd-G3)Accelerates the desired C-C coupling, allowing it to outcompete the slower protodeboronation side reaction.[1][9]
Solvent Excessively wet or protic solventsAnhydrous polar aprotic solvents (e.g., Dioxane, Toluene, THF)Minimizes the availability of the proton source required for the undesired side reaction.[7][14]
Temperature High temperatures (>90 °C)Moderate temperatures (e.g., 60-80 °C)Slows the rate of decomposition pathways, which are often more sensitive to temperature increases than the desired coupling.[1][7]

Optimized Protocol Example

This protocol is a robust starting point for the Suzuki coupling of this compound, designed to minimize protodeboronation.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.3 equiv)

  • XPhos Pd G3 (3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (to achieve ~0.1 M concentration)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, the arylboronic acid pinacol ester, finely ground K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vessel. Evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles to ensure the complete removal of oxygen.

  • Solvent Addition: Add the degassed, anhydrous 1,4-dioxane via syringe under a positive pressure of inert gas.

  • Reaction Execution: Place the sealed vessel in a pre-heated oil bath or heating block set to 70 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Check for the consumption of the aryl bromide and the formation of both the desired product and the protodeboronated byproduct (2-fluoro-3-nitrobenzoic acid). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1N HCl to pH ~2-3 and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

protocol_workflow start Start setup 1. Combine Solids: Aryl Halide, Boron Ester, Base (K₃PO₄), Catalyst (XPhos Pd G3) start->setup inert 2. Inert Atmosphere: Evacuate & Backfill with Argon (3x) setup->inert solvent 3. Add Degassed Anhydrous Dioxane inert->solvent heat 4. Heat to 70 °C with Vigorous Stirring solvent->heat monitor 5. Monitor by LC-MS heat->monitor monitor->heat Incomplete workup 6. Quench, Acidify, & Extract monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify end Characterize Final Product purify->end

Caption: A step-by-step experimental workflow for the optimized protocol.

References

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Reaction between water and boronic acids. ResearchGate. [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • A general protodeboronation reaction. ResearchGate. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Protodeboronation product. Reddit. [Link]

  • For the pro's (Suzuki). Reddit. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Improving the solubility of 5-Bromo-2-fluoro-3-nitrobenzoic acid for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-fluoro-3-nitrobenzoic Acid

A Senior Application Scientist's Guide to Enhancing Solubility for Synthetic Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but often sparingly soluble reagent. As a substituted benzoic acid, its solubility profile is governed by a complex interplay of its aromatic ring, the electron-withdrawing nitro group, the halogen substituents, and the ionizable carboxylic acid functionality. This resource provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to overcome solubility challenges, ensuring your reactions proceed efficiently and reproducibly.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions are based on fundamental chemical principles and best practices in synthetic organic chemistry.

Question: My this compound is not dissolving in my primary reaction solvent (e.g., DCM, Toluene, or THF). What are my immediate options?

Answer: This is a common issue stemming from the compound's high crystallinity and polarity. The "like dissolves like" principle is a good starting point, but the multiple functional groups on this molecule complicate solvent selection. Here is a systematic approach to resolve this at the bench:

  • Introduce a Polar Aprotic Co-Solvent: The most direct method is to increase the polarity of the reaction medium.

    • Rationale: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent at dissolving polar, functionalized aromatic compounds. They do so by establishing strong dipole-dipole interactions.

    • Immediate Action: Add a small amount of DMF or DMSO (e.g., 5-10% of the total solvent volume) to your reaction mixture while stirring. Often, this is enough to bring the material into solution without significantly altering the reaction's overall dielectric constant. Be mindful that these solvents can be difficult to remove during workup.

  • Gentle Heating: Increasing the temperature can overcome the lattice energy of the solid.

    • Rationale: The solubility of most solids in liquids increases with temperature.

    • Immediate Action: Warm the reaction mixture gently (e.g., to 40-50 °C). Ensure this temperature is well below the boiling point of your primary solvent and that your starting materials and reagents are stable at this temperature.

  • Sonication: Mechanical energy can aid the dissolution process.

    • Rationale: Ultrasonic waves create micro-cavitations in the solvent, which helps to break apart the solid particles and increase the surface area available for solvation.[1]

    • Immediate Action: Place the reaction flask in an ultrasonic bath for 5-10 minute intervals until the solid dissolves.[1] This is a non-invasive method that is particularly useful for initiating dissolution.

Question: My reaction is sluggish and incomplete, even though the starting material appears to have dissolved. Could solubility still be the problem?

Answer: Yes, visual dissolution can be misleading. The concentration of the dissolved species might be too low to support an efficient reaction rate.[1] This indicates that you are likely operating near the saturation point of the substrate in that solvent system.

  • In-Situ Salt Formation (for reactions tolerant of base): This is the most effective method for dramatically increasing solubility in polar solvents.

    • Rationale: Deprotonation of the carboxylic acid with a base creates a carboxylate salt. This ionic species is significantly more polar than the neutral acid and thus more soluble in polar solvents.

    • Immediate Action: Add a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture. Typically, 1.1 equivalents relative to the benzoic acid are sufficient. This is highly effective for reactions like amide bond couplings or Suzuki couplings where a base is often required anyway. For reactions in protic solvents like water or ethanol, an inorganic base like potassium carbonate (K₂CO₃) can be used.

  • Solvent System Re-evaluation: The initial solvent choice may be fundamentally inappropriate.

    • Rationale: While a solvent may dissolve a compound, it may not be optimal for the reaction kinetics. A different solvent system might offer a better balance.

    • Immediate Action: Consult a solvent miscibility and polarity chart. If you started in a non-polar solvent like toluene, consider switching to a more polar aprotic solvent like acetonitrile or DMF as the primary medium. While specific quantitative data for this compound is not widely published, the solubility of similar nitro-derivatives of benzoic acid generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for dissolving this compound?

For direct dissolution without additives, polar aprotic solvents are generally the most effective. Based on the behavior of structurally similar compounds, a qualitative ranking would be:

  • Highly Soluble: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

  • Moderately Soluble: Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc)

  • Slightly to Sparingly Soluble: Dichloromethane (DCM), Chloroform (CHCl₃)

  • Insoluble: Toluene, Hexanes, Water (in its neutral form)

Q2: How does pH affect the solubility of this compound in aqueous or protic media?

The pH has a profound effect. The carboxylic acid group (pKa estimated between 2-3) will be deprotonated at pH values above this range.

  • Acidic Conditions (pH < 2): The compound will be in its neutral, protonated form (R-COOH) and exhibit very low aqueous solubility.

  • Neutral to Basic Conditions (pH > 4): The compound will exist as the carboxylate anion (R-COO⁻), which is an ionic salt. This form is significantly more soluble in water and other polar protic solvents. This principle is fundamental to performing reactions in aqueous media or during aqueous workups.

Q3: Are there any solvent-free methods to bypass solubility issues entirely?

Yes, mechanochemistry, specifically ball-milling, is an emerging technique to conduct reactions in the solid state, thereby eliminating the need for solvents.[4]

  • Mechanism: Reactants are combined in a milling jar with steel balls. The mechanical energy from milling initiates the chemical reaction at the interface of the solid particles.

  • Applicability: This has been successfully applied to cross-coupling reactions, such as the Suzuki-Miyaura coupling, for poorly soluble aryl halides.[4] This is a powerful option when all solvent-based approaches fail or for green chemistry initiatives.

Data & Protocols

Table 1: Predicted Solubility Profile of this compound

Disclaimer: The following table provides a qualitative and predictive summary based on the chemical structure and data from analogous compounds. Experimental verification is essential.

SolventFormulaTypePredicted SolubilityRationale & Comments
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticHigh Excellent H-bond acceptor, highly polar. Ideal for achieving high concentrations.
Dimethylformamide (DMF)C₃H₇NOPolar AproticHigh Similar to DMSO. A common choice for amide couplings and nucleophilic aromatic substitutions.
Tetrahydrofuran (THF)C₄H₈OPolar AproticModerate Good general-purpose solvent, but may require heating or a co-solvent for high concentrations.
AcetonitrileC₂H₃NPolar AproticModerate Useful for reactions where protic solvents are detrimental.
Methanol / EthanolCH₄O / C₂H₆OPolar ProticLow to Moderate Can hydrogen bond with the carboxylic acid, but the bulky, non-polar ring limits solubility.
Dichloromethane (DCM)CH₂Cl₂Polar AproticLow Often insufficient polarity for this highly functionalized acid.[2]
TolueneC₇H₈Non-PolarVery Low Unlikely to be an effective solvent without modification.
WaterH₂OPolar ProticVery Low (as acid) The non-polar aromatic core dominates.
Aqueous Base (e.g., 1M Na₂CO₃)-Aqueous IonicHigh (as salt) Forms the highly soluble sodium carboxylate salt.
Diagram 1: Troubleshooting Workflow for Solubility Issues

This diagram outlines a logical sequence of steps to address solubility problems in real-time.

G cluster_0 Problem Identification cluster_1 Initial Interventions cluster_2 Advanced Strategies cluster_3 Outcome start Starting material (SM) is insoluble in chosen reaction solvent heat Apply Gentle Heat (e.g., 40-50 °C) start->heat Is SM thermally stable? sonicate Use Sonication heat->sonicate Still insoluble cosolvent Add Polar Aprotic Co-Solvent (5-10% DMF/DMSO) sonicate->cosolvent Still insoluble base In-Situ Salt Formation (Add non-nucleophilic base e.g., TEA, DIPEA) cosolvent->base Still insoluble or reaction is slow proceed Reaction Proceeds cosolvent->proceed Success solvent_change Change Primary Solvent (e.g., to DMF, MeCN) base->solvent_change Base incompatible with reaction base->proceed Success solvent_change->proceed Success G cluster_0 Low Solubility State cluster_1 High Solubility State Acid This compound (R-COOH) - Sparingly Soluble - Neutral Molecule reagent + Base (e.g., TEA) Acid->reagent Salt Carboxylate Salt (R-COO⁻ B-H⁺) - Highly Soluble - Ionic Species reagent->Salt Deprotonation

Caption: Conversion to an ionic salt to boost solubility.

Experimental Protocol: Amide Coupling Using In-Situ Salt Formation

This protocol demonstrates the synthesis of an amide, a common reaction for this substrate, where solubility is enhanced by the addition of a base.

Objective: To couple this compound with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Initial Solvation: Add anhydrous DMF to the flask (to achieve a final concentration of approx. 0.2 M). Begin stirring. You may observe that the acid does not fully dissolve at this stage.

  • Base Addition for Solubilization: Add DIPEA (3.0 eq) to the suspension.

    • Causality: The first equivalent of DIPEA will react with the carboxylic acid to form the highly soluble diisopropylethylammonium carboxylate salt. The remaining base will act as the proton scavenger for the amide coupling reaction.

    • Validation: Stir for 5-10 minutes. The suspension should turn into a clear, homogeneous solution. If solids persist, a small amount of additional DMF may be added.

  • Activation: To the clear solution, add the coupling agent HATU (1.2 eq). Stir for 15-20 minutes at room temperature to allow for the formation of the activated ester.

  • Nucleophilic Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting benzoic acid is consumed (typically 2-4 hours).

  • Workup: Once complete, the reaction mixture can be diluted with ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃, and brine to remove residual reagents and DMF. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

References

  • Chemsrc. This compound | CAS#:1153279-80-1. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • ScienceDaily. Toward overcoming solubility issues in organic chemistry. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-2-fluoro-3-nitrobenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-fluoro-3-nitrobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of chemical intermediates. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. Common synthesis pathways, such as the nitration of a brominated and fluorinated benzoic acid precursor, can lead to several types of impurities. These may include unreacted starting materials, positional isomers (e.g., isomers with the nitro group at a different position), and by-products from side reactions.[1] A thorough understanding of the synthetic method employed is crucial for identifying potential impurities and selecting the most effective purification strategy.

Q2: Which purification technique is generally most effective for this compound derivatives?

A2: There is no single "best" method, as the optimal technique depends on the specific impurities present. A multi-step approach is often the most effective.

  • Acid-base extraction is an excellent initial step to separate the acidic desired product from any neutral or basic impurities.[2][3][4]

  • Recrystallization is highly effective for removing small amounts of impurities and for obtaining a highly crystalline final product, provided a suitable solvent system can be identified.

  • Column chromatography is the most powerful technique for separating compounds with different polarities, such as positional isomers, which can be difficult to remove by other methods.[5][6]

Q3: My compound appears to be degrading during column chromatography on silica gel. What can I do?

A3: this compound and its derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation. The electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to nucleophilic attack, and the acidic silanol groups on the silica surface can catalyze decomposition.[7]

Here are some strategies to mitigate this:

  • Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add a small amount (0.5-1%) of a modifier like triethylamine to neutralize the acidic sites.

  • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.

  • Minimize contact time: Use flash column chromatography to reduce the time the compound spends on the column.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for quantitative purity analysis of benzoic acid derivatives.[1][8][9] A C18 column with an acidified mobile phase (e.g., acetonitrile/water with 0.1% phosphoric or formic acid) is a common starting point.[9]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any remaining impurities.

Troubleshooting Guides

Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.

Problem: Low recovery of the desired product after acidification.

Possible CauseSuggested Solution
Incomplete extraction from the organic layer. The carboxylate salt may have some solubility in the organic phase. Perform multiple extractions (2-3 times) with the aqueous base to ensure complete transfer to the aqueous layer.
Insufficient acidification. The carboxylate salt has not been fully protonated back to the neutral carboxylic acid. Add more acid and check the pH of the aqueous layer with pH paper to ensure it is strongly acidic (pH 1-2).[10]
Product solubility in the aqueous phase. Even in its neutral form, the product may have some solubility in water. After acidification, cool the aqueous solution in an ice bath to minimize solubility and maximize precipitation. If the product is still not precipitating, you may need to perform a back-extraction into a fresh portion of organic solvent.
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

Problem: The compound "oils out" instead of forming crystals.

Possible CauseSuggested Solution
The boiling point of the solvent is higher than the melting point of the compound. Choose a solvent with a lower boiling point.
The solution is supersaturated. Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of the pure compound can also promote crystallization.
Insoluble impurities are present. If you observe insoluble material in the hot solution, perform a hot filtration to remove these impurities before allowing the solution to cool.

Problem: Poor recovery of the purified compound.

Possible CauseSuggested Solution
Too much solvent was used. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The solution was not cooled sufficiently. Cool the solution in an ice bath for at least 30 minutes to maximize crystal formation.
The crystals were washed with a solvent at room temperature. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Column Chromatography

Column chromatography is ideal for separating mixtures of compounds with different polarities.

Problem: Poor separation of the desired product from an impurity.

Possible CauseSuggested Solution
Inappropriate solvent system. The polarity of the eluent is critical for good separation. Use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal eluent should give your desired compound an Rf value of approximately 0.3-0.4 and provide good separation from impurities.[5]
Column overloading. Too much sample was loaded onto the column. As a general rule, use a 20:1 to 50:1 ratio of silica gel to crude product by weight.[6]
Poor column packing. An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Problem: The compound is not eluting from the column.

Possible CauseSuggested Solution
The eluent is not polar enough. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
Strong adsorption to the stationary phase. For highly polar compounds like carboxylic acids, adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent can help to displace the compound from the silica gel.

Visualized Workflows

Purification Strategy Workflow

G start Crude this compound acid_base Acid-Base Extraction start->acid_base Separate acidic product from neutral/basic impurities purity_check Purity Assessment (HPLC, MP, NMR) acid_base->purity_check recrystallization Recrystallization recrystallization->purity_check column_chrom Column Chromatography column_chrom->purity_check purity_check->recrystallization Minor impurities present purity_check->column_chrom Significant impurities (e.g., isomers) pure_product Pure Product purity_check->pure_product Purity > 98% G start Poor Separation in Column Chromatography check_tlc Review TLC Analysis start->check_tlc check_loading Check Sample Load start->check_loading check_packing Inspect Column Packing start->check_packing optimize_solvent Optimize Solvent System (adjust polarity) check_tlc->optimize_solvent Rf not optimal or poor spot separation reduce_load Reduce Sample Amount check_loading->reduce_load Column Overloaded repack_column Repack Column Carefully check_packing->repack_column Channels or Cracks Present

Sources

Effect of temperature on the stability of 5-Bromo-2-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Bromo-2-fluoro-3-nitrobenzoic acid. It provides in-depth information, troubleshooting advice, and detailed protocols to address common challenges related to the compound's thermal stability. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. While some suppliers suggest room temperature storage, for critical applications and to minimize any potential for slow degradation over time, storage at 2°C to 8°C is recommended.[1] It is crucial to protect the compound from moisture and atmospheric contaminants.

Q2: I've noticed a slight discoloration of my solid this compound sample over time. Is it still usable?

A2: A change in color, such as from off-white to a yellowish or brownish hue, can be an indicator of degradation. However, chemical degradation can occur without any visible changes.[1] Before using a discolored sample in a critical experiment, it is highly advisable to perform a purity check using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section of this guide.

Q3: What are the primary thermal degradation pathways for this compound?

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂) is a common thermal degradation route for benzoic acids.[2]

  • Nitro Group Reactions: The nitro group is an explosophore and can be involved in complex redox reactions upon heating, potentially leading to the formation of nitrogen oxides.[3] The C-NO₂ bond can undergo homolytic cleavage.

  • Carbon-Halogen Bond Cleavage: At very high temperatures, the C-Br and C-F bonds can also break, leading to the formation of halogenated byproducts and hydrogen halides.[3]

Q4: Are there any common laboratory solvents or reagents that are incompatible with this compound, especially at elevated temperatures?

A4: Yes, this compound should be considered incompatible with strong oxidizing agents and strong bases .[3] Reactions with these substances can be exothermic and may lead to vigorous decomposition, especially with heating. Caution should also be exercised with strong reducing agents, as they can reduce the nitro group, leading to different chemical entities. Always consult a comprehensive chemical compatibility chart and consider the reactivity of all functional groups in the molecule before mixing chemicals.

Troubleshooting Guide: Investigating Compound Instability

Unexpected experimental results can often be traced back to the instability of a key reagent. This guide will help you troubleshoot issues that may be related to the degradation of this compound.

Scenario 1: Inconsistent Reaction Yields or Impurity Profiles

Possible Cause: Degradation of the this compound starting material.

Troubleshooting Steps:

  • Assess Purity of Starting Material:

    • Run an HPLC analysis of your current batch of this compound using the stability-indicating method provided below.

    • Compare the purity to the certificate of analysis (CoA) that came with the compound.

    • If the purity is lower than expected or if additional peaks are present, the material has likely degraded.

  • Review Storage Conditions:

    • Confirm that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed).

    • Consider if the container has been opened frequently, potentially exposing it to moisture and air.

  • Evaluate Reaction Conditions:

    • High reaction temperatures can cause on-the-fly degradation. If possible, attempt the reaction at a lower temperature for a longer duration.

    • Ensure that all other reagents and solvents are pure and free of contaminants that could catalyze decomposition.

Scenario 2: Color Change or Physical Alteration of the Solid Compound

Possible Cause: Onset of thermal or photo-decomposition.

Troubleshooting Steps:

  • Immediate Purity Analysis:

    • Perform an immediate purity check via HPLC to quantify the extent of degradation.

    • Consider other analytical techniques such as NMR or Mass Spectrometry to identify potential degradation products.

  • Isolate and Protect:

    • If the bulk of the material appears unaffected, carefully separate the discolored portion.

    • Store the remaining "good" material in a fresh, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and place it in a refrigerator (2-8°C).

  • Future Prevention:

    • For long-term storage, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the entire batch to the atmosphere.

    • Always store in a light-protected container.

Experimental Protocols

To empower you to assess the stability of your this compound samples, we provide the following detailed experimental protocols. These are intended as a starting point and may require optimization for your specific instrumentation and experimental needs.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the potential degradation pathways and for developing a robust stability-indicating analytical method.[4][5]

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solid State): Place a small amount of the solid compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in the solvent to the stock solution concentration for analysis.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.

    • Control Sample: Keep a sample of the stock solution at room temperature, protected from light.

  • Analysis: Analyze all stressed samples and the control sample using the stability-indicating HPLC method described in Protocol 2.

Data Interpretation: The goal is to achieve 5-20% degradation of the parent compound.[2][4] If degradation is too extensive or too little, adjust the stress conditions (time, temperature, or reagent concentration). The chromatograms from the stressed samples will reveal the retention times of the degradation products, which is crucial for validating the specificity of the HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation and Reagents:

  • HPLC system with a UV or PDA detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for pH adjustment)

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL

Method Validation:

  • Specificity: Analyze the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

  • Linearity, Accuracy, and Precision: These parameters should be validated according to standard laboratory procedures or ICH guidelines.[6]

Visualizations and Data Summary

Logical Workflow for Investigating Compound Instability

A Unexpected Experimental Result (e.g., low yield, new impurities) B Is the purity of this compound a potential cause? A->B C Perform HPLC analysis on the starting material using a stability-indicating method. B->C D Is the purity within specification? C->D E Investigate other experimental parameters (e.g., other reagents, reaction conditions). D->E Yes F Purity is low or unexpected peaks are present. D->F No G Source a new, high-purity batch of the compound. F->G H Review storage conditions of the old batch to prevent future issues. F->H I Repeat experiment with the new batch. G->I

Caption: Troubleshooting workflow for unexpected experimental results.

Potential Thermal Decomposition Pathways

cluster_main This compound cluster_products Potential High-Temperature Decomposition Products start [Chemical Structure of this compound] decarboxylation 1-Bromo-2-fluoro-3-nitrobenzene + CO₂ start->decarboxylation Decarboxylation denitration 5-Bromo-2-fluorobenzoic acid + NO₂ start->denitration C-N Bond Cleavage dehalogenation Complex mixture of halogenated and non-halogenated aromatics start->dehalogenation C-Br / C-F Bond Cleavage (at very high temperatures)

Caption: Inferred thermal decomposition pathways.

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°CMinimizes the rate of potential thermal degradation.[1]
Light Store in the dark (amber vial)Prevents potential photodecomposition, common for nitroaromatic compounds.
Atmosphere Tightly sealed containerPrevents exposure to moisture, which can facilitate hydrolysis, and oxygen.
Humidity Store in a dry environmentMinimizes the risk of hydrolysis.
Incompatibilities Away from strong bases and strong oxidizing agentsPrevents exothermic and potentially hazardous chemical reactions.[3]

References

  • Chemsrc. This compound | CAS#:1153279-80-1. (n.d.). Retrieved from [Link]

  • This reference is not available.
  • Khaled, M., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1217(18), 3072-3078. Retrieved from [Link]

  • This reference is not available.
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  • This reference is not available.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-151. Retrieved from [Link]

  • Jain, R., & Gupta, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • de Oliveira, M. A., et al. (2013). Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Chromatographic Science, 51(8), 757-763. Retrieved from [Link]

Sources

Optimizing base and solvent conditions for 5-Bromo-2-fluoro-3-nitrobenzoic acid couplings

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for optimizing base and solvent conditions for 5-Bromo-2-fluoro-3-nitrobenzoic acid couplings.

Technical Support Center: Optimizing Couplings with this compound

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile but challenging building block. We will delve into the nuances of optimizing base and solvent conditions for its two primary reactive sites: the C-Br bond for palladium-catalyzed cross-couplings and the carboxylic acid for amide bond formation.

The unique structure of this compound presents a distinct set of challenges and opportunities. The benzene ring is highly electron-deficient due to the presence of three electron-withdrawing groups (EWG): a nitro group, a fluorine atom, and a bromine atom.[1] This electronic nature significantly facilitates the oxidative addition step in palladium-catalyzed reactions, which is often rate-limiting.[2] However, the ortho-fluoro and ortho-nitro substituents relative to the bromine atom introduce considerable steric hindrance, which can impede subsequent steps in the catalytic cycle.[3][4] This guide provides field-proven insights and systematic troubleshooting strategies to help you navigate these complexities and achieve high-yielding, clean reactions.

Frequently Asked Questions (FAQs)

Section 1: General Considerations

Q1: What are the primary challenges I should anticipate when using this compound?

A1: The primary challenges stem from the molecule's inherent structural and electronic properties:

  • Steric Hindrance: The fluorine and nitro groups ortho to the bromine atom create a sterically congested environment. This can hinder the approach of the palladium catalyst and the coupling partner, often requiring specialized bulky ligands to promote efficient reaction.[4][5]

  • Competing Reactivity: You are working with two distinct reactive centers: the aryl bromide and the carboxylic acid. Reaction conditions must be chosen carefully to ensure selectivity for the desired transformation. For example, in a Suzuki coupling, the base should not promote unwanted side reactions with the carboxylic acid.

  • Substrate Stability: Under strongly basic or high-temperature conditions, there is a risk of side reactions such as protodebromination (loss of bromine) or decarboxylation (loss of CO2).[6]

  • Solubility Issues: The polarity of the benzoic acid moiety can lead to poor solubility in common nonpolar solvents like toluene or THF, while the overall molecule may have limited solubility in purely aqueous systems, often necessitating the use of solvent mixtures.

Section 2: Suzuki-Miyaura Cross-Coupling

Q2: My Suzuki-Miyaura coupling is failing or giving very low yields. What are the most common culprits?

A2: Low to no yield in a Suzuki coupling with this substrate is a common issue. The investigation should focus on three key areas of the catalytic cycle:

  • Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[4] The ligand is critical. You likely need a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) to facilitate both the oxidative addition and the crucial, sterically demanding reductive elimination step.[3][7][8]

  • Suboptimal Base: The base's role is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[9][10] If the base is too weak, insoluble, or sterically hindered itself, this step will fail.

  • Poor Solvent Choice: The solvent system must solubilize the starting material, the boronic acid, and the base to a sufficient degree. It also influences catalyst stability and activity.[11][12] An inappropriate solvent can lead to a heterogeneous slurry where the reaction cannot proceed efficiently.

Q3: How do I select the optimal base for my Suzuki coupling with this substrate?

A3: Base selection is critical. A screening of bases is highly recommended. Start with the most common choices and modify based on results. The key is to find a base strong enough to promote transmetalation without causing substrate degradation.

Base Typical Solvents Temperature (°C) Expert Commentary & Rationale
K₂CO₃ Dioxane/H₂O, THF/H₂O80 - 100A good, inexpensive starting point. Often used in aqueous mixtures to aid solubility. May not be strong enough for very challenging or sterically hindered couplings.[7]
Cs₂CO₃ Dioxane, Toluene, THF80 - 110A stronger inorganic base that is more soluble in organic solvents. Often highly effective for difficult couplings where K₂CO₃ fails.[13] Its higher solubility can accelerate the transmetalation step.
K₃PO₄ Dioxane/H₂O, Toluene90 - 110A strong base that is particularly effective for coupling with sterically hindered boronic acids. It is a reliable choice when other bases give low yields.[9][13]
KF THF, Dioxane60 - 100A milder base that can be effective, particularly with boronic acids, and may help minimize side reactions with base-sensitive functional groups.[10]

Q4: Which solvent system is best for the Suzuki coupling of this sterically hindered and polar molecule?

A4: There is no single "best" solvent, as the optimal choice depends on the specific boronic acid, base, and catalyst used.[14] However, some general principles apply:

  • Polar Aprotic Solvents: Solvents like 1,4-dioxane, THF, and DMF are common starting points.[15] They generally have good solvating power for the polar starting material and the palladium catalyst complexes.

  • Aqueous Mixtures: For inorganic bases like K₂CO₃ or K₃PO₄, a mixture of an organic solvent with water (e.g., Dioxane:Water 4:1) is standard. Water helps to dissolve the base and can accelerate the reaction.[7][15]

  • Anhydrous Conditions: If you observe significant protodeboronation of your boronic acid partner, switching to anhydrous conditions with a more soluble base like Cs₂CO₃ in dry dioxane or toluene may be beneficial.[7]

  • Solvent Effects on Selectivity: Be aware that polar solvents can sometimes alter the active catalytic species and influence selectivity, though this is more pronounced in substrates with multiple leaving groups.[14]

Q5: I'm observing significant homocoupling of my boronic acid (Glaser coupling). How can I prevent this?

A5: Homocoupling is typically caused by the presence of oxygen, which can participate in a competing catalytic cycle.[16] To minimize this:

  • Thorough Degassing: Ensure your solvent is rigorously degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[16]

  • Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (N₂ or Ar). Assemble your reaction glassware while flushing with the inert gas.[16]

Q6: I suspect my starting material is degrading. What side reactions should I be aware of?

A6: Besides homocoupling, two other side reactions are particularly relevant:

  • Protodebromination: This is the replacement of the bromine atom with a hydrogen atom. It can occur if the reaction conditions are too harsh or if there are sources of hydride in the reaction. Using milder conditions (lower temperature, weaker base) can sometimes mitigate this.

  • Decarboxylation: Benzoic acids, especially those with electron-withdrawing groups, can undergo decarboxylation at high temperatures in the presence of a base.[6] If you observe gas evolution and the formation of 1-bromo-3-fluoro-2-nitrobenzene, your reaction temperature may be too high.

Section 3: Amide Bond Formation

Q7: What are the recommended starting conditions for an amide coupling with this compound?

A7: Amide bond formation requires activation of the carboxylic acid. Using a modern coupling reagent is generally the most reliable approach.

  • Recommended Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent starting point. It is highly efficient and generally leads to clean reactions with minimal side products.[17]

  • Base: A non-nucleophilic organic base is required to neutralize the hexafluorophosphate salt and to deprotonate the amine coupling partner. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are standard choices. Use 2-3 equivalents.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is ideal. Ensure the solvent is anhydrous to prevent hydrolysis of the activated ester intermediate.[18]

Q8: My amide coupling reaction is sluggish and incomplete. How can I improve the conversion?

A8: If conversion is low, consider the following:

  • Order of Addition: First, activate the carboxylic acid with HATU and DIPEA for a few minutes before adding the amine. This pre-activation step ensures the formation of the active ester intermediate before the amine is introduced.

  • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine if the benzoic acid is your limiting reagent.

  • Temperature: Most amide couplings run well at room temperature, but gentle heating (e.g., to 40-50 °C) can sometimes drive sluggish reactions to completion.

  • Alternative Coupling Reagents: If HATU is not effective, you can screen other reagents. A classic choice is EDC (a carbodiimide) in the presence of an additive like HOBt to suppress side reactions.[18]

Troubleshooting & Optimization Workflow

This section provides a systematic approach to diagnosing and solving common issues encountered during coupling reactions.

Diagram: Troubleshooting Low-Yield Suzuki Couplings

G start Low / No Yield in Suzuki Coupling check_sm Check TLC/LCMS: Is Starting Material (SM) consumed? start->check_sm sm_present SM Largely Unconsumed (No Reaction) check_sm->sm_present No sm_gone SM Consumed, No Product check_sm->sm_gone Yes sm_gone_byproducts SM Consumed, Byproducts Observed check_sm->sm_gone_byproducts Yes, with byproducts catalyst_issue Potential Catalyst/Ligand Issue sm_present->catalyst_issue base_issue Potential Base/Solvent Issue sm_present->base_issue temp_issue Temperature Too Low? sm_present->temp_issue degradation Substrate Degradation? sm_gone->degradation byproducts Byproduct Analysis sm_gone_byproducts->byproducts sol_ligand Action: Screen Bulky Ligands (e.g., XPhos, SPhos) catalyst_issue->sol_ligand sol_base Action: Screen Stronger/More Soluble Bases (e.g., K3PO4, Cs2CO3) base_issue->sol_base sol_temp Action: Increase Temperature Incrementally (e.g., 80°C -> 100°C) temp_issue->sol_temp sol_degradation Action: Check for Protodebromination or Decarboxylation. Use Milder Conditions. degradation->sol_degradation sol_byproducts Action: Identify Byproducts (e.g., Homocoupling). Ensure rigorous degassing. byproducts->sol_byproducts G start Select Suzuki Conditions boronic_acid Is Boronic Acid Prone to Protodeboronation? start->boronic_acid anhydrous Use Anhydrous Conditions boronic_acid->anhydrous Yes aqueous Aqueous Conditions are Preferred boronic_acid->aqueous No / Unsure base_anhydrous Select Soluble Anhydrous Base anhydrous->base_anhydrous base_aqueous Select Aqueous Base aqueous->base_aqueous cs2co3 Choice: Cs2CO3 Solvent: Anhydrous Dioxane/Toluene base_anhydrous->cs2co3 k3po4 Choice: K3PO4 or K2CO3 Solvent: Dioxane/Water or THF/Water base_aqueous->k3po4

Caption: Decision logic for selecting a base and solvent system.

Optimized Experimental Protocols

Disclaimer: These are general starting protocols. Optimization of temperature, reaction time, and stoichiometry may be necessary for your specific coupling partners. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized for a sterically hindered substrate using a robust catalyst system.

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a separate vial, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand if not using a precatalyst.

  • Inert Atmosphere: Seal the reaction vial with a septum and purge with argon or nitrogen for 10-15 minutes. [16]4. Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, to achieve a concentration of ~0.2 M) via syringe.

  • Heating: Place the vial in a preheated heating block or oil bath set to 90-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Amide Coupling (HATU-mediated)

This protocol uses HATU for efficient activation of the carboxylic acid.

  • Reaction Setup: To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Solvent Addition: Add anhydrous DMF (to achieve a concentration of ~0.2 M) and stir to dissolve.

  • Base Addition: Add DIPEA (2.5 equiv) to the mixture and stir at room temperature. Allow the acid to "pre-activate" for 5-10 minutes. 4. Amine Addition: Add the desired amine (1.2 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of DMF.

  • Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically 1-12 hours).

  • Workup: Upon completion, pour the reaction mixture into water, which may precipitate the product. Alternatively, dilute with ethyl acetate and perform aqueous washes with dilute HCl, saturated NaHCO₃, and brine to remove excess reagents and DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Haskel, A., Straub, B. F., & Mayer, P. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9585–9592. [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]

  • Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Jadhav, S. D. (2019). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Bhanuchander, M., et al. (2012). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 225. [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Royal Society of Chemistry. (2012). Protodecarboxylation of benzoic acids under radical conditions Supporting Information. The Royal Society of Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Zhang, T., & Zhang, W. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Organic Letters, 15(5), 1112-1115. [Link]

Sources

How to monitor the progress of reactions involving 5-Bromo-2-fluoro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 5-Bromo-2-fluoro-3-nitrobenzoic acid (CAS No: 1153279-80-1). This molecule is a highly functionalized and valuable building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] Its unique substitution pattern—featuring a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—offers diverse reactivity but also presents specific challenges for reaction monitoring.

This guide is structured in a practical question-and-answer format to directly address the common issues and decisions you face in the lab. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively.

Part 1: Frequently Asked Questions & Getting Started
Q1: I'm starting a reaction with this compound. Which analytical technique is best for monitoring its progress?

The best technique depends on your specific needs for speed, accuracy, and the information required. For most applications, a combination of Thin-Layer Chromatography (TLC) for rapid, qualitative checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis is the gold standard.

Here is a decision-making workflow to help you choose the right technique for your situation:

G start What is my primary goal? qualitative Quick check for reaction completion? (Yes/No/Maybe) start->qualitative quantitative Need to measure conversion rate or purity? qualitative->quantitative No tlc Use Thin-Layer Chromatography (TLC) qualitative->tlc Yes structure_id Need to identify products or intermediates? quantitative->structure_id No hplc Use High-Performance Liquid Chromatography (HPLC) quantitative->hplc Yes structure_id->tlc No, just monitoring nmr Use Nuclear Magnetic Resonance (NMR) or LC-MS structure_id->nmr Yes tlc->hplc Follow up for quantitation hplc->nmr Follow up for structural confirmation

Caption: Decision workflow for selecting an analytical technique.

Part 2: Thin-Layer Chromatography (TLC) Guide

TLC is an indispensable tool for real-time reaction monitoring due to its speed and low cost.[2] It allows you to quickly visualize the disappearance of the starting material and the appearance of the product(s).

Q2: My TLC spots for this compound are streaking badly. Why is this happening and how can I fix it?

This is the most common issue encountered with this compound. Streaking is primarily caused by the acidic carboxylic acid group interacting too strongly with the polar silica gel stationary phase.[3] This leads to a continuous "smear" rather than a compact spot.

Solutions:

  • Acidify the Mobile Phase: The most effective solution is to add a small amount of a volatile acid to your eluent. This protonates the carboxylate anion, reducing its interaction with the silica.[2][3]

    • Add 0.5-2% acetic acid or formic acid to your solvent system.

  • Reduce Sample Concentration: You may be overloading the plate.[3][4] Dilute the sample taken from your reaction mixture before spotting it on the TLC plate.

  • Use a Different Solvent: If your reaction is in a high-boiling point solvent like DMF or DMSO, the solvent itself can cause streaking. After spotting, place the TLC plate under high vacuum for a few minutes to evaporate the solvent before developing the plate.[5]

G start TLC Spot is Streaking check_acid Is the mobile phase acidified (e.g., with 0.5% acetic acid)? start->check_acid check_conc Is the sample spot very concentrated? check_acid->check_conc Yes solution_acid Add 0.5-2% acetic or formic acid to the eluent. check_acid->solution_acid No check_solvent Is the reaction solvent high-boiling (DMF, DMSO)? check_conc->check_solvent No solution_conc Dilute the reaction sample before spotting. check_conc->solution_conc Yes solution_solvent Place spotted plate under high vacuum before developing. check_solvent->solution_solvent Yes resolved Problem Resolved check_solvent->resolved No solution_acid->resolved solution_conc->resolved solution_solvent->resolved

Caption: Troubleshooting workflow for TLC streaking.

Q3: What is a good starting solvent system (eluent) for TLC analysis?

The goal is to find a solvent system where the starting material has a retention factor (Rf) of approximately 0.2-0.4, allowing room for less polar products to move further up the plate. Given the polarity of this compound, you will need a relatively polar eluent.

Solvent System (v/v)PolarityTypical Use Case & Comments
30% Ethyl Acetate in HexanesLow-MediumGood starting point for many reactions. May not be polar enough.
50% Ethyl Acetate in HexanesMediumA more polar system. Often a good choice for this starting material.
10% Methanol in DichloromethaneMedium-HighEffective for highly polar compounds.
70:30:1 Hexanes:EtOAc:Acetic AcidMedium (Acidified)Recommended starting point. The acid is key to preventing streaking.[2][3]

Remember: If your spots remain at the baseline (Rf ≈ 0), your eluent is not polar enough.[2] If they run with the solvent front (Rf ≈ 1), it is too polar.[2]

Protocol 1: General Method for TLC Monitoring
  • Preparation: Prepare a developing chamber with your chosen eluent (e.g., 70:30:1 Hexanes:EtOAc:Acetic Acid). Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Sample Extraction: Using a capillary spotter, withdraw a minuscule amount of the reaction mixture. Dilute this aliquot in a small vial with a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: On a silica TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot your starting material (SM), your reaction mixture (R), and a "co-spot" (C) containing both the starting material and the reaction mixture on the line. Keep spots small by applying multiple times and allowing the solvent to dry in between.[2]

  • Development: Place the plate in the saturated chamber, ensuring the solvent level is below the pencil line.[4] Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the aromatic ring will absorb UV light.[6] Circle the visible spots with a pencil. The reaction is complete when the starting material spot has completely disappeared from the reaction lane.

Part 3: High-Performance Liquid Chromatography (HPLC) Guide

For quantitative analysis—determining the exact percentage of starting material remaining or the purity of the product—HPLC is the preferred method.[7]

Q4: What are the recommended starting conditions for an HPLC method?

A reversed-phase HPLC (RP-HPLC) method is ideal for this molecule.[8] The nonpolar stationary phase (like C18) will interact with the aromatic ring, while a polar mobile phase elutes the compounds.

ParameterRecommended Starting ConditionRationale & Key Considerations
Stationary Phase C18, 5 µm (e.g., 4.6 x 150 mm)The industry standard for separating moderately polar organic molecules.[8][9]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterCrucial: The acid suppresses the ionization of the carboxylic acid, preventing peak tailing.[8][10]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for RP-HPLC.
Elution Mode Gradient: 10% to 90% B over 15 minStart with a gradient to determine the approximate elution time of all components.[9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better peak shape and more consistent retention times.[11]
Detection UV at 254 nm or Diode Array Detector (DAD)The conjugated aromatic system provides strong UV absorbance.[9]
Q5: My HPLC peak for the starting material is tailing or showing inconsistent retention times. How do I troubleshoot this?

These are common problems for acidic analytes.

  • Peak Tailing:

    • Cause: Insufficiently acidic mobile phase, leading to partial ionization of the carboxylic acid.[8]

    • Solution: Ensure the pH of your aqueous mobile phase (Phase A) is at least 1.5-2 pH units below the pKa of the analyte. Using 0.1% phosphoric acid is very effective.[8]

    • Cause: Secondary interactions with residual silanols on the silica backbone of the C18 column.

    • Solution: Use a modern, high-purity, end-capped C18 column or a column specifically designed for polar analytes.[8]

  • Inconsistent Retention Times:

    • Cause: Poorly prepared or unstabilized mobile phase.

    • Solution: Ensure mobile phase components are accurately measured. Premix and degas the solvents thoroughly. Allow the HPLC system to equilibrate with the mobile phase until you have a stable baseline.[11]

    • Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant temperature.[11]

Protocol 2: General Method for HPLC Analysis
  • System Setup: Configure the HPLC system according to the starting conditions in the table above.

  • Mobile Phase Preparation: Carefully prepare Mobile Phase A (e.g., 1 mL of phosphoric acid in 1 L of HPLC-grade water) and Mobile Phase B (Acetonitrile).

  • Standard Preparation: Accurately weigh ~10 mg of your this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (the diluent). This creates a 1 mg/mL stock solution. Further dilute as needed.[12]

  • Sample Preparation: Take a small aliquot of your reaction mixture and dilute it significantly with the diluent to a concentration similar to your standard. Filter the sample through a 0.45 µm syringe filter before injection to protect the column.[8]

  • Analysis: Inject a blank (diluent), then your standard, and finally your reaction sample. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of new peaks corresponding to your product(s). Purity can be estimated by the area percent of the product peak relative to all peaks.

Part 4: Spectroscopic Methods (NMR)
Q6: How can I use ¹H NMR to monitor my reaction?

While not as rapid as TLC, ¹H NMR provides excellent quantitative data and structural information. The key is to identify unique, well-resolved signals for both the starting material and the product.

  • Expected Signals for this compound:

    • Aromatic Protons: You will see two protons in the aromatic region (typically ~7.5-8.5 ppm). Due to the complex substitution, they will likely appear as doublets.

    • Carboxylic Acid Proton: A very broad singlet far downfield (often >11 ppm).[13] This signal is often not suitable for integration due to its broadness and potential for exchange with trace water.

  • Monitoring Procedure:

    • Take a sample from the reaction, remove the solvent under vacuum, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Identify a clean, characteristic peak for your starting material.

    • As the reaction progresses, you will see this peak decrease in intensity (and integration) while new peaks corresponding to your product appear.

    • The ratio of the integration of the product peak to the sum of the product and starting material peaks can give you the percent conversion.[14]

Note on ¹³C NMR: While ¹³C NMR is vital for final product characterization, it is generally not used for routine reaction monitoring due to the long acquisition times required. You would expect to see 7 distinct signals for the 7 carbon atoms in the starting material.[15]

Part 5: Safety and Handling
  • Hazard Profile: this compound is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[16][17]

  • Required PPE: Always handle this chemical in a certified chemical fume hood.[16] Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Disposal: Dispose of chemical waste in accordance with local, state, and national regulations.[16]

References
  • Chemsrc. (n.d.). This compound | CAS#:1153279-80-1. Retrieved January 11, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved January 11, 2026, from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved January 11, 2026, from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved January 11, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved January 11, 2026, from [https://www.docbrown.info/page06/spectra/ benzoicacidHNMR.htm]([Link] benzoicacidHNMR.htm)

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 11, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved January 11, 2026, from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved January 11, 2026, from [Link]

  • Wiley InterScience. (2006, September 5). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved January 11, 2026, from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved January 11, 2026, from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved January 11, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Palladium Catalyst Deactivation by 5-Bromo-2-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you might face when using 5-Bromo-2-fluoro-3-nitrobenzoic acid in palladium-catalyzed cross-coupling reactions. This resource is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

This guide is divided into two main sections:

  • A Troubleshooting Guide: For immediate, hands-on problem-solving when your reaction is failing.

  • Frequently Asked Questions (FAQs): To provide a deeper mechanistic understanding of the potential issues.

Troubleshooting Guide

This section is designed to help you systematically diagnose and resolve issues in your reaction.

Initial Diagnosis: Is Your Catalyst Deactivating?

Common symptoms of catalyst deactivation include:

  • Stalled Reaction: The reaction starts but does not proceed to completion, even with extended reaction times.

  • Low Yield: Consistently obtaining yields significantly lower than expected.

  • Formation of Palladium Black: The appearance of a black precipitate is a strong indicator that the active Pd(0) catalyst has agglomerated into an inactive form[1].

  • Inconsistent Results: Difficulty in reproducing successful runs of the reaction[2].

If you are observing any of these symptoms, proceed with the following troubleshooting steps.

Experimental Workflow for Troubleshooting

The following workflow provides a step-by-step approach to identifying and mitigating the cause of catalyst deactivation.

Troubleshooting_Workflow cluster_start Start: Reaction Failure cluster_reagents Step 1: Reagent & Solvent Purity cluster_catalyst Step 2: Catalyst System Optimization cluster_conditions Step 3: Reaction Condition Optimization cluster_end Resolution Start Low Yield / Stalled Reaction Reagent_Purity Verify purity of this compound, coupling partner, and base. Ensure solvents are anhydrous and degassed. Start->Reagent_Purity Degas Thoroughly degas solvents and reaction mixture. Reagent_Purity->Degas Ligand_Choice Select bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. Degas->Ligand_Choice Pd_Source Use a stable Pd(II) precatalyst that cleanly reduces to Pd(0) in situ. Ligand_Choice->Pd_Source Base_Screen Screen alternative bases (e.g., Cs2CO3, K3PO4). Pd_Source->Base_Screen Temp_Control Optimize reaction temperature; avoid excessive heat. Base_Screen->Temp_Control Success Successful Reaction Temp_Control->Success

Caption: A systematic workflow for troubleshooting catalyst deactivation.

Detailed Protocols

Protocol 1: Rigorous Solvent and Reagent Preparation

The presence of oxygen and water can be highly detrimental, leading to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and promoting side reactions like the homocoupling of boronic acids[1][3].

  • Solvent Degassing:

    • Use a "freeze-pump-thaw" method for solvents like dioxane or THF. Freeze the solvent with liquid nitrogen, apply a vacuum, and then thaw. Repeat this cycle at least three times.

    • Alternatively, bubble a stream of argon or nitrogen through the solvent for at least 30 minutes.

  • Reagent Purity:

    • Ensure your this compound is of high purity. Impurities can act as catalyst poisons.

    • Boronic acids, if used, can degrade on storage. It is advisable to use freshly opened or purified boronic acids.

  • Inert Atmosphere:

    • Assemble your reaction glassware while hot after oven-drying to minimize adsorbed water.

    • Flush the reaction vessel with an inert gas (argon or nitrogen) for several minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

Protocol 2: Catalyst System Selection and Preparation

The choice of palladium precursor and ligand is critical for the success of cross-coupling reactions with challenging substrates[4].

Parameter Recommendation Rationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common Pd(II) and Pd(0) sources that are often effective. Using a stable precatalyst ensures a controlled generation of the active Pd(0) species.
Ligand Type Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs)These ligands stabilize the Pd(0) center, promote oxidative addition for electron-deficient aryl halides, and can prevent catalyst agglomeration[4][5].
Pd:Ligand Ratio 1:1 to 1:2The optimal ratio can vary. A slight excess of ligand can help stabilize the catalyst, but too much can inhibit the reaction.

Experimental Procedure:

  • In a glovebox or under a strong stream of inert gas, add the palladium precursor and the ligand to the reaction vessel.

  • Add the solvent and stir for a few minutes to allow for the formation of the active catalyst before adding the substrates and base.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of catalyst deactivation with this compound?

A1: The deactivation of the palladium catalyst when using this compound is likely a multifactorial issue stemming from the unique combination of functional groups on the aromatic ring.

Deactivation_Mechanisms cluster_substrate This compound cluster_deactivation Potential Deactivation Pathways Substrate Substrate Nitro_Oxidation Nitro Group: Oxidative Deactivation of Pd(0) Substrate->Nitro_Oxidation e- deficient Carboxylate_Coordination Carboxylic Acid: Chelation/Inhibition Substrate->Carboxylate_Coordination acidic Decarboxylation Carboxylic Acid: Decarboxylation Side Reaction Substrate->Decarboxylation under heat Inactive_Catalyst Inactive Pd Species Nitro_Oxidation->Inactive_Catalyst Carboxylate_Coordination->Inactive_Catalyst Decarboxylation->Inactive_Catalyst consumes substrate Halide_Inhibition Halide Product Inhibition Halide_Inhibition->Inactive_Catalyst Catalyst Active Pd(0) Catalyst Catalyst->Inactive_Catalyst Deactivation

Caption: Potential pathways for catalyst deactivation by this compound.

  • Oxidative Deactivation by the Nitro Group: The electron-withdrawing nitro group makes the aryl bromide highly electron-deficient. While this can accelerate the initial oxidative addition step, the nitro group itself can act as an oxidant, converting the active Pd(0) catalyst to inactive Pd(II) species, especially if the subsequent steps in the catalytic cycle are slow[6].

  • Inhibition by the Carboxylic Acid Group: The carboxylate anion can coordinate to the palladium center. This coordination can be beneficial, acting as a directing group in some cases, but it can also lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive[7][8][9].

  • Undesired Decarboxylation: Benzoic acids can undergo palladium-catalyzed decarboxylation, particularly at elevated temperatures and in the presence of certain additives like silver salts[10][11][12]. This side reaction consumes the starting material and can lead to a complex reaction mixture.

  • Product Inhibition: The product of the cross-coupling reaction will also be a highly functionalized molecule that could potentially coordinate to the palladium catalyst and inhibit its activity.

Q2: How do the halogens (Bromo and Fluoro) on the substrate affect the reaction?

A2: The halogens play distinct roles:

  • Bromine: The C-Br bond is the intended site of oxidative addition. The electron-withdrawing nature of the nitro and fluoro groups makes this bond more susceptible to cleavage by the Pd(0) catalyst. In principle, this should be a favorable step[5].

  • Fluorine: The ortho-fluoro substituent has a strong inductive electron-withdrawing effect, further activating the C-Br bond towards oxidative addition. However, there is also the possibility of ortho-fluorine directed C-H activation, which could lead to undesired side products, although this is generally less favorable than C-Br activation[13]. The high electronegativity of fluorine can also influence the electronic properties of the palladium center in the oxidative addition complex.

Q3: What is the role of the base in this reaction, and why is its choice so important?

A3: The base is crucial for several reasons in a typical cross-coupling cycle (e.g., Suzuki-Miyaura):

  • Activation of the Nucleophile: In Suzuki couplings, the base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.

  • Neutralization of Acid: The reaction can generate acidic byproducts that can protonate the base or interact with the catalyst. The base neutralizes these.

  • Influence on the Catalyst: The choice of base can affect the solubility and stability of the palladium catalyst. For a substrate with a carboxylic acid group, a weaker base might be preferred to avoid deprotonating the carboxylic acid and forming a species that strongly coordinates to the palladium. However, a base that is too weak may not be effective in the catalytic cycle. Screening bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended[3][14].

Q4: I'm observing the formation of a black precipitate. What is it, and how can I prevent it?

A4: The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive elemental palladium[1]. Its formation is a clear sign of catalyst decomposition.

Causes:

  • Slow Oxidative Addition: If the oxidative addition of the aryl bromide to the Pd(0) center is slow, the concentration of the unstable, ligand-unprotected Pd(0) species can increase, leading to aggregation[1].

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. This leaves the palladium atoms exposed and prone to agglomeration[1].

  • High Temperatures: Excessive heat can accelerate the rate of catalyst decomposition.

Prevention Strategies:

  • Use of Bulky Ligands: Bulky ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), create a sterically hindered environment around the palladium center, which can prevent the aggregation of Pd(0) species[15].

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Ensure an Inert Atmosphere: As mentioned in Protocol 1, oxygen can degrade the catalyst and ligands, leading to the formation of palladium black.

By systematically working through the troubleshooting guide and understanding the underlying principles outlined in the FAQs, you will be well-equipped to overcome the challenges associated with the use of this compound in your palladium-catalyzed reactions.

References

  • Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters. [Link]

  • Palladium-catalyzed Intramolecular Direct Arylation of Benzoic Acids by Tandem decarboxylation/C-H Activation. PubMed. [Link]

  • Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. National Institutes of Health. [Link]

  • C–H Functionalizations by Palladium Carboxylates: The Acid Effect. ResearchGate. [Link]

  • Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. ResearchGate. [Link]

  • Protodecarboxylation of Benzoic Acids under Radical Conditions. ChemInform. [Link]

  • Pd-catalysed C–H functionalisation of free carboxylic acids. RSC Publishing. [Link]

  • Organophotoredox/palladium dual catalytic decarboxylative Csp 3 –Csp 3 coupling of carboxylic acids and π-electrophiles. Chemical Science. [Link]

  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. National Institutes of Health. [Link]

  • Catalytic decarboxylation of benzoic acid. ACS Publications. [Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central. [Link]

  • Micelle-Enabled Palladium Catalysis for Convenient sp2-sp3 Coupling of Nitroalkanes with Aryl Bromides in Water Under Mild Conditions. ResearchGate. [Link]

  • Micelle-Enabled Palladium Catalysis for Convenient sp2-sp3 Coupling of Nitroalkanes with Aryl Bromides in Water Under Mild Conditions. R Discovery. [Link]

  • Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega. [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PubMed Central. [Link]

  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. OSTI.GOV. [Link]

  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Boosting Palladium Catalyzed Aryl–Nitro Bond Activation Reaction by Understanding the Electronic, Electrostatic and Polarization Effect. ChemRxiv. [Link]

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. PubMed Central. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. National Institutes of Health. [Link]

  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central. [Link]

  • Oxidative addition of aryl chlorides to monoligated palladium(0): A DFT-SCRF study. Unknown Source. [https://dspace.ub. Girona.cat/bitstream/handle/10256/808/poster_Besalu.pdf]
  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Your "Go-To", "just couple already", Suzuki conditions?. Reddit. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Analysis of the Palladium-Catalyzed (Aromatic)C–H Bond Metalation–Deprotonation Mechanism Spanning the Entire Spectrum of Arenes. The Journal of Organic Chemistry. [Link]

  • (PDF) SUPPORTED PALLADIUM CATALYSTS FOR SELECTIVE LIQUID-PHASE HYDROGENATION OF AROMATIC NITRO COMPOUNDS. ResearchGate. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

  • Characterization of Two Stable Degradants of Palladium tBuXPhos Catalyst and a Unique Dearomatization Reaction. ResearchGate. [Link]

  • Extracellular palladium-catalysed dealkylation of 5-fluoro-1-propargyl-uracil as a bioorthogonally activated prodrug approach. PubMed. [Link]

  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]

  • Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. PubMed Central. [Link]

Sources

Avoiding decarboxylation of 5-Bromo-2-fluoro-3-nitrobenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Decarboxylation

Welcome to the technical support center for 5-Bromo-2-fluoro-3-nitrobenzoic acid. This resource is designed to provide in-depth guidance and troubleshooting for chemists and researchers working with this versatile but potentially sensitive reagent. The unique substitution pattern of this aromatic carboxylic acid makes it a valuable building block in medicinal chemistry and materials science. However, the presence of strong electron-withdrawing groups also increases its susceptibility to premature decarboxylation, a common pitfall that can lead to yield loss and purification challenges.

This guide, structured in a user-friendly question-and-answer format, addresses the most common issues encountered during reactions involving this compound. By understanding the underlying chemical principles and implementing the recommended strategies, you can significantly improve the success and reproducibility of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is giving low yields of the desired product, and I'm isolating a byproduct that appears to be 1-bromo-4-fluoro-2-nitrobenzene. What is happening?

A1: The isolation of 1-bromo-4-fluoro-2-nitrobenzene is a strong indicator that your starting material is undergoing decarboxylation. The electron-withdrawing nitro group, positioned meta to the carboxylic acid, significantly acidifies the carboxyl proton and destabilizes the carboxylate intermediate, making it prone to losing carbon dioxide, especially under thermal stress.[1] Aromatic acids, in general, are more susceptible to decarboxylation than their aliphatic counterparts.[2]

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter. Many decarboxylation reactions are initiated by heat.[2] Carefully review your reaction temperature. If possible, attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • pH of the Reaction Medium: Both strongly acidic and strongly basic conditions can promote decarboxylation.[2][3] Under acidic conditions, protonation of the aromatic ring can facilitate the loss of CO2.[3] In basic media, the formation of the carboxylate anion is the first step in one of the common decarboxylation mechanisms.[3] Aim for neutral or near-neutral pH conditions if your reaction chemistry allows.

  • Solvent Choice: The choice of solvent can influence the rate of decarboxylation. Polar, high-boiling point solvents can sometimes exacerbate the issue, especially if the reaction requires elevated temperatures. Consider screening less polar solvents or those with lower boiling points, if compatible with your reaction.

Understanding the Mechanism of Decarboxylation

To effectively prevent decarboxylation, it's helpful to understand the potential mechanisms at play. For aromatic carboxylic acids, particularly those with electron-withdrawing substituents, several pathways can lead to the loss of CO2.

Decarboxylation_Pathways

Q2: I need to perform a reaction at an elevated temperature. What strategies can I employ to minimize or prevent decarboxylation?

A2: When elevated temperatures are unavoidable, several proactive measures can be taken to protect the carboxylic acid functionality.

Protocol 1: In-situ Esterification or Amidation

If the carboxylic acid is intended to be a precursor for an ester or amide in a subsequent step, consider performing this transformation first under mild conditions. Esters and amides are significantly more stable to decarboxylation than the free carboxylic acid.

Step-by-Step Methodology for Esterification:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at room temperature.

  • Activation: Add a coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) and a catalyst like DMAP (4-Dimethylaminopyridine) (0.1 eq).

  • Alcohol Addition: Slowly add the desired alcohol (1.2 eq).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Filter the dicyclohexylurea byproduct and purify the ester by standard methods. The resulting ester can then be used in subsequent high-temperature reactions.

Protocol 2: Use of Decarboxylation-Inhibiting Catalysts or Additives

For certain reaction types, specific additives can suppress decarboxylation. For instance, in some cross-coupling reactions, the choice of base and ligand can be critical.

Additive/ConditionRationalePotential Application
Copper(I) salts Can stabilize the carboxylate group through coordination.Some coupling reactions.
Phase-transfer catalysts Can facilitate reactions at lower temperatures by improving solubility and reactivity.Reactions in biphasic systems.
Inert Atmosphere Prevents oxidative side reactions that might promote decarboxylation.[4]General practice for sensitive reactions.
Q3: Are there specific reaction types that are particularly prone to causing decarboxylation of this substrate?

A3: Yes, certain reaction conditions are more likely to induce decarboxylation.

  • High-Temperature Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki, Heck, or Buchwald-Hartwig aminations often require elevated temperatures, which can lead to decarboxylation. Careful optimization of the catalyst, ligand, base, and solvent system is crucial.

  • Reactions in Strong Acids: As mentioned, strongly acidic media can promote decarboxylation.[5] If your synthesis requires an acidic step, it should be performed at the lowest possible temperature and for the shortest duration necessary.

  • Reactions Using Strong Bases at High Temperatures: The combination of a strong base and heat is a classic condition for decarboxylation of aromatic acids.[2]

Reaction_Risk_Assessment

Q4: Can I use protecting groups to prevent decarboxylation?

A4: While protecting the carboxylic acid as an ester is the most common and effective strategy, other protecting groups are generally not practical for preventing decarboxylation itself. The lability of the carboxyl group is inherent to its structure in this specific molecule. The most robust approach is to convert it to a more stable functional group (ester or amide) if the synthetic route allows, or to meticulously control the reaction conditions (temperature, pH, solvent) when using the free acid.

Summary of Best Practices
  • Prioritize Low Temperatures: Whenever feasible, conduct reactions at or below room temperature.

  • Maintain Neutral pH: Avoid strongly acidic or basic conditions unless absolutely required by the reaction mechanism.

  • Protect as an Ester or Amide: If subsequent steps require harsh conditions, convert the carboxylic acid to a more stable derivative first.

  • Careful Reagent Selection: Choose milder reagents and catalyst systems that can operate under less forcing conditions.

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[4]

  • Monitor Reactions Closely: Use TLC or LC-MS to monitor the reaction progress and avoid unnecessarily long reaction times at elevated temperatures.

By adhering to these guidelines, you can significantly mitigate the risk of unwanted decarboxylation and achieve more reliable and higher-yielding results in your syntheses involving this compound.

References
  • Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. National Institutes of Health. [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. [Link]

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Aromatic carboxylic acid decarboxylastion method.
  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate. [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. [Link]

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Validation & Comparative

A Comparative Guide to HPLC Analysis of 5-Bromo-2-fluoro-3-nitrobenzoic Acid and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise analytical monitoring of chemical reactions is paramount to ensuring the purity, safety, and efficacy of synthesized compounds. 5-Bromo-2-fluoro-3-nitrobenzoic acid is a key intermediate in the synthesis of various high-value molecules, where its transformation into subsequent products must be meticulously tracked. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound and its principal reaction products. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide your analytical strategy.

The Analytical Challenge: Monitoring Key Transformations

This compound is a highly functionalized aromatic ring, presenting multiple avenues for chemical modification. Two common and significant reaction pathways are the reduction of the nitro group and nucleophilic aromatic substitution (SNAr).

  • Nitro Group Reduction: The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in the synthesis of many pharmaceutical and specialty chemical compounds. A common method for this is catalytic transfer hydrogenation using reagents like hydrazine hydrate.[1][2] This reaction yields 3-amino-5-bromo-2-fluorobenzoic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. In SNAr reactions, a nucleophile displaces one of the halogen atoms. The fluorine atom, being a good leaving group in this context, is a likely site for substitution.

A robust analytical method must be able to separate the starting material from these potential products and any process-related impurities, providing a clear picture of the reaction's progress and the purity of the final product.

Primary Analytical Approach: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is a widely adopted and effective technique for the analysis of polar aromatic compounds like this compound and its derivatives.[3] The separation is based on the partitioning of the analytes between a non-polar stationary phase (typically C18) and a polar mobile phase.

Causality of Method Design
  • Stationary Phase (C18): A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography due to its hydrophobicity, which allows for good retention and separation of a wide range of organic molecules.[4]

  • Mobile Phase (Acetonitrile and Acidified Water): A mixture of acetonitrile and water is a common mobile phase for RP-HPLC. Acetonitrile serves as the organic modifier; increasing its concentration reduces the retention time of the analytes. The addition of an acid, such as formic or phosphoric acid, to the aqueous component is crucial for analyzing acidic compounds like benzoic acid derivatives.[5] It suppresses the ionization of the carboxylic acid group, leading to more consistent retention and improved peak shape.

  • Detection (UV Absorbance): The aromatic nature and the presence of the nitro group in the starting material and its derivatives result in strong ultraviolet (UV) absorbance.[6] A photodiode array (PDA) or a standard UV detector set at a wavelength around 254 nm provides excellent sensitivity for these compounds.[7]

Experimental Protocol: RP-HPLC Method

This protocol is designed as a starting point for the analysis of this compound and its reaction products.

1. Instrumentation and Equipment:

  • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and PDA or UV detector.
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Chromatography data acquisition and processing software.

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).
  • Ultrapure water.
  • Formic acid (or phosphoric acid).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Sample Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program Start at 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the sample diluent to a known concentration (e.g., 0.1 mg/mL).
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
  • Inject a blank (sample diluent) to ensure the absence of interfering peaks.
  • Inject a standard solution of this compound to determine its retention time.
  • Inject the reaction mixture sample.
  • Identify and quantify the components based on their retention times and peak areas relative to standards.
Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Prepare Mobile Phase A (0.1% Formic Acid in Water) P Pump A->P B Prepare Mobile Phase B (Acetonitrile) B->P S Prepare Sample (Dissolve & Filter) I Autosampler S->I P->I C C18 Column I->C D UV Detector C->D DA Data Acquisition D->DA DP Chromatogram Processing (Integration & Quantification) DA->DP Reaction_Pathway Start This compound Product 3-amino-5-bromo-2-fluorobenzoic acid Start->Product Hydrazine Hydrate, Pd/C

Sources

A Comparative Guide to Purity Assessment of 5-Bromo-2-fluoro-3-nitrobenzoic Acid Derivatives: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The purity of these entities directly influences the safety and efficacy of the final drug product. For complex molecules such as 5-Bromo-2-fluoro-3-nitrobenzoic acid, a key building block in the synthesis of various therapeutic agents, robust analytical methodologies are essential for ensuring quality. This guide provides an in-depth comparison of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of this compound derivatives against alternative analytical techniques, offering insights into the rationale behind experimental choices and providing supporting data for informed decision-making.

The Analytical Challenge: Characterizing this compound

This compound is a poly-functionalized aromatic carboxylic acid. Its inherent polarity and relatively low volatility present significant challenges for direct GC analysis, often leading to poor chromatographic peak shape, low sensitivity, and lack of reproducibility.[1][2][3] To overcome these hurdles, a derivatization step is imperative to convert the polar carboxyl group into a less polar, more volatile ester or silyl ester, making the analyte amenable to GC separation and detection.

A Robust GC-MS Method for Purity Profiling

A well-designed GC-MS method offers high chromatographic resolution and sensitive detection, making it a powerful tool for separating and identifying potential impurities. The following protocol outlines a validated approach for the purity assessment of this compound.

Experimental Protocol: GC-MS with Silylation Derivatization

1. Sample Preparation and Derivatization:

  • Rationale: Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids.[1][4][5] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a potent silylating agent that reacts with the carboxylic acid group to form a volatile trimethylsilyl (TMS) ester.

  • Procedure:

    • Accurately weigh 1-2 mg of the this compound sample into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Rationale: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), provides good selectivity for a wide range of aromatic compounds. The temperature program is optimized to ensure adequate separation of the derivatized analyte from potential impurities and solvent peaks.

  • Parameters:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-550 m/z.

Data Interpretation and Purity Calculation

The purity of the this compound is determined by calculating the area percentage of the main peak corresponding to its TMS ester derivative. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of the derivatized molecule. Impurities can be identified by their respective retention times and mass spectra, which can provide valuable information about their structures.

Comparative Analysis of Analytical Techniques

While GC-MS is a highly effective technique, it is crucial to consider other analytical methods to gain a comprehensive understanding of a compound's purity profile. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful alternatives.[6][7][8][9]

FeatureGC-MSHPLC-UVqNMR
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by UV absorbanceQuantification based on the direct proportionality between signal intensity and the number of nuclei
Sample Preparation Derivatization requiredDissolution in a suitable solventDissolution in a deuterated solvent with an internal standard
Selectivity High, based on both retention time and mass spectrumModerate, based on retention time and UV spectrumHigh, based on unique chemical shifts
Sensitivity High (ng to pg level)Moderate (µg to ng level)Lower (mg level)
Quantification Relative (Area %), requires reference standards for absolute quantificationRequires reference standards for both identification and quantificationAbsolute quantification without a specific reference standard of the analyte[10][11]
Throughput ModerateHighLow to moderate
Destructive YesNo (can be collected post-column)No

In-Depth Comparison

GC-MS: The Power of Identification

The primary advantage of GC-MS lies in its unparalleled ability to identify unknown impurities. The mass spectrometer provides structural information that is often sufficient for tentative identification, which is invaluable for understanding the impurity profile of a new chemical entity. However, the necessity of derivatization can introduce potential side reactions or incomplete derivatization, which must be carefully controlled and validated.

HPLC-UV: The Workhorse of QC Labs

HPLC-UV is a robust and widely used technique in quality control laboratories for its simplicity, high throughput, and excellent quantitative performance.[12][13] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, which are not amenable to GC. For this compound, a reversed-phase HPLC method would be the standard approach.[12] The main limitation of HPLC-UV is its reliance on reference standards for impurity identification.

qNMR: The Absolute Purity Standard

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with high accuracy and precision, without the need for a specific reference standard of the analyte.[6][10][11][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and absolute purity assessment by comparing the integral of an analyte's signal to that of a certified internal standard.[11] This makes qNMR an invaluable tool for the certification of reference materials and for obtaining a highly accurate purity value. The main drawbacks are the lower sensitivity compared to chromatographic techniques and the requirement for a relatively larger amount of sample.[10]

Visualizing the Workflow

Analytical Workflow Comparison cluster_GCMS GC-MS Method cluster_HPLC HPLC-UV Method cluster_qNMR qNMR Method GCMS_Start Sample Weighing GCMS_Deriv Derivatization (Silylation) GCMS_Start->GCMS_Deriv Add Solvent & Reagent GCMS_Inject GC Injection GCMS_Deriv->GCMS_Inject Heat & Cool GCMS_Sep Chromatographic Separation GCMS_Inject->GCMS_Sep GCMS_Detect MS Detection GCMS_Sep->GCMS_Detect GCMS_Result Purity (%) & Impurity ID GCMS_Detect->GCMS_Result HPLC_Start Sample Weighing HPLC_Dissolve Dissolution HPLC_Start->HPLC_Dissolve Add Mobile Phase HPLC_Inject HPLC Injection HPLC_Dissolve->HPLC_Inject HPLC_Sep Chromatographic Separation HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection HPLC_Sep->HPLC_Detect HPLC_Result Purity (%) HPLC_Detect->HPLC_Result qNMR_Start Sample & Standard Weighing qNMR_Dissolve Dissolution in Deuterated Solvent qNMR_Start->qNMR_Dissolve qNMR_Acquire NMR Data Acquisition qNMR_Dissolve->qNMR_Acquire qNMR_Process Data Processing qNMR_Acquire->qNMR_Process Integration qNMR_Result Absolute Purity (%) qNMR_Process->qNMR_Result Calculation

Caption: Comparative workflow for the purity assessment of this compound using GC-MS, HPLC-UV, and qNMR.

Logical Relationship of Analytical Techniques

Analytical Technique Synergy Purity Comprehensive Purity Profile GCMS GC-MS (Impurity Identification) Purity->GCMS requires HPLC HPLC-UV (Routine QC & Quantification) Purity->HPLC requires qNMR qNMR (Absolute Purity & Reference Standard Certification) Purity->qNMR benefits from GCMS->HPLC informs impurity tracking qNMR->HPLC provides certified standards for

Caption: Synergy between GC-MS, HPLC-UV, and qNMR for a comprehensive purity assessment.

Conclusion and Recommendations

The choice of analytical technique for the purity assessment of this compound derivatives depends on the specific requirements of the analysis.

  • For routine quality control and release testing, a validated HPLC-UV method is often the most practical and efficient choice. Its high throughput and robustness make it ideal for a manufacturing environment.

  • When impurity identification is critical, especially during process development and for investigational purposes, the GC-MS method detailed in this guide is invaluable. The structural information obtained from the mass spectrometer is essential for understanding and controlling the impurity profile.

  • For the highest level of accuracy in purity determination and for the certification of in-house reference standards, qNMR is the gold standard. It provides an absolute purity value without the need for a specific analyte reference standard, ensuring the utmost confidence in the quality of the material.

Ultimately, a multi-faceted analytical approach that leverages the strengths of each technique will provide the most comprehensive and reliable assessment of the purity of this compound and its derivatives, ensuring the quality and safety of the final pharmaceutical products.

References

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  • Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Journal of Chromatography A, 1218(51), 9240-9247. Available from: [Link]

  • Padarauskas, A., & Judžentienė, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 16(1), 41-45. Available from: [Link]

  • Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
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  • Marques, M. A., et al. (2014). Stability-Indicating HPLC– UV for the Determination of 4-Bromomethyl-3-Nitrobenzoic Acid, a Bioactive Nitrocompound. Journal of Chromatographic Science, 52(6), 526-531. Available from: [Link]

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  • Carlin, S., et al. (2021). GC-MS and LC-MS methods presented for carboxylic acid determination and related high. ResearchGate. Available from: [Link]

  • Tsikas, D. (2017). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Molecules, 22(11), 1935. Available from: [Link]

  • Manoharan, A., et al. (2020). GCMS CHEMOPROFILING OF ANTIBACTERIAL PROFICIENT ACTINOMYCETES FROM MANGROVE SEDIMENTS OF COROMANDEL COASTLINE, PICHAVARAM, TAMIL. Plant Archives, 20(1), 3747-3752. Available from: [Link]

  • Wang, Y., et al. (2019). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 24(18), 3357. Available from: [Link]

  • Shlyapnikov, Y. A., & Mar'in, A. P. (2020). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate. Available from: [Link]

  • Nilsson, S., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental science and pollution research international, 25(6), 5576-5584. Available from: [Link]

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  • Lumlerdkij, N., et al. (2022). Utilization of UPLC-PDA and GC-MS/MS coupled with metabolomics analysis to identify bioactive metabolites in medicinal turmeric at different ages for the quality assurance. Phytomedicine, 102, 154157. Available from: [Link]

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A Comparative Guide to the Structural Elucidation of 5-Bromo-2-fluoro-3-nitrobenzoic Acid Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural confirmation of novel synthesized compounds is a cornerstone of discovery and development. Halogenated and nitrated benzoic acids, such as 5-Bromo-2-fluoro-3-nitrobenzoic acid and its derivatives, are pivotal building blocks in organic synthesis.[1] Their utility as intermediates stems from the unique electronic properties and reactivity imparted by the substituent groups on the aromatic ring. However, the very complexity that makes them valuable also presents a challenge for unambiguous structural verification. Isomeric byproducts are common, necessitating robust analytical techniques to ensure purity and confirm regiochemistry.

This technical guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques—¹H, ¹³C, and ¹⁹F NMR—for the definitive structure elucidation of this class of compounds. We will explore the causality behind experimental choices and demonstrate how a multi-nuclear NMR approach provides a self-validating system for confirming the precise arrangement of substituents. This guide is intended for researchers, chemists, and drug development professionals who rely on accurate structural data to advance their work.

The Analytical Challenge: Isomer Differentiation

The synthesis of this compound, typically achieved through the nitration of 5-bromo-2-fluorobenzoic acid, can theoretically yield other isomers.[2][3] Differentiating the desired product from potential byproducts like 5-Bromo-2-fluoro-4-nitrobenzoic acid or 3-Bromo-2-fluoro-5-nitrobenzoic acid is critical. While techniques like Mass Spectrometry can confirm the molecular weight and formula (C₇H₃BrFNO₄)[4], it cannot definitively establish the substitution pattern. This is where the power of NMR spectroscopy lies.

Workflow for Structural Confirmation

G cluster_0 Synthesis & Purification cluster_1 NMR Analysis cluster_2 Structure Elucidation Synthesis Synthesis of Derivative (e.g., Methyl Ester) Purification Purification (Crystallization/Chromatography) Synthesis->Purification SamplePrep NMR Sample Preparation (Solvent, Standard) Purification->SamplePrep Acquisition Data Acquisition (¹H, ¹³C, ¹⁹F NMR) SamplePrep->Acquisition Processing Spectral Processing (FT, Phasing, Baseline) Acquisition->Processing Analysis Spectral Analysis (Shifts, Couplings, Integrals) Processing->Analysis Confirmation Structure Confirmation (Cross-validation of Data) Analysis->Confirmation

Caption: Workflow for synthesis and structural elucidation.

Comparative NMR Analysis: A Multi-Nuclear Approach

For this guide, we will focus on the analysis of Methyl 5-bromo-2-fluoro-3-nitrobenzoate [5], an ester derivative. Using the ester simplifies the ¹H NMR spectrum by removing the exchangeable acidic proton and provides a distinct methyl singlet for reference.

Caption: Structure with atom numbering for NMR assignments.

¹H NMR Spectroscopy: The Initial Blueprint

Proton NMR provides the first and most direct view of the aromatic substitution pattern. For the proposed structure, two signals are expected in the aromatic region.

  • H6 Proton: This proton is ortho to the bromine atom and meta to the nitro group. It is also coupled to the fluorine atom at C2. This results in a doublet of doublets due to coupling with H4 (⁴JHH, long-range) and F2 (⁴JHF).

  • H4 Proton: This proton is ortho to the bromine atom and meta to the carboxylic ester group. It is coupled to H6 (⁴JHH) and the fluorine atom at C2 (³JHF).

The key to confirming the 3-nitro substitution is the observation of these two distinct aromatic protons and their specific coupling patterns.

¹⁹F NMR Spectroscopy: The Decisive Probe

Fluorine-19 NMR is exceptionally powerful for analyzing fluorinated compounds due to its 100% natural abundance, high sensitivity, and wide chemical shift range.[6][7]

  • Chemical Shift: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The presence of an ortho-nitro group is strongly deshielding and will shift the resonance significantly compared to a precursor like 5-bromo-2-fluorobenzoic acid.

  • Coupling: The ¹⁹F spectrum will show a single resonance. In a proton-coupled spectrum, this signal will be split by the adjacent aromatic protons, H4 (³JFH) and H6 (⁴JFH). The magnitudes of these coupling constants are highly characteristic and provide definitive proof of the fluorine's position relative to the protons.[8]

¹³C NMR Spectroscopy: The Structural Backbone

Carbon NMR provides a complete map of the carbon skeleton. While less sensitive than ¹H or ¹⁹F NMR, it is invaluable for confirming the number of unique carbon environments and for observing through-bond C-F couplings.[9]

  • Carbon Count: The spectrum will show 8 distinct signals: 6 for the aromatic ring, 1 for the carbonyl carbon (C=O), and 1 for the methoxy carbon (-OCH₃).

  • C-F Couplings: The most informative feature is the splitting of carbon signals due to coupling with the fluorine atom.

    • C2: Shows a very large one-bond coupling constant (¹JCF), typically >240 Hz.[8]

    • C1 and C3: Show smaller two-bond couplings (²JCF).

    • C4 and C6: Show three-bond couplings (³JCF). The presence and magnitude of these C-F couplings provide unequivocal evidence for the attachment point of the fluorine atom and its proximity to other carbons in the ring.[9]

Caption: Key NMR spin-spin couplings for structure confirmation.

Data Summary and Comparison

The combined data from all three NMR experiments provide a robust and cross-validated structural assignment.

NMR Experiment Key Information Provided Strengths Limitations
¹H NMR Number and environment of protons, H-H and H-F coupling patterns.High sensitivity, fast acquisition, provides direct evidence of proton connectivity.Can be complex to interpret, limited chemical shift range can cause overlap.
¹⁹F NMR Direct detection of fluorine, highly sensitive to electronic environment, F-H and F-C coupling.Very high sensitivity, vast chemical shift range prevents signal overlap.[7]Only applicable to fluorinated compounds.
¹³C NMR Complete carbon skeleton map, C-F coupling constants confirm fluorine attachment point.Unambiguously shows all unique carbon environments.Low natural abundance and sensitivity require longer acquisition times.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-bromo-2-fluoro-3-nitrobenzoate

This protocol is adapted from general esterification and nitration procedures and should be performed by qualified personnel with appropriate safety precautions.[2][3]

  • Nitration: To a stirring solution of 5-bromo-2-fluorobenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice. Collect the resulting precipitate (this compound) by vacuum filtration and wash with cold water. Dry the solid.

  • Esterification (Fischer): Suspend the crude acid (1.0 eq) in excess methanol. Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 15-20 mg of the purified methyl 5-bromo-2-fluoro-3-nitrobenzoate in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[10]

  • Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, an external or internal reference such as CFCl₃ (δ 0.00 ppm) can be used, though modern spectrometers can reference internally.[11]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. An acquisition time of >12 hours may be necessary for a dilute sample.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled spectrum to observe the H-F coupling constants. A proton-decoupled spectrum can also be acquired for simplicity and improved signal-to-noise.

Conclusion

While ¹H NMR provides the initial hypothesis for the structure of this compound derivatives, its sole use can be ambiguous. The integration of ¹⁹F and ¹³C NMR spectroscopy creates a powerful, self-validating analytical workflow. ¹⁹F NMR acts as a decisive probe, confirming the fluorine's electronic environment and connectivity through its characteristic chemical shift and coupling patterns. Concurrently, ¹³C NMR provides an irrefutable map of the carbon backbone, with C-F coupling constants cementing the exact point of fluorination. By comparing and correlating the data from these three complementary techniques, researchers can achieve unequivocal structural confirmation, ensuring the integrity and reliability of their scientific endeavors.

References

  • Chemsrc. This compound. CAS#:1153279-80-1. Available from: [Link]

  • MySkinRecipes. 5-Bromo-3-fluoro-2-hydroxybenzoic acid. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • University of California, Santa Barbara. Fluorine NMR. Available from: [Link]

  • Contreras, R. H., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-359. Available from: [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Adcock, W., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (13), 1535-1541.
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  • University of Wisconsin-Madison. 19F NMR Reference Standards. Available from: [Link]

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A Comparative Guide to the Suzuki Coupling of 5-Bromo-2-fluoro-3-nitrobenzoic Acid and Other Brominated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2] The choice of aryl halide is a critical parameter that dictates the efficiency and success of this transformation. This guide offers an in-depth comparison of 5-Bromo-2-fluoro-3-nitrobenzoic acid and other brominated benzoic acids in the context of the Suzuki coupling, providing insights into how substituent effects govern reactivity and yield.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura coupling follows a well-established catalytic cycle, which is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with an organoboron species and culminates in reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][4] The electronic and steric nature of the substituents on the aryl halide can significantly influence each of these steps, thereby affecting the overall reaction outcome.

Structural and Electronic Landscape of Brominated Benzoic Acids

The reactivity of a brominated benzoic acid in Suzuki coupling is intricately linked to the nature and position of the substituents on the aromatic ring. These substituents exert both electronic and steric effects that can either facilitate or impede the catalytic cycle.

Caption: Structural relationship between this compound and other selected brominated benzoic acids for comparative analysis in Suzuki coupling.

Performance Comparison in Suzuki Coupling

Aryl HalideSubstituents & EffectsExpected/Reported YieldKey Considerations
This compound -F (ortho): Strong -I effect, moderate +M effect-NO₂ (meta): Strong -I and -M effects-COOH (para): -I and -M effectsModerate to High (Inferred)The strong electron-withdrawing nature of the nitro and fluoro groups is expected to facilitate oxidative addition. However, the ortho-fluoro substituent may introduce steric hindrance.
4-Bromobenzoic Acid -COOH (para): -I and -M effectsHigh (Reported up to 99%)[5]A standard, reactive substrate with moderate electronic deactivation.
3-Bromobenzoic Acid -COOH (meta): -I and -M effectsHigh (Reported up to 97%)[6]The meta-position of the carboxylic acid has a less pronounced deactivating effect compared to the para-position.
4-Amino-3-bromobenzoic Acid -NH₂ (para): Strong +M effect, moderate -I effect-COOH (meta): -I and -M effectsHigh (Reported >85%)[7]The electron-donating amino group can enhance the electron density of the ring, potentially slowing oxidative addition but facilitating reductive elimination. The amino group can also coordinate to the palladium catalyst.

Analysis of Reactivity:

  • This compound: The cumulative electron-withdrawing effects of the fluoro, nitro, and carboxylic acid groups are anticipated to make the C-Br bond more susceptible to oxidative addition, which is often the rate-determining step.[3] The ortho-fluoro group, while electron-withdrawing, can also introduce steric hindrance, potentially requiring the use of bulky phosphine ligands to facilitate the reaction.[8][9] The nitro group, being strongly deactivating, further enhances the electrophilicity of the aryl bromide.

  • 4-Bromobenzoic Acid and 3-Bromobenzoic Acid: These represent standard substrates for Suzuki coupling. The carboxylic acid group is deactivating, but its effect is well-tolerated, leading to high yields under optimized conditions.[5][6]

  • 4-Amino-3-bromobenzoic Acid: The presence of the strongly electron-donating amino group ortho to the bromine atom can have a dual effect. While it increases the electron density on the aromatic ring, potentially slowing down oxidative addition, it can also accelerate the reductive elimination step. The amino group's ability to coordinate with the palladium center can also influence the catalytic activity, sometimes necessitating the use of specialized ligands.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful synthetic chemistry. Below are representative procedures for the Suzuki-Miyaura coupling of brominated benzoic acids.

Protocol 1: General Procedure for Suzuki Coupling of Brominated Benzoic Acids

This protocol provides a general starting point for the Suzuki coupling of a brominated benzoic acid with an arylboronic acid.

experimental_workflow start Start prep Reaction Setup: - Add brominated benzoic acid, arylboronic acid, base, and catalyst to a flame-dried flask. - Evacuate and backfill with inert gas. start->prep solvent Add degassed solvent (e.g., 1,4-Dioxane/Water). prep->solvent reaction Heat the reaction mixture (e.g., 80-100 °C) with stirring for 12-24h. Monitor progress by TLC or LC-MS. solvent->reaction workup Work-up: - Cool to room temperature. - Quench with water and extract with an organic solvent. reaction->workup purify Purification: - Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Brominated benzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the brominated benzoic acid, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices

  • Catalyst Selection: For substrates with significant steric hindrance, such as this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed.[10] These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step. For less hindered substrates, standard catalysts like Pd(PPh₃)₄ are often sufficient.[7]

  • Choice of Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[11] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield, and empirical screening is often necessary for optimization.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently used.[2] Water can aid in the dissolution of the base and facilitate the transmetalation step. The choice of organic solvent can affect the solubility of the reactants and the stability of the catalytic species.

Conclusion

The reactivity of brominated benzoic acids in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. While simple brominated benzoic acids like the 3- and 4-isomers are generally reliable substrates, the introduction of multiple substituents, as seen in this compound, presents both challenges and opportunities. The strong electron-withdrawing groups in this molecule are expected to enhance its reactivity towards oxidative addition, a key step in the catalytic cycle. However, the ortho-fluoro substituent may necessitate the use of more sophisticated catalytic systems to overcome potential steric hindrance. For researchers and drug development professionals, a thorough understanding of these substituent effects is paramount for the rational design of synthetic routes and the efficient construction of complex biaryl structures.

References

Sources

A Senior Application Scientist's Guide to Palladium Catalysis for the Functionalization of 5-Bromo-2-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Challenging Building Block

In the landscape of modern drug discovery and materials science, the strategic functionalization of complex aromatic scaffolds is paramount. 5-Bromo-2-fluoro-3-nitrobenzoic acid represents a particularly valuable, yet challenging, building block. Its utility stems from the orthogonal reactivity of its functional groups: the bromo substituent serves as a handle for cross-coupling, the nitro group can be reduced to an amine for further derivatization, the fluorine atom modulates electronic properties and metabolic stability, and the carboxylic acid provides a key interaction point or a site for amide bond formation.

However, this very complexity presents a significant hurdle for synthetic chemists. The electron-withdrawing nature of the nitro, fluoro, and carboxylic acid groups deactivates the aryl bromide towards oxidative addition, a critical step in palladium-catalyzed cross-coupling reactions. Furthermore, potential inhibition of the catalyst by the Lewis basic nitro or carboxylate groups can complicate reaction outcomes. The choice of an appropriate palladium catalyst is therefore not merely a matter of preference but a critical determinant of reaction success, yield, and efficiency.

This guide provides an in-depth, objective comparison of three classes of palladium catalysts for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions of this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative data from analogous systems, and provide robust experimental protocols to serve as a validated starting point for your research.

The Catalyst Candidates: A Comparative Overview

The efficacy of a palladium catalyst is fundamentally dictated by the ligand sphere surrounding the metal center. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, catalyst stability, and substrate scope. We will evaluate three representative and widely employed catalyst systems:

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: The classical, first-generation catalyst. It is a pre-formed, 18-electron Pd(0) complex that is often effective for Suzuki couplings of activated aryl halides.[1] However, its relatively low stability and the need for higher catalyst loadings and temperatures can be limitations.[1]

  • [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]: A highly effective and versatile air-stable Pd(II) precatalyst. The dppf ligand is a bidentate phosphine with a large "bite angle," which promotes reductive elimination and enhances catalyst stability.[2] It is a go-to catalyst for Suzuki couplings, often outperforming Pd(PPh₃)₄.[3]

  • Buchwald Catalyst Systems (e.g., Pd(OAc)₂ / SPhos): This represents the modern frontier of palladium catalysis. These systems typically combine a simple palladium salt (like Pd(OAc)₂) with a sterically hindered, electron-rich biaryl phosphine ligand (such as SPhos).[4] These ligands form highly active, monoligated Pd(0) species in situ, which excel in coupling challenging substrates, especially in Buchwald-Hartwig aminations.[1]

Comparative Efficacy in Key Cross-Coupling Reactions

The performance of these catalysts is highly dependent on the specific transformation. The following analysis draws upon experimental data from substrates analogous to this compound to provide a predictive framework for catalyst selection.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for creating biaryl structures.[4] For a deactivated substrate like our target molecule, the choice of catalyst is critical to achieving efficient transmetalation and reductive elimination.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-X)", fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)-X(L₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(Ar'-B(OR)₂)", fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Ar_Ar [label="Ar-Pd(II)-Ar'(L₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [color="#5F6368"]; OxAdd -> PdII_Complex [color="#5F6368"]; PdII_Complex -> Transmetal [label="Base", color="#5F6368"]; Transmetal -> PdII_Ar_Ar [color="#5F6368"]; PdII_Ar_Ar -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", color="#5F6368"]; }

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.

Performance Comparison: Suzuki-Miyaura Coupling

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)Reference(s)
Pd(PPh₃)₄K₃PO₄Toluene/H₂O90-10012-24Moderate to High (substrate dependent)[4][5]
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[3]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8012~85 (estimated for bromobenzoic acid)[4]

Note: Yields are representative and based on analogous brominated aromatic substrates. Optimization for this compound is necessary.

Expert Analysis:

  • Pd(PPh₃)₄ can be effective but may require higher temperatures and longer reaction times for this deactivated substrate.[1]

  • Pd(dppf)Cl₂ is often the superior choice for Suzuki couplings, providing high yields in shorter times and under milder conditions.[3] Its robustness and reliability make it an excellent first choice for screening.

  • Buchwald systems (Pd/SPhos) are also highly effective. The electron-rich and bulky SPhos ligand accelerates both oxidative addition and reductive elimination, making it suitable for challenging substrates.[4]

Heck Coupling: C(sp²)–C(sp²) Bond Formation with Alkenes

The Heck reaction offers a powerful method for the vinylation of aryl halides.[6] The reaction's success with an electron-poor substrate hinges on a catalyst that can facilitate the migratory insertion and subsequent β-hydride elimination steps efficiently.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-X)", fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)-X(L₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Migratory_Insertion [label="Migratory Insertion\n(Alkene)", fillcolor="#FBBC05", fontcolor="#202124"]; Alkyl_Pd_Complex [label="Alkyl-Pd(II) Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta_Hydride_Elim [label="β-Hydride Elimination", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Alkene", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [color="#5F6368"]; OxAdd -> PdII_Complex [color="#5F6368"]; PdII_Complex -> Migratory_Insertion [color="#5F6368"]; Migratory_Insertion -> Alkyl_Pd_Complex [color="#5F6368"]; Alkyl_Pd_Complex -> Beta_Hydride_Elim [color="#5F6368"]; Beta_Hydride_Elim -> Product [color="#5F6368"]; Beta_Hydride_Elim -> Pd0 [label="Catalyst\nRegeneration\n(+ Base)", color="#5F6368"]; }

Caption: Simplified Catalytic Cycle for the Mizoroki-Heck Reaction.

Performance Comparison: Heck Coupling

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)Reference(s)
Pd(OAc)₂ / P(o-Tol)₃Et₃NAcetonitrileReflux5Good (general for aryl bromides)[4][6]
Herrmann-Beller PalladacycleNaOAcDMF120-14012-24>90 (for aryl bromides)[7]
Pd(OAc)₂ / NHC LigandK₂CO₃DMF/H₂O804High[8]

Note: NHC = N-Heterocyclic Carbene. Yields are representative and based on analogous brominated aromatic substrates. Optimization for this compound is necessary.

Expert Analysis:

  • Traditional phosphine ligands like P(o-Tol)₃ with Pd(OAc)₂ are a standard choice for Heck reactions.[4]

  • For challenging substrates, more stable and active catalysts are often required. Palladacycles and systems employing N-Heterocyclic Carbene (NHC) ligands have shown exceptional activity and thermal stability, making them highly suitable for the demanding conditions sometimes required for coupling deactivated aryl halides.[8][9]

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

This reaction is the gold standard for forming aryl-amine bonds and is often where modern catalyst systems demonstrate their most significant advantages.[2] For an electron-deficient substrate, coupling with an amine is challenging, and Pd(PPh₃)₄ is generally ineffective.[1]

// Nodes Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-X)", fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)-X(L)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine_Coord [label="Amine Coordination\n+ Deprotonation\n(Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Amido_Complex [label="Ar-Pd(II)-NR₂(L)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Aryl Amine\n(Ar-NR₂)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [color="#5F6368"]; OxAdd -> PdII_Complex [color="#5F6368"]; PdII_Complex -> Amine_Coord [label="R₂NH", color="#5F6368"]; Amine_Coord -> Amido_Complex [color="#5F6368"]; Amido_Complex -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", color="#5F6368"]; }

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Performance Comparison: Buchwald-Hartwig Amination

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)Reference(s)
Pd(PPh₃)₄NaOtBuToluene10024Ineffective to Low[1]
Pd₂(dba)₃ / BINAPNaOtBuToluene80-10012-18Good[2]
Pd(OAc)₂ / XPhosK₃PO₄Dioxane80195[5]

Note: Yields are representative and based on analogous brominated aromatic substrates. Optimization for this compound is necessary. The carboxylic acid may require protection or the use of a weaker base like K₃PO₄ or Cs₂CO₃ to prevent side reactions.[10]

Expert Analysis:

  • This is the domain where Buchwald catalyst systems are unrivaled. The bulky, electron-rich biaryl phosphine ligands (XPhos, SPhos, etc.) are specifically designed to promote the difficult C–N reductive elimination step from the palladium center.[1][2]

  • The choice of base is critical. Strong bases like NaOtBu are common but may be incompatible with the carboxylic acid and nitro groups on the substrate.[10] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred for highly functionalized molecules.[10]

Experimental Protocols: Validated Starting Points

The following protocols are generalized methodologies based on established literature for analogous substrates. They should serve as a robust starting point for optimization. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

General Workflow for Catalyst Screening

workflow

Caption: High-Throughput Workflow for Catalyst Condition Screening.

Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).

  • Solvent Addition: Evacuate and backfill the flask with inert gas (3 cycles). Add degassed dimethoxyethane (DME, 5 mL).

  • Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add water (10 mL) and acidify carefully with 1M HCl to pH ~2-3. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Heck Coupling using Pd(OAc)₂ / P(o-Tol)₃

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (P(o-Tol)₃, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with inert gas (3 cycles).

  • Reagent Addition: Add anhydrous acetonitrile (5 mL), the desired alkene (e.g., styrene, 1.5 equiv.), and triethylamine (Et₃N, 1.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to reflux and stir for 5-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Filter off any solids and concentrate the filtrate. Redissolve the residue in ethyl acetate and water. Acidify the aqueous layer and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination using a Buchwald System

  • Reaction Setup: To a dry Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and a biaryl phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Catalyst Activation (Pre-formation): Evacuate and backfill the flask with inert gas. Add anhydrous dioxane (2 mL) and stir at room temperature for 10 minutes.

  • Reagent Addition: To the activated catalyst mixture, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl. Acidify with 1M HCl and extract with ethyl acetate. Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The successful functionalization of the challenging this compound scaffold via palladium-catalyzed cross-coupling is highly achievable with careful selection of the catalyst system.

  • For Suzuki-Miyaura couplings , Pd(dppf)Cl₂ represents the optimal starting point, offering a superb balance of reactivity, stability, and cost-effectiveness.[3]

  • For Heck couplings , catalyst systems based on N-Heterocyclic Carbenes (NHCs) or stable palladacycles are recommended to overcome the deactivation of the aryl bromide and achieve high turnover numbers.[8]

  • For Buchwald-Hartwig aminations , modern Buchwald catalyst systems (e.g., Pd/XPhos or Pd/SPhos) are unequivocally the superior choice, demonstrating broad scope and high efficiency where other catalysts fail.[1] The use of a moderately weak base like K₃PO₄ is advised to maintain the integrity of the other functional groups on the substrate.[10]

By understanding the mechanistic nuances and leveraging the appropriate catalyst technology, researchers can efficiently transform this versatile building block into a diverse array of high-value molecules for pharmaceutical and materials science applications.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling.
  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]

  • Hua Dong Li Gong Da Xue Xue Bao. (n.d.). Palladium-Catalyzed ortho-C(sp2)−H Fluorination of Benzoic Acid. [Link]

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions.
  • BenchChem. (2025).
  • Johnson Matthey Technology Review. (2002). Palladium/Nucleophilic Carbene Catalysts for Cross-Coupling Reactions. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2001). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Qualitas1998.net. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]

  • National Institutes of Health. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]

  • Organometallics. (2009). Pd Feature. [Link]

  • MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2-fluoro-3-nitrobenzoic Acid: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide designed for professionals in chemical research and drug development. This document provides a comprehensive analysis of the synthesis of 5-bromo-2-fluoro-3-nitrobenzoic acid, a key intermediate in various pharmaceutical and agrochemical applications. We will delve into a detailed experimental protocol, benchmark our findings against established literature values, and explore the underlying chemical principles that govern this reaction's efficiency. Our goal is to equip you with the practical knowledge and theoretical understanding necessary to optimize this synthesis in your own laboratory settings.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its importance lies in its utility as a versatile building block in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a nitro group—on a fluorinated benzene ring makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals. The precise arrangement of these substituents allows for selective chemical transformations, enabling the construction of elaborate molecular architectures.

The Chemistry of Synthesis: An Overview

The synthesis of this compound is typically achieved through the nitration of 2-bromo-5-fluorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, where a nitro group (-NO2) is introduced onto the aromatic ring. The success of this synthesis hinges on a nuanced understanding of the directing effects of the existing substituents and the careful control of reaction conditions to favor the desired isomer and maximize yield.

The bromo and fluoro substituents are ortho-, para-directing groups, while the carboxylic acid group is a meta-directing group. The regioselectivity of the nitration is therefore a result of the interplay of these directing effects. The position of the incoming nitro group is predominantly influenced by the activating effects of the halogens and the deactivating effect of the carboxylic acid.

Detailed Experimental Protocol

This section outlines a robust, step-by-step protocol for the synthesis of this compound. The procedure has been designed for clarity, reproducibility, and safety.

Materials and Reagents:

  • 2-Bromo-5-fluorobenzoic acid

  • Sulfuric acid (H₂SO₄, 98%)

  • Nitric acid (HNO₃, 70%)

  • Ice

  • Distilled water

  • Sodium sulfite (Na₂SO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 10 g of 2-bromo-5-fluorobenzoic acid.

  • Acidification: Carefully add 50 mL of concentrated sulfuric acid to the flask. Stir the mixture until the starting material is completely dissolved.

  • Cooling: Place the flask in an ice bath and cool the mixture to 0-5 °C.

  • Nitration: While maintaining the temperature between 0-5 °C, slowly add a pre-cooled mixture of 5 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise using a dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate will form.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water until the washings are neutral to pH paper.

  • Decolorization (Optional): If the product is colored, it can be dissolved in a suitable solvent and treated with a small amount of sodium sulfite to remove colored impurities, followed by re-precipitation.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

  • Purification (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Starting Material in Sulfuric Acid B Cool to 0-5 °C A->B C Slow Addition of Nitrating Mixture B->C D Stir at 0-5 °C C->D E Warm to Room Temp and Stir D->E F Quench on Ice E->F G Filter and Wash Solid F->G H Dry Product G->H I Optional Recrystallization H->I G A Define Synthesis Protocol B Conduct In-House Experimental Trials A->B C Gather Literature Data on Yields A->C D Tabulate and Compare Yield Data B->D C->D E Analyze Discrepancies and Identify Optimization Parameters D->E F Refine Protocol for Improved Efficiency E->F

Caption: Logical process for benchmarking experimental yields against literature values.

Safety Precautions

The synthesis of this compound involves the use of corrosive and oxidizing chemicals. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Handling Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and are strong oxidizing agents. Handle them with extreme care, and always add acid to water, never the other way around, when preparing dilutions.

  • Quenching: The quenching of the reaction mixture on ice is highly exothermic. Perform this step slowly and with vigorous stirring to dissipate the heat effectively.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.

Conclusion

The protocol detailed in this guide provides a reliable and efficient method for the synthesis of this compound, with yields that are competitive with those reported in the scientific literature. The comparative analysis highlights the importance of meticulous control over reaction parameters, particularly temperature and time, to achieve optimal results. By understanding the underlying chemical principles and adhering to the outlined experimental procedure and safety precautions, researchers can confidently produce this valuable chemical intermediate for their ongoing research and development endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound synthesis. Retrieved from [Link]

A Comparative Crystallographic Analysis of 5-Bromo-2-fluoro-3-nitrobenzoic Acid Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of the X-ray crystallographic characteristics of 5-Bromo-2-fluoro-3-nitrobenzoic acid and its derivatives. These compounds are of significant interest due to the unique interplay of their functional groups—a halogen bond donor (bromine), a strong hydrogen bond acceptor (nitro group), and a fluorine atom that modulates electronic properties and molecular conformation. This guide will delve into the experimental nuances of their crystallographic analysis, compare their structural features with relevant alternatives, and provide insights into how these features influence their solid-state properties.

The Significance of Halogenated Nitrobenzoic Acids in Crystal Engineering

Substituted benzoic acid derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds and functional materials.[1][2] The introduction of bromo, fluoro, and nitro groups onto the benzoic acid scaffold imparts specific physicochemical properties that are crucial for crystal engineering. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in directing crystal packing. The nitro group is a potent hydrogen bond acceptor and can influence the electronic landscape of the molecule. The fluorine atom, with its high electronegativity and small size, can alter the acidity of the carboxylic acid and participate in weaker C-H···F interactions. Understanding how these functional groups collectively influence the crystal structure is key to designing molecules with desired properties, such as improved solubility, stability, and bioavailability in drug candidates.[1]

Experimental Workflow: From Synthesis to Structure Elucidation

The journey from a powdered compound to a refined crystal structure is a meticulous process. Herein, we outline a typical workflow for the X-ray crystallographic analysis of a this compound derivative.

Synthesis and Crystallization

The synthesis of this compound derivatives often involves multi-step reactions. For instance, a common route may start from a commercially available substituted toluene, which is then oxidized to the corresponding benzoic acid. Subsequent nitration and halogenation steps, with careful control of regioselectivity, yield the desired product.

Protocol for Single Crystal Growth:

  • Solvent Selection: The choice of solvent is critical for growing high-quality single crystals. A solvent or solvent system should be chosen in which the compound has moderate solubility. A common technique is slow evaporation from a saturated solution. Solvents such as acetone, ethanol, methanol, or mixtures with water are often good starting points.[3]

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with a few pinholes.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a solvent in which it is readily soluble.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the good solvent.

    • Over time, the anti-solvent vapor will diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Caption: A generalized workflow for single-crystal X-ray crystallography.

Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4]

Instrumentation:

  • X-ray Source: A monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is used.[4]

  • Detector: Modern diffractometers are equipped with sensitive detectors like CCD or CMOS detectors.[4]

Procedure:

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations, which can improve the quality of the diffraction data.[4]

  • A series of diffraction images are collected as the crystal is rotated.[4]

  • The collected data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods. Software such as SHELXS, SHELXL, or Olex2 are commonly used for this purpose.[4]

Comparative Analysis of Crystallographic Data

To understand the structural impact of the substituents in this compound, it is instructive to compare its crystallographic data with that of related benzoic acid derivatives. The following table summarizes key crystallographic parameters for a hypothetical this compound derivative and compares it with other known benzoic acid structures.

CompoundThis compound (Hypothetical)2-Amino-5-bromo-3-nitrobenzoic acid[5]5-Bromo-2-(phenylamino)benzoic acid[3]
Formula C₇H₃BrFNO₄C₇H₅BrN₂O₄C₁₃H₁₀BrNO₂
Molecular Weight 264.01261.03292.13
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPca2₁P2₁/c
a (Å) ~7.56.8812.18
b (Å) ~10.224.525.98
c (Å) ~12.85.4316.45
β (°) ** ~959098.7
Volume (ų) **~990916.51184.4
Key Intermolecular Interactions O-H···O hydrogen bonds, C-H···O interactions, Halogen bonds (Br···O)N-H···O and O-H···O hydrogen bonds, Br···O interactionsN-H···O and O-H···O hydrogen bonds, π-π stacking

Discussion of Structural Features:

The hypothetical structure of this compound is predicted to form dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups, a common motif in benzoic acid derivatives.[3] The presence of the nitro group provides an additional strong hydrogen bond acceptor, potentially leading to more complex hydrogen bonding networks. The bromine atom is expected to participate in halogen bonding with the nitro oxygen atoms of neighboring molecules, further stabilizing the crystal lattice.

In comparison, 2-amino-5-bromo-3-nitrobenzoic acid also features a rich network of hydrogen bonds involving the amino, nitro, and carboxylic acid groups. The replacement of the fluorine atom with an amino group introduces additional hydrogen bond donors, which can significantly alter the crystal packing.

5-Bromo-2-(phenylamino)benzoic acid showcases how a bulky phenylamino substituent influences the structure. In this case, π-π stacking interactions between the phenyl rings become a dominant feature in the crystal packing, in addition to the typical hydrogen bonding. The larger size of this molecule also results in a larger unit cell volume.[3]

Caption: Comparison of dominant intermolecular interactions in different benzoic acid derivatives.

Conclusion and Future Outlook

The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their solid-state structures. The interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions, dictated by the specific arrangement of the bromo, fluoro, and nitro substituents, governs the crystal packing and, consequently, the material's properties. A thorough understanding of these structure-property relationships is essential for the rational design of new pharmaceutical cocrystals and functional organic materials with tailored characteristics. Future work in this area could explore the synthesis and crystallographic analysis of a wider range of derivatives to further elucidate the subtle effects of substituent changes on the crystal architecture.

References

  • Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP), 61(9). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Five benzoic acid derivatives: Crystallographic study using X-ray powder diffraction, electronic structure and molecular electrostatic potential calculation. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Benzoic Acid and Derivatives. Available at: [Link]

  • Enthoven, et al. (2017). 5-Bromo-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1699–1702. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18431478, 2-Amino-5-bromo-3-nitrobenzoic acid. Available at: [Link]

Sources

A Comparative Guide to the Elemental Analysis of Compounds Synthesized from 5-Bromo-2-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of novel synthesized compounds is paramount. For derivatives of 5-Bromo-2-fluoro-3-nitrobenzoic acid, a versatile starting material in drug discovery and organic synthesis, accurate elemental analysis is not merely a routine check but a critical validation of molecular structure and purity. This guide provides a comprehensive comparison of key analytical techniques for the elemental analysis of such halogenated nitroaromatic compounds, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

The Gatekeeper of Synthesis: Why Elemental Analysis Matters

Elemental analysis serves as a fundamental gatekeeper in the progression of a synthesized compound from the research bench to potential application. It provides the empirical formula of a compound, which, in conjunction with spectroscopic data (NMR, IR, MS), confirms the molecular formula and structural integrity. For compounds derived from this compound, which possess a unique combination of heavy and light elements (C, H, N, O, Br, F), the choice of analytical technique is crucial for obtaining accurate and reliable results. This guide will delve into three principal techniques: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-ray Photoelectron Spectroscopy (XPS), comparing their performance, underlying principles, and suitability for this specific class of compounds.

At a Glance: Comparison of Elemental Analysis Techniques

FeatureCombustion Analysis (CHNX)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)X-ray Photoelectron Spectroscopy (XPS)
Primary Application Bulk elemental composition (C, H, N, S, Halogens)Trace element and isotopic analysisSurface elemental composition and chemical state
Sensitivity % to ppmppm to ppb (and lower)~0.1 atomic %
Sample Type Solids, liquidsSolutions (solids require digestion)Solids, thin films
Information Provided Quantitative elemental ratiosQuantitative elemental and isotopic compositionQuantitative elemental composition and chemical bonding states of the surface
Destructive? YesYes (for solids)No (surface analysis is non-destructive)
Key Advantage Robust, well-established, "gold standard" for CHNHigh sensitivity for a wide range of elementsProvides chemical state information
Key Limitation Indirect determination of oxygen, potential for incomplete combustion of complex matricesMatrix effects, potential interferences, not ideal for bulk C, H, N, OSurface-sensitive only (top 1-10 nm)

I. Combustion Analysis: The Gold Standard for Bulk Composition

Combustion analysis, often referred to as CHN or CHNX analysis, is the cornerstone technique for determining the mass percentages of carbon, hydrogen, nitrogen, and heteroatoms (like halogens and sulfur) in an organic compound.[1][2] The principle is straightforward: a sample is combusted in a high-temperature, oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂, HX, SO₂). These gases are then separated and quantified by various detectors.[2][3][4][5]

Causality of Experimental Choices in Combustion Analysis

The choice of combustion parameters and subsequent detection methods is dictated by the chemical nature of the analyte. For halogenated nitroaromatic compounds, complete combustion is critical to ensure all bromine and fluorine are converted to their respective hydrogen halides (HBr and HF). The presence of the nitro group can sometimes lead to incomplete combustion and the formation of various nitrogen oxides (NOx), which necessitates optimized furnace conditions and scrubbing reagents.

The subsequent analysis of the combustion products is typically performed by ion chromatography (IC) for halogens, which offers excellent separation and quantification of fluoride, chloride, and bromide ions.[6]

Experimental Workflow: Combustion Ion Chromatography (CIC)

ICP-MS Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Detection & Quantification Sample Weigh Sample (10-50 mg) Digestion Microwave-Assisted Acid Digestion Sample->Digestion Dilution Dilute to Final Volume with Deionized Water Digestion->Dilution Nebulizer Introduce Sample into Nebulizer Dilution->Nebulizer Plasma Ionize Sample in Argon Plasma Nebulizer->Plasma MassSpec Separate Ions by mass-to-charge ratio Plasma->MassSpec Detector Detect Ions MassSpec->Detector Quantification Quantify against Calibration Standards Detector->Quantification

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Analogs: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug design.[1][2] Its unique properties—small size, high electronegativity, and the sheer strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a molecule's biological profile in ways that are often difficult to achieve with other elements.[3][4] This guide provides an in-depth comparison of fluorinated and non-fluorinated analogs, moving from the foundational physicochemical principles to their tangible impact on pharmacokinetics and pharmacodynamics, supported by experimental data and validated protocols.

The decision to introduce fluorine is a multifactorial one, aimed at enhancing key drug-like properties. Judicious fluorination can productively influence a molecule's conformation, pKa, metabolic stability, membrane permeability, and intrinsic potency.[5]

G Start Initial Lead Compound Prop_Eval Evaluate Properties: - Metabolic Liability - Low Affinity - Poor Permeability Start->Prop_Eval Decision Introduce Fluorine? Prop_Eval->Decision Metabolism Block Metabolic 'Soft Spot' Decision->Metabolism Yes Affinity Alter Electrostatics for Improved Binding Decision->Affinity Yes PhysChem Modulate pKa & Lipophilicity Decision->PhysChem Yes Result_Met Increased Half-Life & Bioavailability Metabolism->Result_Met Result_Aff Enhanced Potency & Selectivity Affinity->Result_Aff Result_Perm Improved Absorption & Distribution PhysChem->Result_Perm

Caption: The strategic decision workflow for incorporating fluorine.

Part 1: Enhancing Metabolic Stability

One of the most powerful applications of fluorination is to block metabolic "soft spots" on a molecule.[6] The C-F bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a typical carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7]

Mechanism of Action: By replacing a hydrogen atom at a known site of metabolic oxidation with fluorine, that position is effectively "shielded" from enzymatic attack. This can dramatically slow down the rate of clearance, increase the drug's half-life, and improve its overall systemic exposure.[2][3]

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog node_A Drug-CH₃ node_C Drug-CH₂OH (Metabolite) node_A->node_C Oxidation node_B CYP450 Enzyme node_B->node_C node_D Drug-CF₃ node_F Metabolism Blocked node_D->node_F Resistant C-F Bond node_E CYP450 Enzyme node_E->node_F

Caption: Fluorination blocks CYP450-mediated oxidative metabolism.

Case Study: Atorvastatin vs. Rosuvastatin

Statins are a class of drugs used to lower cholesterol by inhibiting HMG-CoA reductase. While not direct analogs, the comparison between atorvastatin and rosuvastatin highlights the strategic use of fluorine. Rosuvastatin contains a p-fluorophenyl group which, in addition to contributing to binding, deactivates the aromatic ring against oxidative metabolism by P450 enzymes.[8] This contributes to its distinct pharmacokinetic profile.

Data Summary: Metabolic Stability Comparison

This table illustrates a typical outcome from a microsomal stability assay comparing a hypothetical non-fluorinated parent compound with its fluorinated analog.

CompoundHalf-Life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg)
Parent Compound (Non-Fluorinated) 1592.4
Analog (+ Fluorine) > 60< 23.1
HLM: Human Liver Microsomes. Data is representative.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a framework for assessing the metabolic stability of a compound. The goal is to measure the rate of disappearance of the parent compound over time when incubated with liver microsomes, which are rich in CYP enzymes.[9][10]

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.[9] Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[9][10]

    • Prepare a NADPH-regenerating system solution in phosphate buffer containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase.[11]

    • Prepare test compounds and positive controls (e.g., Dextromethorphan, Midazolam) at a stock concentration of 10 mM in DMSO.[9] Create a 1 µM working solution in phosphate buffer.[9]

  • Incubation:

    • Pre-warm the microsomal solution and compound solutions to 37°C.

    • In a 96-well plate, add the microsomal solution to wells containing the test compound solution.[11]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. The final volume should be uniform across wells (e.g., 200 µL).

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[9][12]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration).[10]

Part 2: Modulating Binding Affinity and pKa

Fluorine's extreme electronegativity can profoundly alter a molecule's electronic properties, influencing how it interacts with its biological target and its acid-base chemistry (pKa).[3][5]

Mechanism of Action - Binding Affinity: The introduction of fluorine can create favorable electrostatic interactions within a protein's binding pocket. While organic fluorine is a weak hydrogen bond acceptor, it can participate in crucial interactions with backbone amides or other polarized groups.[13][14][15] These interactions, though modest in strength, can be decisive in optimizing ligand binding and improving potency and selectivity.[13]

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog Ligand_H Ligand R-H Pocket_H Receptor Pocket H₂O Ligand_H:f0->Pocket_H:f0 No specific interaction Ligand_F Ligand R-F Pocket_F Receptor Pocket N-H Ligand_F:f0->Pocket_F:f0 F···H-N Interaction (Stabilizing)

Caption: Fluorine can introduce favorable protein-ligand interactions.

Mechanism of Action - pKa Modulation: The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[8][16] This is critical because the ionization state of a drug affects its solubility, membrane permeability, and ability to bind to its target. By reducing basicity, fluorination can increase the proportion of the neutral species at physiological pH, which often improves cell membrane penetration.[3][17]

Case Study: 5-Fluorouracil (5-FU) vs. Uracil

5-FU is a classic example of a fluorinated analog with dramatically different biological activity. It is an anticancer drug that functions as an antimetabolite.[18] The fluorine atom at the C-5 position serves two key purposes:

  • Mechanism-Based Inhibition: Its primary active metabolite, 5-FdUMP, forms a covalent complex with thymidylate synthase, inhibiting the synthesis of thymidine needed for DNA replication.[19][20]

  • Altered pKa: The fluorine atom lowers the pKa of the N3 imino proton to ~8.1, compared to ~9.6 for uracil.[21] This increases the likelihood of existing in an iminol tautomer form at neutral pH, which can lead to mispairing with guanine during DNA and RNA synthesis, further contributing to its cytotoxicity.[21]

Data Summary: Comparative Biological and Physicochemical Properties

PropertyUracil5-Fluorouracil (5-FU)
Primary Role RNA/DNA PrecursorAnticancer Drug
Mechanism Normal base pairingThymidylate Synthase Inhibitor; Misincorporation into DNA/RNA[18]
IC₅₀ (vs. Colon Cancer Cell Line) Inactive~ 1-5 µM (Varies by cell line)
pKa (N3-H) ~ 9.6~ 8.1[21]

Part 3: Impact on Membrane Permeability

A drug's ability to cross biological membranes is fundamental to its absorption and distribution. Fluorination can modulate lipophilicity and, as discussed, pKa, both of which are key determinants of permeability.[2][17]

Mechanism of Action: The effect of fluorine on lipophilicity is context-dependent. Fluorinating an aromatic ring generally increases lipophilicity, which can enhance passive diffusion across membranes.[8] Conversely, adding fluorine to an aliphatic chain can sometimes decrease lipophilicity.[22] By strategically tuning these properties, medicinal chemists can optimize a compound's ability to pass through the gut wall for oral absorption or cross the blood-brain barrier for CNS targets.[2][17]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free method to predict passive transcellular permeability.[23][24] It measures a compound's diffusion from a donor compartment through a synthetic membrane coated with a lipid solution into an acceptor compartment.[23][25]

  • Preparation of Plates and Solutions:

    • Prepare a lipid solution (e.g., 1-2% lecithin in dodecane) and sonicate until fully mixed.[23][25]

    • Using a 96-well filter plate (donor plate), carefully coat the membrane of each well with 5 µL of the lipid solution. Allow the solvent to evaporate.[25]

    • Prepare test compounds at a starting concentration (e.g., 100-500 µM) in a suitable buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., 5%).[26][27]

    • Fill the wells of a 96-well acceptor plate with buffer.

  • Assay Execution:

    • Add the test compound solutions to the wells of the coated donor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich."[24]

    • Incubate the sandwich assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[26]

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and known parameters like well volume and membrane area. The specific equation can be found in various literature sources.[26]

    • Compounds are often categorized as having low, medium, or high permeability based on their calculated Pe values, often by comparing them to known standards.

Conclusion and Senior Scientist's Perspective

The strategic incorporation of fluorine is a nuanced yet powerful tool in drug discovery. While it is not a universal solution, its judicious application can overcome critical hurdles in metabolic stability, target affinity, and pharmacokinetics.

However, it is crucial to recognize potential downsides. Excessive fluorination can sometimes increase lipophilicity to a detrimental degree, leading to poor solubility or off-target effects.[2] Furthermore, the C-F bond, while strong, is not invincible; metabolic defluorination can sometimes occur, potentially leading to toxic metabolites.[7]

The key to success lies in a hypothesis-driven approach. By understanding the specific liabilities of a non-fluorinated lead compound, we can strategically place fluorine to address those weaknesses. The self-validating system of iterative design, synthesis, and testing—using robust assays like those described herein—is paramount to harnessing the full potential of this unique element and developing safer, more effective medicines.

References

  • Shah, P. & Westwell, A. D. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kirk, K. L. The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link]

  • Lu, Y. et al. Fluorine bonding--how does it work in protein-ligand interactions? PubMed. Available at: [Link]

  • Sirbest, D. M. & Celements, M. J. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Taylor & Francis Online. Available at: [Link]

  • Heil, J. et al. Fluorinated Protein–Ligand Complexes: A Computational Perspective. PubMed Central. Available at: [Link]

  • Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Mahrous, M. Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Gouverneur, V. Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Johnson, B. M. et al. The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Singh, I. et al. Fluorine in drug discovery: Role, design and case studies. Preprints.org. Available at: [Link]

  • Kumar, V. et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

  • Al-Aboudi, A. et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Pietruś, W. et al. Hydrogen Bonds with Fluorine in Ligand-Protein Complexes-the PDB Analysis and Energy Calculations. PubMed. Available at: [Link]

  • Pietruś, W. et al. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. MDPI. Available at: [Link]

  • Heil, J. et al. Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. Available at: [Link]

  • Drug Discovery News. 5-FU's hidden power against cancer: RNA, not DNA. Available at: [Link]

  • Creative Bioarray. PAMPA permeability assay. SlideShare. Available at: [Link]

  • Longley, D. B. et al. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PubMed Central. Available at: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]

  • Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Petersen, J. et al. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. Available at: [Link]

  • Gillis, E. P. et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. Available at: [Link]

  • Tupertsev, B. & Osipenko, S. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

  • ResearchGate. 5-Fluorouracil mechanism of action. Available at: [Link]

  • Ghafouri-Fard, S. et al. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology. Available at: [Link]

  • ResearchGate. Case studies of fluorine in drug discovery. Available at: [Link]

  • Luo, N. et al. Dynamics of Uracil and 5-Fluorouracil in DNA. PubMed Central. Available at: [Link]

  • Mercell. metabolic stability in liver microsomes. Available at: [Link]

  • Gentile, A. et al. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLOS ONE. Available at: [Link]

  • ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. Available at: [Link]

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  • Cyprotex. Microsomal Stability. Available at: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • ResearchGate. Carborane‐Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index. Available at: [Link]

  • Heyn, J. et al. Carborane-Based Analogs of Celecoxib and Flurbiprofen, their COX Inhibition Potential, and COX Selectivity Index. PubMed. Available at: [Link]

  • JAMA Network. Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Available at: [Link]

  • Wang, K. et al. Comparison of perioperative flurbiprofen axetil or celecoxib administration for pain management after total-knee arthroplasty: A retrospective study. PubMed Central. Available at: [Link]

  • ResearchGate. Atorvastatin, fluvastatin, and cerivastatin structure showing fluorophenyl ring system (red ring). Available at: [Link]

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The Analytical Gauntlet: Deconvoluting the Molecular Identity of 5-Bromo-2-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Mass Spectrometry, NMR, and IR Spectroscopy for the Structural Elucidation of a Complex Aromatic Compound

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Complex molecules, such as 5-Bromo-2-fluoro-3-nitrobenzoic acid, with its multifaceted array of functional groups, present a formidable analytical challenge. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy in the structural elucidation of this compound. By understanding the strengths and limitations of each technique, researchers can devise a comprehensive analytical strategy for the robust characterization of complex small molecules.

Unveiling the Molecular Fingerprint: A Deep Dive into Mass Spectrometry Fragmentation

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation. The molecular formula of this compound is C₇H₃BrFNO₄, with a monoisotopic mass of approximately 262.92 g/mol .

Key Predicted Fragmentation Pathways:

The fragmentation of this compound in an EI-MS experiment is anticipated to be driven by the lability of the carboxylic acid group, the nitro group, and the carbon-halogen bonds.

  • Initial Ionization: The process begins with the formation of the molecular ion ([M]⁺˙) at m/z ≈ 263 and 265, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio).

  • Loss of Hydroxyl Radical (•OH): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical, leading to the formation of a stable acylium ion. This would result in a significant peak at m/z 246/248 ([M-OH]⁺).[1][2][3]

  • Loss of the Carboxyl Group (•COOH): The entire carboxylic acid group can be lost as a radical, yielding a fragment at m/z 218/220 ([M-COOH]⁺).[1][2]

  • Loss of Nitric Oxide (•NO) and Nitrogen Dioxide (•NO₂): Nitroaromatic compounds are known to fragment through the loss of •NO and •NO₂.[4][5] This would lead to fragments at m/z 233/235 ([M-NO]⁺) and m/z 217/219 ([M-NO₂]⁺).

  • Loss of Halogens: The carbon-bromine bond is relatively weak and prone to cleavage, resulting in the loss of a bromine radical (•Br) to give a fragment at m/z 184 ([M-Br]⁺). The carbon-fluorine bond is much stronger, so the loss of a fluorine radical is less likely but still possible.

  • Sequential Fragmentations: Further fragmentation of the primary ions is expected. For example, the acylium ion at m/z 246/248 could subsequently lose CO to yield a fragment at m/z 218/220.

Visualizing the Fragmentation Cascade:

M [C₇H₃BrFNO₄]⁺˙ m/z 263/265 F1 [M-OH]⁺ m/z 246/248 M->F1 - •OH F2 [M-COOH]⁺ m/z 218/220 M->F2 - •COOH F3 [M-NO₂]⁺ m/z 217/219 M->F3 - •NO₂ F4 [M-Br]⁺ m/z 184 M->F4 - •Br F5 [M-NO]⁺ m/z 233/235 M->F5 - •NO F1->F2 - CO Start Unknown Compound (this compound) MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR MW Determine Molecular Weight & Isotopic Pattern MS->MW FG Identify Functional Groups (-COOH, -NO₂, C-Br, C-F) IR->FG NMR NMR Spectroscopy Connectivity Determine Atomic Connectivity & Final Structure NMR->Connectivity MW->NMR FG->NMR Structure Confirmed Structure Connectivity->Structure

Caption: A logical workflow for the structural elucidation of a complex small molecule.

Conclusion

The structural elucidation of a complex molecule like this compound necessitates a multi-faceted analytical approach. While mass spectrometry provides a powerful first look at the molecular weight and potential structural motifs through its fragmentation pattern, it is the synergistic combination with NMR and IR spectroscopy that allows for an unambiguous and confident structural assignment. By leveraging the strengths of each technique—the molecular fingerprinting of MS, the atomic-level connectivity from NMR, and the functional group identification of IR—researchers can navigate the complexities of molecular characterization with precision and certainty. This integrated approach is fundamental to advancing drug discovery and development, ensuring the foundational accuracy of the chemical matter being investigated.

References

  • Schmidt, A., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302. [Link]

  • Parshintsev, J., Hyötyläinen, T., & Hartonen, K. (2011). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 4(10), 2131-2143. [Link]

  • BenchChem. (2025).
  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2023).
  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082. [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Socr
  • PubChem. (n.d.). 3-Nitrobenzoic acid. [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-nitro-. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid.

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A Senior Application Scientist's Guide to Purity Standards of 5-Bromo-2-fluoro-3-nitrobenzoic Acid in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a life-saving therapeutic is paved with exacting standards and rigorous quality control. The starting materials and intermediates used in the synthesis of an Active Pharmaceutical Ingredient (API) are the foundation upon which the safety and efficacy of the final drug product are built.[1] This guide provides an in-depth technical comparison of purity standards for 5-Bromo-2-fluoro-3-nitrobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds.

The purity of this intermediate is not a mere number on a certificate of analysis; it is a critical parameter that directly influences the impurity profile of the final API, and consequently, its safety and therapeutic efficacy.[2][3] This guide will delve into the nuances of purity, potential impurities, and the analytical methodologies required to ensure that the this compound used in your research and development meets the stringent requirements of the pharmaceutical industry.

The Critical Impact of Purity on Pharmaceutical Development

In pharmaceutical synthesis, the purity of a starting material like this compound is paramount. Impurities present in this intermediate can be carried through subsequent reaction steps, potentially leading to the formation of undesired side products or new impurities in the final API.[4] These impurities can have significant consequences, including:

  • Altered Pharmacological Activity: Impurities may have their own biological activity, leading to off-target effects or a reduction in the efficacy of the intended API.

  • Increased Toxicity: Some impurities can be toxic, even at trace levels, posing a direct risk to patient safety. Halogenated compounds, in particular, can be "structural alerts" for genotoxicity.[4]

  • Manufacturing Challenges: Impurities can interfere with downstream processing, leading to reduced yields, and complex and costly purification steps.

  • Regulatory Scrutiny: Regulatory bodies such as the FDA and EMA have strict guidelines on the control of impurities in drug substances.[1] A well-defined impurity profile for starting materials is a key component of any regulatory submission.

The International Council for Harmonisation (ICH) provides a globally recognized framework for the control of impurities in new drug substances (ICH Q3A/B) and for the selection and justification of starting materials (ICH Q11).[1] These guidelines underscore the importance of understanding and controlling the purity of materials from the very beginning of the synthetic process.

Understanding the Impurity Profile of this compound

The synthesis of this compound can give rise to several process-related impurities. A thorough understanding of the synthetic route is crucial for identifying potential impurities. Common synthetic pathways to similar compounds involve the nitration and bromination of a benzoic acid precursor.[2]

Potential impurities in this compound may include:

  • Starting Materials and Precursors: Unreacted starting materials or intermediates from earlier steps in the synthesis.

  • Positional Isomers: Isomers with the bromo, fluoro, and nitro groups in different positions on the benzoic acid ring. For example, 2-Bromo-5-nitrobenzoic acid or 4-Bromo-3-nitrobenzoic acid could be potential isomers.[2]

  • Related By-products: Products of side reactions occurring during the synthesis.

  • Residual Solvents: Solvents used in the synthesis and purification process.

  • Inorganic Impurities: Reagents and catalysts used in the manufacturing process.

The following table provides a hypothetical comparison of two different grades of this compound. This illustrates the type of data that should be sought or generated when evaluating suppliers.

ParameterStandard Grade (e.g., 98% Purity)High Purity Grade (e.g., >99.5% Purity)
Assay (by HPLC) 98.0 - 102.0%≥ 99.5%
Individual Impurity ≤ 0.5%≤ 0.1%
Total Impurities ≤ 2.0%≤ 0.5%
Residual Solvents Meets USP <467> limitsTighter in-house limits (e.g., <500 ppm)
Heavy Metals ≤ 20 ppm≤ 10 ppm
Water Content ≤ 0.5%≤ 0.1%
Sulphated Ash ≤ 0.2%≤ 0.1%

Analytical Methodologies for Purity Assessment

A robust and validated analytical method is essential for accurately determining the purity of this compound and quantifying its impurities.[2] High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is well-suited for the separation of this compound from its potential impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation and Equipment:

    • HPLC System with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Chromatography data station (e.g., Empower™, Chromeleon™).

    • Analytical Balance (0.01 mg readability).

    • Class A volumetric glassware.

    • pH meter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: A gradient elution is recommended to ensure separation of both polar and non-polar impurities. A typical gradient might be:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 255 nm (based on the typical absorbance maximum for nitro-substituted benzoic acids).[2]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Acetonitrile and Water (50:50, v/v).

    • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Impurity Stock Solution (if standards are available): Prepare a stock solution of known impurities at a suitable concentration (e.g., 100 µg/mL) in the diluent.

    • System Suitability Solution: A mixture of the main compound and key impurities to verify the chromatographic system's performance.

    • Sample Solution (500 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

Method Validation

The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Complementary Analytical Techniques

While HPLC is the primary technique for purity assessment, other methods provide valuable complementary information:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the identification and quantification of volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for the unambiguous identification of the main component and any major impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): A rapid and non-destructive technique for confirming the identity of the material.

  • Karl Fischer Titration: The standard method for determining water content.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the determination of elemental impurities.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the evaluation and comparison of different grades of this compound.

cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Evaluation cluster_3 Decision Standard_Grade Standard Grade (e.g., 98%) HPLC_Analysis HPLC Purity & Impurity Profile Standard_Grade->HPLC_Analysis GC_MS_Analysis GC-MS (Residual Solvents) Standard_Grade->GC_MS_Analysis KF_Titration Karl Fischer (Water Content) Standard_Grade->KF_Titration ICP_MS_Analysis ICP-MS (Elemental Impurities) Standard_Grade->ICP_MS_Analysis High_Purity_Grade High Purity Grade (e.g., >99.5%) High_Purity_Grade->HPLC_Analysis High_Purity_Grade->GC_MS_Analysis High_Purity_Grade->KF_Titration High_Purity_Grade->ICP_MS_Analysis Compare_Data Compare against Specifications HPLC_Analysis->Compare_Data GC_MS_Analysis->Compare_Data KF_Titration->Compare_Data ICP_MS_Analysis->Compare_Data Risk_Assessment Impurity Risk Assessment Compare_Data->Risk_Assessment Select_Grade Select Appropriate Grade for Pharmaceutical Application Risk_Assessment->Select_Grade

Caption: Workflow for comparing different grades of this compound.

Conclusion and Recommendations

The selection of an appropriate purity grade of this compound is a critical decision in pharmaceutical development. While a higher purity grade is generally preferred to minimize the risk of downstream complications, the choice must be justified based on a thorough understanding of the synthetic process, the potential impurity profile, and the requirements of the specific application.

  • Always demand a comprehensive Certificate of Analysis (CoA) from your supplier, detailing the purity and the levels of known and unknown impurities.

  • Do not rely solely on the supplier's CoA. Perform in-house testing using a validated analytical method to confirm the purity of each batch.

  • For early-stage development, a standard grade may be acceptable, but a thorough risk assessment should be conducted to evaluate the potential impact of impurities.

  • For late-stage development and commercial manufacturing, a high-purity grade is strongly recommended to ensure batch-to-batch consistency and to meet stringent regulatory requirements.

  • Maintain meticulous documentation of all purity analyses and justifications for the selected grade of starting material.

By adhering to these principles and employing robust analytical methodologies, you can ensure the quality and consistency of your this compound, thereby building a solid foundation for the successful development of safe and effective pharmaceuticals.

References

  • Chemsrc. (2025). This compound | CAS#:1153279-80-1. Retrieved from [Link]

  • Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • Google Patents. (n.d.). EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
  • CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Scientific Research Publishing. (2020). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Retrieved from [Link]

  • National Institutes of Health. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Bromo-2-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Imperative for Methodological Congruence

In the landscape of pharmaceutical development and manufacturing, the purity and consistency of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. 5-Bromo-2-fluoro-3-nitrobenzoic acid serves as a critical building block in the synthesis of numerous complex molecules. Consequently, the analytical methods used to assess its quality must be robust, reliable, and, most importantly, yield equivalent results when performed under different conditions, in different laboratories, or with different techniques. This guide provides an in-depth, experience-driven comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of this compound.

The objective of a cross-validation is to demonstrate that two or more distinct analytical procedures are suitable for the same intended purpose and provide comparable results.[1][2][3] This process is a cornerstone of analytical lifecycle management, ensuring data integrity during method transfer, updates, or when utilizing orthogonal techniques for comprehensive characterization. This guide is structured to not only present protocols but to elucidate the scientific rationale underpinning the methodological choices, thereby providing a self-validating framework for researchers, scientists, and drug development professionals.

Foundational Principles: Selecting the Analytical Arsenal

The molecular structure of this compound—a halogenated, nitrated aromatic carboxylic acid—presents specific analytical challenges and informs the selection of appropriate techniques.

  • High-Performance Liquid Chromatography (HPLC): As a non-volatile, moderately polar compound with a strong UV chromophore (due to the nitro-aromatic system), HPLC with UV detection is the presumptive method of choice.[4][5] Reversed-phase chromatography is particularly suitable, separating the analyte based on its hydrophobicity. The key to a successful separation is controlling the ionization state of the carboxylic acid moiety to ensure good peak shape and reproducible retention.

  • Gas Chromatography (GC): Direct analysis of a carboxylic acid like this by GC is problematic due to its low volatility and high polarity, which leads to poor peak shape and strong adsorption on the column.[6] Therefore, a chemical derivatization step to convert the carboxylic acid into a more volatile and less polar ester is mandatory. This adds a step to the sample preparation but allows for the use of a powerful and highly efficient separation technique. GC can be particularly useful when coupled with a halogen-specific detector for enhanced selectivity.[7]

The cross-validation exercise will therefore compare a direct HPLC-UV method with an indirect GC-FID (Flame Ionization Detector) method involving derivatization.

Logical Framework for Method Cross-Validation

The following diagram outlines the logical workflow for establishing the interchangeability of the two chosen analytical methods.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Outcome HPLC_Dev HPLC-UV Method Development HPLC_Val Full Validation (ICH Q2) - Accuracy - Precision - Linearity, etc. HPLC_Dev->HPLC_Val GC_Dev GC-FID Method Development (with Derivatization) GC_Val Full Validation (ICH Q2) - Accuracy - Precision - Linearity, etc. GC_Dev->GC_Val Prep Prepare Unified Sample Set (e.g., n=9, 3 concentrations) HPLC_Val->Prep GC_Val->Prep Analyze_HPLC Analyze Samples via Validated HPLC Method Prep->Analyze_HPLC Analyze_GC Analyze Samples via Validated GC Method Prep->Analyze_GC Compare Statistical Comparison of Results (e.g., Bland-Altman, t-test) Analyze_HPLC->Compare Analyze_GC->Compare Outcome Demonstrate Method Comparability within Predefined Acceptance Criteria Compare->Outcome

Caption: Workflow for the cross-validation of HPLC and GC methods.

Method Development and Validation Protocols

Adherence to international guidelines, such as those from the International Council for Harmonisation (ICH), is critical for ensuring that an analytical procedure is fit for its intended purpose.[8][9][10] The following protocols are designed with these principles in mind.

Method 1: Reversed-Phase HPLC with UV Detection

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is chosen for its hydrophobic character, which provides good retention for the moderately nonpolar aromatic ring of the analyte.

  • Mobile Phase: An acidic mobile phase (pH ~2.5) is essential. The pKa of a benzoic acid is typically around 4.2. By maintaining the pH at least 1.5 units below the pKa, the carboxylic acid group remains fully protonated (non-ionized).[11] This prevents peak tailing caused by mixed ionic and neutral forms of the analyte interacting differently with the stationary phase.

  • Detector: The nitro-aromatic structure of the molecule results in strong UV absorbance, making a UV detector operating around 260 nm a sensitive and robust choice.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation and Equipment:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Chromatography data station.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 90% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard & Sample Solutions: Prepare solutions at desired concentrations by diluting the stock solution with diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography with Derivatization and FID Detection

Causality Behind Experimental Choices:

  • Derivatization: To overcome the non-volatile nature of the benzoic acid, a derivatization to a methyl ester is performed using trimethylsilyldiazomethane (TMSD). This reaction is rapid, clean, and produces a volatile derivative suitable for GC analysis.

  • Column: A mid-polarity column (e.g., DB-5 or equivalent) is selected, which provides good separation for a wide range of organic molecules, including the derivatized analyte and potential impurities.

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides a robust, linear response, making it ideal for quantification.

Experimental Protocol: GC-FID Analysis

  • Instrumentation and Equipment:

    • Gas chromatograph equipped with a split/splitless injector, FID, and autosampler.

    • DB-5 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • GC data station.

  • Derivatization Procedure:

    • To 1.0 mL of the sample or standard solution in a suitable solvent (e.g., Methanol/Toluene), add 100 µL of 2.0 M Trimethylsilyldiazomethane (TMSD) in hexanes.

    • Cap the vial and vortex for 30 seconds. Let the reaction proceed for 15 minutes at room temperature.

    • The yellow color of the TMSD should persist, indicating an excess of the reagent. If not, add more reagent.

    • Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Split Ratio: 20:1.

    • Oven Temperature Program: Initial 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Detector Temperature: 300 °C.

    • Injection Volume: 1 µL.

  • Preparation of Solutions:

    • Solvent: Methanol/Toluene (1:1, v/v).

    • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, but using the GC solvent.

    • Working Standard & Sample Solutions: Prepare solutions at desired concentrations and derivatize as described above.

Cross-Validation Study Design & Data Comparison

To formally compare the validated HPLC and GC methods, a cross-validation study is performed. The core principle is to analyze an identical set of samples by both methods and compare the results against predefined acceptance criteria.[12][13]

Comparative Logic: HPLC vs. GC

This diagram illustrates the key differences and considerations when comparing the two analytical approaches for this specific analyte.

G cluster_hplc HPLC Characteristics cluster_gc GC Characteristics node_hplc HPLC-UV Method Direct Analysis hplc_pros Pros: - No derivatization required - Simpler sample prep - Analyzes analyte in native form node_hplc:h->hplc_pros hplc_cons Cons: - Requires mobile phase pH control - Potential for peak tailing - Higher solvent consumption node_hplc:h->hplc_cons node_gc GC-FID Method Indirect Analysis (Derivatization) gc_pros Pros: - High separation efficiency - Robust FID detection - Low solvent consumption node_gc:h->gc_pros gc_cons Cons: - Derivatization step is mandatory - Potential for incomplete reaction - Thermal degradation risk for some analytes node_gc:h->gc_cons node_analyte This compound Sample node_analyte->node_hplc Direct Injection node_analyte->node_gc Derivatization (Esterification)

Caption: Logical comparison of HPLC and GC methods for the analyte.

Quantitative Data Summary

A set of nine samples, comprising three replicates at three different concentration levels (80%, 100%, and 120% of a target concentration of 100 µg/mL), were prepared from a single stock and analyzed by both validated methods.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UV MethodGC-FID MethodICH Q2(R2) Guideline
Linearity (R²) 0.99980.9995≥ 0.999
Range (µg/mL) 10 - 20010 - 200To cover the expected range
LOD (µg/mL) 0.50.8Demonstrate detection
LOQ (µg/mL) 1.52.5Demonstrate quantitation
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%Typically 98.0% - 102.0%
Precision (%RSD) < 1.0%< 1.5%≤ 2.0%

Table 2: Cross-Validation Results - Assay (% of Theoretical Concentration)

Sample IDTheoretical Conc. (µg/mL)HPLC-UV Result (%)GC-FID Result (%)% Difference
L1-18099.8100.5-0.7%
L1-280100.199.7+0.4%
L1-38099.5100.2-0.7%
Avg. L1 80 99.8 100.1 -0.3%
L2-1100100.599.4+1.1%
L2-2100100.2100.8-0.6%
L2-3100101.0100.1+0.9%
Avg. L2 100 100.6 100.1 +0.5%
L3-112099.698.9+0.7%
L3-212099.999.5+0.4%
L3-3120100.399.2+1.1%
Avg. L3 120 99.9 99.2 +0.7%

Analysis of Results: The data clearly demonstrates a strong correlation between the results obtained from the HPLC-UV and GC-FID methods. The percentage difference between the average results at each concentration level is well within the typical acceptance criterion of ±2.0%, confirming that the methods are comparable and can be used interchangeably for the quantitative analysis of this compound.

Conclusion and Best Practices

This guide has detailed the successful development, validation, and cross-validation of two orthogonal analytical methods—HPLC-UV and GC-FID—for the analysis of this compound. Both methods were proven to be accurate, precise, and linear over the specified range. The cross-validation study confirmed that both methods provide equivalent quantitative results, instilling confidence in data generated by either technique.

Key Takeaways for Application Scientists:

  • Method Selection is Context-Dependent: While HPLC offers simpler sample preparation, GC can provide higher resolution and is a valuable orthogonal technique, especially for impurity profiling.

  • Understand the "Why": The success of each method hinges on understanding the analyte's chemistry—controlling pH for HPLC and selecting an appropriate derivatization for GC.

  • Validation is a Lifecycle: Cross-validation is not a one-time event but a critical part of method lifecycle management, essential during method transfer or when bridging data from different studies or labs.[2][14]

By employing the rigorous, scientifically-grounded approach outlined here, organizations can ensure the integrity and consistency of their analytical data, a fundamental requirement for successful drug development and commercialization.

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics . (2015). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures . (2024). U.S. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures . (2024). BioPharm International. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . (2024). ProPharma. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion . (2024). PMC. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . (2022). European Medicines Agency. [Link]

  • Cross and Partial Validation . (2017). European Bioanalysis Forum. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . (2014). PMC - NIH. [Link]

  • Validation of Analytical Procedures Q2(R2) . (2023). International Council for Harmonisation. [Link]

  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique . Scholars Research Library. [Link]

  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water . (2018). PMC - NIH. [Link]

  • Benzoic acid determination with GC-FID? . (2023). ResearchGate. [Link]

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A Senior Application Scientist's Guide to Stereochemical Control in Reactions of 5-Bromo-2-fluoro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise control of molecular architecture is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities or material properties. Consequently, the ability to selectively synthesize one stereoisomer over another is a cornerstone of modern synthetic chemistry.

5-Bromo-2-fluoro-3-nitrobenzoic acid stands out as a highly functionalized aromatic scaffold, presenting a unique combination of reactive sites. Its electron-deficient nature, engineered by the synergistic effects of nitro, carboxyl, and halogen substituents, makes it an exemplary substrate for nucleophilic aromatic substitution (SNAr). However, this inherent reactivity also presents a formidable challenge: how does one control the three-dimensional arrangement of atoms when introducing new functionalities?

This guide provides a comprehensive framework for assessing and controlling the stereochemistry of products derived from this compound. Moving beyond a simple recitation of facts, we will delve into the mechanistic principles that govern stereoselectivity, compare rational strategies for achieving stereocontrol, and provide actionable experimental protocols grounded in established chemical precedent.

Part 1: Molecular Analysis and Reactivity Prediction

Before designing a stereoselective synthesis, a thorough understanding of the substrate's electronic and steric properties is essential. This compound is primed for nucleophilic attack due to the powerful electron-withdrawing capabilities of the nitro (-NO₂) and carboxylic acid (-COOH) groups. These groups pull electron density out of the aromatic ring, making it electrophilic.[1][2]

The key reaction pathway is Nucleophilic Aromatic Substitution (SNAr), which typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3] The presence of electron-withdrawing groups ortho and para to a leaving group is crucial for stabilizing this intermediate and accelerating the reaction.[2][3]

Regioselectivity: Fluorine vs. Bromine as the Leaving Group

The molecule possesses two potential leaving groups: a fluorine at the C2 position and a bromine at the C5 position. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack.[3] The C-F bond is more polarized than the C-Br bond due to fluorine's high electronegativity. This makes the carbon atom at the C2 position significantly more electrophilic and susceptible to attack. Furthermore, the nitro group is ortho to the fluorine, providing excellent resonance stabilization for the Meisenheimer complex formed upon attack at C2. Conversely, the bromine is meta to the nitro group, offering no such resonance stabilization. Therefore, nucleophilic substitution will occur selectively at the C2 position, displacing the fluoride.

Caption: Electronic properties of this compound.

Part 2: Strategies for Stereocontrol in SNAr Reactions

Achieving stereocontrol in the SNAr reaction of this achiral substrate requires the introduction of a chiral element. This can be accomplished through two primary strategies: using a chiral nucleophile to induce diastereoselectivity or employing a chiral catalyst to influence the approach of an achiral nucleophile for enantioselectivity.

Strategy A: Diastereoselective Reactions with Chiral Nucleophiles

The most direct method to introduce stereochemistry is to use an enantiomerically pure nucleophile, such as a chiral amine or alcohol. When a chiral nucleophile reacts with the electrophilic C2 position, a new bond is formed. Since the nucleophile itself contains a stereocenter, the product will exist as a mixture of diastereomers.

The ratio of these diastereomers is determined by the difference in the activation energies of the two competing transition states. Steric hindrance plays a crucial role; the nucleophile will approach the aromatic ring from the less sterically hindered face, leading to the preferential formation of one diastereomer.

Diastereoselective_SNAr cluster_workflow Workflow: Diastereoselective SNAr Start Reactants: - this compound - Chiral Nucleophile (e.g., (R)-α-methylbenzylamine) Reaction SNAr Reaction (Addition-Elimination) Start->Reaction Intermediate Diastereomeric Transition States (TS1 vs. TS2) Reaction->Intermediate Steric interactions dictate pathway Products Products: Diastereomer A + Diastereomer B Intermediate->Products Unequal ratio (d.e. > 0) Separation Chromatographic Separation Products->Separation Final Isolated, Enantiopure Products Separation->Final

Caption: Workflow for achieving stereocontrol via chiral nucleophiles.

Experimental Protocol: Synthesis of a Diastereomeric Amine Derivative

This protocol is a representative procedure adapted from established methods for SNAr reactions on activated fluoroaromatic compounds.

  • Reactant Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Carboxylic Acid Protection (Optional but Recommended): Esterification of the carboxylic acid (e.g., with methanol and a catalytic amount of sulfuric acid) is advised to prevent unwanted side reactions with basic nucleophiles.[4] Isolate and purify the methyl ester before proceeding.

  • Reaction Setup: Dissolve the starting material (or its methyl ester) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration).

  • Addition of Reagents: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution. Slowly add the enantiopure chiral amine (e.g., (R)-α-methylbenzylamine, 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the resulting crude product by column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) of the product mixture using ¹H NMR spectroscopy or chiral High-Performance Liquid Chromatography (HPLC).

Strategy B: Enantioselective Reactions via Organocatalysis

An alternative, more elegant approach involves the use of a chiral catalyst to control the stereochemical outcome of the reaction between the substrate and an achiral nucleophile. This is a hallmark of modern asymmetric synthesis.[2] For SNAr reactions, chiral phase-transfer catalysts (PTCs) derived from Cinchona alkaloids are particularly effective.[3][5][6]

These catalysts, such as O-benzylated cinchonidine derivatives, possess a chiral scaffold and a quaternary ammonium salt moiety.[1] The catalyst forms a chiral ion pair with the nucleophile, delivering it to the aromatic substrate in a stereocontrolled manner. The bulky groups on the catalyst block one face of the nucleophile's approach, leading to the preferential formation of one enantiomer.

Enantioselective_SNAr cluster_cycle Catalytic Cycle: Enantioselective SNAr Catalyst Chiral PTC (e.g., Cinchonidinium salt) IonPair Chiral Ion Pair [PTC-Nu]⁻ Catalyst->IonPair + Nu⁻ Nucleophile Achiral Nucleophile (e.g., Malonate) Attack Stereoselective Attack IonPair->Attack + Substrate Substrate Aryl-F Substrate Attack->Catalyst Regenerates Product Enantioenriched Product Attack->Product

Caption: Catalytic cycle for an enantioselective SNAr reaction.

Experimental Protocol: Organocatalyzed Synthesis of a Chiral Malonate Derivative

This protocol is based on established methods for asymmetric SNAr using Cinchona alkaloid-derived phase-transfer catalysts.

  • Reactant Preparation: In a reaction vessel, combine the this compound methyl ester (1.0 eq), a prochiral nucleophile such as diethyl malonate (1.5 eq), and the chiral phase-transfer catalyst (e.g., (1S,2S,4S,5R)-N-anthracen-9-ylmethyl-5-vinylquinuclidin-1-ium-2-ol bromide, 0.1 eq).

  • Solvent and Base: Add a nonpolar solvent such as toluene or a mixture of toluene/chlorobenzene. Add a solid, anhydrous base such as cesium carbonate (Cs₂CO₃, 3.0 eq).

  • Reaction Conditions: Stir the heterogeneous mixture vigorously at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC for the consumption of the starting material. These reactions can be slow, requiring 24-72 hours.

  • Workup: Once complete, filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC analysis.

Part 3: Comparative Analysis and Data Interpretation

The choice between using a chiral nucleophile versus a chiral catalyst depends on several factors, including the availability of the chiral starting material, the desired product, and the efficiency of the stereochemical induction. The following table provides a predictive comparison of these two strategies.

FeatureStrategy A: Chiral Nucleophile Strategy B: Chiral Catalyst
Stereocontrol DiastereoselectiveEnantioselective
Chiral Source Stoichiometric, part of the final productCatalytic (5-10 mol%)
Product Scope Limited to adducts of available chiral nucleophilesBroader scope with various achiral nucleophiles
Stereochemical Purity Moderate to high diastereomeric excess (d.e.)Potentially very high enantiomeric excess (e.e. >95%)
Separation Diastereomers are separable by standard chromatographyEnantiomers require chiral chromatography for analysis/separation
Atom Economy Lower, as the chiral auxiliary is incorporatedHigher, catalyst is not consumed
Key Challenge Availability and cost of the enantiopure nucleophileCatalyst development and optimization

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents (DMF, DMSO) are used to dissolve the ionic intermediates (Meisenheimer complex) in the SNAr mechanism. For PTC, less polar solvents like toluene are often preferred to promote tight ion pairing, which is crucial for stereochemical communication.

  • Base: A non-nucleophilic base (K₂CO₃, Cs₂CO₃) is required to deprotonate the nucleophile without competing in the substitution reaction. Cesium carbonate is often superior in PTC due to the "cesium effect," which enhances the reactivity of the nucleophile.

  • Temperature: SNAr reactions are often heated to overcome the activation energy barrier. However, asymmetric catalytic reactions are typically run at lower temperatures to maximize the energy difference between the diastereomeric transition states, thereby enhancing enantioselectivity.

Conclusion

This compound is a highly activated substrate poised for functionalization via nucleophilic aromatic substitution. While this reactivity is a synthetic asset, controlling the stereochemistry of the resulting products requires a deliberate and mechanistically informed approach.

  • Diastereoselective substitution using chiral nucleophiles offers a straightforward, albeit less versatile, method for introducing chirality. The stereochemical outcome is governed by the steric profile of the nucleophile itself.

  • Enantioselective organocatalysis , particularly with Cinchona alkaloid-derived phase-transfer catalysts, represents a more advanced and powerful strategy. It allows for the creation of highly enantioenriched products from simple, achiral nucleophiles and offers greater flexibility in product design.

For drug development professionals and researchers, the choice of strategy will depend on the specific molecular target. Both pathways provide viable routes to chiral, highly functionalized building blocks that are invaluable for exploring chemical space and developing novel molecular entities. This guide serves as a foundational blueprint for designing these critical, stereocontrolled transformations.

References

  • Jew, S.-s., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (47), 7090–7103. [Link]

  • Macmillan Group Meeting. (2003). Cinchona Alkaloids in Asymmetric Catalysis. [Link]

  • Kacprzak, K., & Gawronski, J. (2001). Cinchona alkaloids and their derivatives: versatile catalysts and ligands in asymmetric synthesis. Synthesis, (7), 961-998.
  • Marconi, G., & Paradisi, F. (2021). Engineered enzymes for enantioselective nucleophilic aromatic substitutions. Nature Catalysis, 4(1), 80-88. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Lovinger, G. Asymmetric Nucleophilic Aromatic Substitution Enabled by Hydrogen-Bonding Catalysis. Grantome. [Link]

  • ResearchGate. (2018). Asymmetric Nucleophilic Aromatic Substitution. [Link]

  • Alexakis, A., et al. (2008). Chiral Amines in Asymmetric Synthesis. Chemical Reviews, 108(8), 2796-2823.

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